molecular formula C20H32O4 B15617858 5,6-DiHETE

5,6-DiHETE

Katalognummer: B15617858
Molekulargewicht: 336.5 g/mol
InChI-Schlüssel: VPXVODYVPILPRC-LTKCOYKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5,6-DiHETE is a polyunsaturated fatty acid and a hydroxy fatty acid.

Eigenschaften

IUPAC Name

(8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXVODYVPILPRC-LTKCOYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Origin of 5,6-DiHETE: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a dihydroxy derivative of arachidonic acid with emerging biological significance, particularly in the context of inflammation and vascular function. This technical guide provides a comprehensive overview of the origins of this compound, detailing its biosynthetic pathways. The document includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of the key metabolic and signaling pathways.

Introduction

This compound is an eicosanoid, a class of signaling molecules derived from the oxidation of 20-carbon fatty acids. It has been identified as a bioactive lipid mediator with anti-inflammatory properties. Understanding the precise origins of this compound is crucial for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies targeting its formation or actions. This guide delineates the two primary enzymatic pathways responsible for the biosynthesis of this compound.

Biosynthetic Pathways of this compound

The formation of this compound in biological systems is primarily attributed to two distinct enzymatic routes: the cytochrome P450 epoxygenase pathway and the leukotriene A4 hydrolysis pathway.

Cytochrome P450 (CYP) Epoxygenase Pathway

The predominant pathway for this compound synthesis involves the action of cytochrome P450 (CYP) enzymes on arachidonic acid (AA) or eicosapentaenoic acid (EPA).[1][2] This pathway consists of a two-step enzymatic process:

  • Epoxidation of Arachidonic Acid: CYP epoxygenases, a subset of the CYP enzyme superfamily, catalyze the conversion of arachidonic acid into various epoxyeicosatrienoic acids (EETs). Specifically, the formation of the precursor to this compound involves the epoxidation of the double bond at the 5,6-position of arachidonic acid to yield 5(6)-epoxyeicosatrienoic acid (5,6-EET).[1]

  • Hydrolysis of 5,6-EET: The epoxide intermediate, 5,6-EET, is subsequently hydrolyzed by epoxide hydrolases to form this compound.[3] Both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) have been shown to mediate this conversion.[3]

Leukotriene A4 (LTA4) Hydrolysis Pathway

An alternative pathway for the generation of a specific stereoisomer of this compound involves the metabolism of leukotriene A4 (LTA4).[4][5]

  • Formation of Leukotriene A4: LTA4 is an unstable epoxide intermediate in the biosynthesis of leukotrienes, formed from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway.

  • Enzymatic Hydrolysis of LTA4: Cytosolic epoxide hydrolase can directly hydrolyze LTA4 to produce (5S,6R)-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid, a specific isomer of this compound.[5] This reaction has been demonstrated in mouse and human liver cytosol.[4][5]

Quantitative Data

The following tables summarize the available quantitative data regarding the concentration and biological activity of this compound.

Table 1: Concentration of this compound in Biological Samples

Biological SampleSpeciesConcentrationReference
Sardine IntestineSardinops melanostictus970.22 ng/g[6]
Mackerel IntestineScomber japonicus156.14 ng/g[6]
Horse Mackerel IntestineTrachurus japonicus289.87 ng/g[6]
Sardine LiverSardinops melanostictus476.11 ng/g[6]
Mackerel LiverScomber japonicus118.98 ng/g[6]
Horse Mackerel LiverTrachurus japonicus187.33 ng/g[6]
Inflamed Mouse Colon (healing phase)Mus musculusSignificantly increased[7]
Isolated Rat Kidney PerfusateRattus norvegicus20 ± 5 pg/ml[8]
Isolated Rat Heart (coronary perfusate)Rattus norvegicus9 ± 2 pg/ml[8]

Table 2: Dose-Response Data for this compound

Biological EffectSystemConcentration/DoseEffectReference
Inhibition of Histamine-induced Vascular HyperpermeabilityMouse EarPretreatmentInhibited vascular dilation and hyperpermeability[9]
Inhibition of Histamine-induced Endothelial Barrier DisruptionHuman Umbilical Vein Endothelial Cells (HUVECs)-Inhibited[9]
Inhibition of Histamine-induced Intracellular Ca2+ IncreaseHuman Umbilical Vein Endothelial Cells (HUVECs)0.03, 0.1, 0.3 µMInhibited[9]
Inhibition of TRPV4 Agonist-induced Endothelial Barrier DisruptionIn vitro0.1-1 µMSignificantly inhibited[7]
Reduction of TRPV4 Agonist-induced Intracellular Ca2+ IncreaseHEK293T cells overexpressing TRPV41 µMReduced[7]
Acceleration of DSS-induced Colitis RecoveryMus musculus50 µg/kg/day (intraperitoneal)Accelerated recovery[7]
Contraction of Guinea Pig IleumIn vitro-Contracted (LTD4-like activity)[10]

Experimental Protocols

Protocol for In Vitro Formation of this compound from Arachidonic Acid by Liver Microsomes

Objective: To demonstrate the enzymatic conversion of arachidonic acid to this compound via the CYP epoxygenase pathway.

Materials:

  • Rat liver microsomes

  • Arachidonic acid

  • NADPH

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Ethyl acetate

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes (e.g., 0.5 mg/mL protein) in potassium phosphate buffer.

  • Add arachidonic acid to the reaction mixture to a final concentration of (e.g., 10 µM).

  • Initiate the reaction by adding NADPH to a final concentration of (e.g., 1 mM).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a solvent such as ethyl acetate.

  • Extract the lipids by vortexing and centrifugation.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent and purify using SPE columns.

  • Analyze the purified sample by LC-MS/MS for the presence and quantification of this compound.

Protocol for Cell-Based Assay of this compound Production

Objective: To measure the production of this compound by cultured cells.

Materials:

  • Cell line of interest (e.g., endothelial cells, hepatocytes)

  • Cell culture medium

  • Arachidonic acid

  • Cell lysis buffer

  • Internal standard (e.g., deuterated this compound)

  • LC-MS/MS system

Procedure:

  • Culture the cells to confluence in appropriate culture plates.

  • Replace the culture medium with fresh medium containing arachidonic acid (e.g., 10 µM).

  • Incubate the cells for a specified time period (e.g., 1-24 hours).

  • Collect the cell culture supernatant.

  • Lyse the cells using a suitable lysis buffer.

  • Combine the supernatant and cell lysate.

  • Add a known amount of the internal standard.

  • Perform lipid extraction using a method such as solid-phase extraction.

  • Analyze the extracted lipids by LC-MS/MS to quantify this compound.

Protocol for LC-MS/MS Quantification of this compound

Objective: To accurately detect and quantify this compound in biological samples.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Chromatographic Separation:

    • Use a C18 reverse-phase column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol).

    • Optimize the gradient to achieve separation of this compound from other eicosanoids.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) for high selectivity and sensitivity.

    • Select specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a common transition is m/z 335 -> 115.[11]

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Visualizations

Biosynthetic Pathways of this compound

The following diagrams illustrate the two primary pathways for this compound biosynthesis.

G cluster_0 Cytochrome P450 Pathway cluster_1 Leukotriene A4 Pathway AA Arachidonic Acid EET 5(6)-Epoxyeicosatrienoic Acid (5,6-EET) AA->EET CYP Epoxygenase DiHETE1 This compound EET->DiHETE1 Soluble Epoxide Hydrolase (sEH) Microsomal Epoxide Hydrolase (mEH) AA2 Arachidonic Acid LTA4 Leukotriene A4 (LTA4) AA2->LTA4 5-Lipoxygenase (5-LOX) DiHETE2 (5S,6R)-5,6-DiHETE LTA4->DiHETE2 Cytosolic Epoxide Hydrolase

Caption: Biosynthesis of this compound via two major enzymatic pathways.

Signaling Actions of this compound

This compound has been shown to exert its biological effects through at least two distinct mechanisms: antagonism of the TRPV4 channel and interaction with the LTD4 receptor.

G cluster_0 TRPV4 Antagonism cluster_1 LTD4 Receptor Interaction DiHETE1 This compound TRPV4 TRPV4 Channel DiHETE1->TRPV4 Inhibits Ca_influx Ca2+ Influx TRPV4->Ca_influx Mediates Inflammation Inflammation (e.g., Vascular Hyperpermeability) Ca_influx->Inflammation Leads to DiHETE2 (5S,6R)-5,6-DiHETE LTD4_R LTD4 Receptor DiHETE2->LTD4_R Activates Contraction Smooth Muscle Contraction LTD4_R->Contraction Leads to

Caption: Signaling mechanisms of this compound.

Conclusion

The biosynthesis of this compound is a multifaceted process involving distinct enzymatic pathways, primarily the cytochrome P450 epoxygenase and the leukotriene A4 hydrolysis routes. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers investigating the biological roles of this important lipid mediator. Further research into the specific CYP isozymes involved and the regulation of these pathways will be critical for a complete understanding of this compound's contribution to health and disease, and for the development of targeted therapeutics.

References

The Discovery of 5,6-DiHETE: A Novel Endogenous Anti-Inflammatory Lipid Mediator

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discovered as a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) has emerged as a potent endogenous lipid mediator with significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, mechanism of action, and experimental validation of this compound. It details the key experimental protocols that were instrumental in its characterization and presents quantitative data in a structured format. This document serves as a resource for researchers in inflammation, lipid biology, and pharmacology, as well as professionals in drug development seeking to leverage the therapeutic potential of this novel mediator.

Initial Discovery and Identification

The discovery of this compound arose from comprehensive lipidomic profiling in a preclinical model of inflammatory bowel disease (IBD). Researchers utilized a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice to track the dynamic changes in lipid mediator production throughout the different phases of inflammation and subsequent resolution.[1]

Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), they observed that while many pro-inflammatory lipid mediators, such as those derived from omega-6 fatty acids, peaked during the acute phase of colitis, the concentration of this compound was uniquely and dramatically increased during the healing or recovery phase (days 9 to 18).[2][3] This distinct temporal profile suggested that this compound was not involved in promoting inflammation but rather played a role in its resolution and the restoration of tissue homeostasis.[4]

Biosynthesis Pathway

This compound is biosynthesized from eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. The process involves a two-step enzymatic cascade.

  • Epoxidation: EPA is first metabolized by a cytochrome P450 (CYP) epoxygenase. These enzymes, particularly isoforms from the CYP1A, CYP2C, and CYP2J families, introduce an epoxide across the double bond at the 5 and 6 positions of EPA, forming 5,6-epoxyeicosatetraenoic acid (5,6-EpETE).[1][2]

  • Hydrolysis: The resulting epoxide is then rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH), which opens the epoxide ring to form the vicinal diol, this compound.[5][6]

G cluster_0 Biosynthesis Pathway EPA Eicosapentaenoic Acid (EPA) EpETE 5,6-Epoxyeicosatetraenoic Acid (5,6-EpETE) EPA->EpETE Cytochrome P450 Epoxygenase (e.g., CYP2C, CYP2J) DiHETE This compound EpETE->DiHETE Soluble Epoxide Hydrolase (sEH)

Biosynthesis of this compound from its precursor, EPA.

Mechanism of Action: Attenuation of Vascular Hyperpermeability

A cardinal sign of inflammation is the increase in vascular permeability, which leads to tissue edema and facilitates the infiltration of immune cells. The primary anti-inflammatory function of this compound is the suppression of this vascular hyperpermeability.[2][4]

The underlying mechanism involves the direct antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel , a calcium-permeable ion channel expressed on vascular endothelial cells.[2][3]

  • Inflammatory Stimulus: Inflammatory mediators like histamine (B1213489) activate receptors on endothelial cells.

  • TRPV4 Activation: This activation, along with other signals, leads to the opening of TRPV4 channels.

  • Calcium Influx: The opening of TRPV4 channels causes a significant influx of extracellular calcium (Ca²⁺) into the endothelial cells.

  • Endothelial Barrier Disruption: The elevated intracellular Ca²⁺ concentration ([Ca²⁺]i) triggers a signaling cascade that results in the contraction of the endothelial cytoskeleton and the disassembly of cell-cell junctions, leading to increased vascular permeability.

  • This compound Intervention: this compound acts as a TRPV4 antagonist, blocking the channel and preventing the influx of Ca²⁺. This stabilizes the endothelial barrier, inhibits vascular leakage, and reduces edema formation.[3][5][7]

G cluster_0 Vascular Endothelial Cell Stimulus Inflammatory Stimulus (e.g., Histamine) TRPV4 TRPV4 Channel Stimulus->TRPV4 Activates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Opens Ca_Increase Increased [Ca²⁺]i Ca_Influx->Ca_Increase Barrier_Disruption Endothelial Barrier Disruption Ca_Increase->Barrier_Disruption Permeability Vascular Hyperpermeability Barrier_Disruption->Permeability DiHETE This compound DiHETE->TRPV4 Antagonizes

Signaling pathway of this compound in endothelial cells.

Quantitative Data Summary

The biological activity and distribution of this compound have been quantified in various experimental settings.

Table 1: In Vivo and In Vitro Efficacy of this compound

Parameter Condition Concentration / Dose Observed Effect Reference(s)
In Vivo DSS-Induced Colitis (Mouse) 50 µg/kg/day (Intraperitoneal) Accelerated recovery, inhibited edema and leukocyte infiltration. [3][8]
DSS-Induced Colitis (Mouse) 150 or 600 µg/kg/day (Oral) Suppressed diarrhea and colon inflammation. [9]
In Vitro Endothelial Barrier Disruption 0.1 - 1 µM (30 min pretreatment) Significantly inhibited disruption induced by a TRPV4 agonist. [3][8]

| | Intracellular Ca²⁺ Increase | 1 µM (10 min pretreatment) | Reduced TRPV4 agonist-induced Ca²⁺ increase in HEK293T cells. |[3][8] |

Table 2: Pharmacokinetics and Endogenous Concentrations of this compound

Parameter Source / Matrix Value Reference(s)
Pharmacokinetics Mouse Plasma (0.5h post 150 µg/kg oral dose) 25.05 ng/mL [5]
Mouse Plasma (0.5h post 600 µg/kg oral dose) 44.79 ng/mL [5]
Plasma Half-life (Mouse) 1.25 - 1.63 hours [5]
Endogenous Levels Blue-back Fish Livers 118.98 - 476.11 ng/g [10]
Blue-back Fish Intestines 156.14 - 970.22 ng/g [10]

| | Mouse Colon (Healing Phase of Colitis) | Significantly increased vs. acute phase |[3] |

Key Experimental Protocols

The characterization of this compound relied on a combination of in vivo disease models, in vitro cell-based assays, and advanced analytical chemistry.

Workflow for the Discovery of this compound

G A Induce Colitis in Mice (DSS in drinking water) B Collect Colon Tissue Samples (Induction, Acute, Recovery Phases) A->B C Lipid Extraction (Solid-Phase Extraction) B->C D LC-MS/MS Analysis C->D E Comparative Lipidomics D->E F Identify Lipid Mediator with Unique Temporal Profile E->F G Structure Elucidation: This compound F->G

Experimental workflow for the discovery of this compound.
Dextran Sodium Sulfate (DSS)-Induced Colitis Model

This is the foundational in vivo model used for the initial discovery of this compound.

  • Objective: To induce a reproducible chemical colitis in mice that mimics aspects of human IBD, allowing for the study of inflammatory and resolution phases.

  • Animals: C57BL/6 mice are commonly used.

  • Induction Protocol:

    • Administer 2-3% (w/v) DSS (MW: 36,000-50,000) in the drinking water ad libitum for 4-8 consecutive days.[8][11]

    • After the induction period, replace the DSS solution with regular drinking water.

  • Monitoring and Analysis:

    • Record body weight, stool consistency, and presence of blood in feces daily to calculate a Disease Activity Index (DAI).[1]

    • The acute inflammatory phase typically peaks around day 7-8, followed by a recovery phase extending to day 18 or beyond.[1][8]

    • At selected time points corresponding to different disease phases, euthanize mice and harvest colon tissue for histological analysis and lipid mediator quantification.

Modified Miles Assay for Vascular Permeability

This in vivo assay directly measures the ability of a substance to inhibit vascular leakage.

  • Objective: To quantify changes in vascular permeability in the skin of a mouse.

  • Protocol:

    • Administer Evans blue dye (e.g., 0.5% solution) intravenously to the mouse.[2][5] The dye binds to serum albumin.

    • After a circulation period (e.g., 30 minutes), intradermally inject the test agent (e.g., 0.1 µg this compound) into the ear or shaved dorsal skin.

    • Subsequently, inject a pro-inflammatory agent (e.g., 400 µg histamine) at the same site to induce permeability.

    • After a set time, euthanize the animal and excise the skin tissue at the injection site.

    • Extract the extravasated Evans blue dye from the tissue using a solvent like formamide.[12]

    • Quantify the amount of extracted dye spectrophotometrically (absorbance at ~620 nm) and normalize to tissue weight. A reduction in dye extravasation indicates inhibition of hyperpermeability.[2][12]

Measurement of Intracellular Calcium ([Ca²⁺]i)

This in vitro assay is crucial for elucidating the mechanism of action of this compound on endothelial cells.

  • Objective: To measure changes in [Ca²⁺]i in cultured endothelial cells in response to stimuli.

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are a common model.

  • Protocol:

    • Dye Loading: Incubate HUVECs with the ratiometric calcium indicator dye Fura-2 AM (e.g., 1 µg/mL) for 30-60 minutes at room temperature or 37°C.[13][14] The AM ester allows the dye to cross the cell membrane.

    • De-esterification: Wash the cells and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cell.

    • Measurement:

      • Mount the cells on a fluorescence microscope or plate reader.

      • Pre-treat the cells with this compound or vehicle for a specified time (e.g., 10 minutes).

      • Add the stimulus (e.g., a TRPV4 agonist like GSK1016790A or histamine).

      • Measure the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).[3][13]

    • Analysis: The ratio of the fluorescence intensities (340/380) is proportional to the [Ca²⁺]i, providing a quantitative measure of the calcium response.

LC-MS/MS Quantification of this compound

This is the core analytical technique for the sensitive and specific detection of this compound in complex biological samples.

  • Objective: To isolate and quantify this compound from tissues or biofluids.

  • Protocol:

    • Sample Preparation/Extraction:

      • Homogenize tissue samples in a solvent like methanol (B129727) to stop enzymatic activity and precipitate proteins.

      • Add an internal standard (e.g., a deuterated version of a similar lipid) for accurate quantification.

      • Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and enrich for lipids. Elute the lipids with methanol.[3][15]

    • Liquid Chromatography (LC):

      • Reconstitute the dried extract in the mobile phase.

      • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

      • Separate the lipids using a gradient elution with a mobile phase typically consisting of water (Solvent A) and an organic solvent like acetonitrile/methanol (Solvent B), both containing an additive like 0.1% formic or acetic acid to improve ionization.[12][13]

    • Tandem Mass Spectrometry (MS/MS):

      • The LC eluent is introduced into the mass spectrometer using an electrospray ionization (ESI) source, typically in negative ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity.

      • MRM Transition for DiHETEs:

        • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻, which for this compound is m/z 335.2 .

        • Product Ion (Q3): A characteristic fragment ion generated by collision-induced dissociation. A common fragment for DiHETEs is m/z 163 .[3]

      • Quantify this compound by comparing the peak area of its specific MRM transition to that of the internal standard.

Conclusion and Future Directions

The discovery of this compound as an EPA-derived lipid mediator that promotes the resolution of inflammation marks a significant advancement in our understanding of the roles of omega-3 fatty acids. Its unique mechanism of action, involving the antagonism of the TRPV4 channel to stabilize the vascular endothelium, presents a novel therapeutic target. The detailed methodologies provided in this guide offer a framework for the continued investigation of this compound and other specialized pro-resolving mediators. Future research will likely focus on its efficacy in a broader range of inflammatory diseases, the identification of its specific cell surface receptors, and the development of stable synthetic analogs for therapeutic use.

References

Endogenous Synthesis of 5,6-DiHETE In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). Emerging research has identified this compound as a significant signaling molecule with potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the endogenous synthesis of this compound in vivo, its quantitative analysis, and its known signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of lipidomics, pharmacology, and drug development.

Endogenous Biosynthesis of this compound

The in vivo synthesis of this compound is a two-step enzymatic process initiated from EPA.

  • Epoxidation of EPA: The first step involves the epoxidation of the 5,6-double bond of EPA to form 5,6-epoxyeicosatetraenoic acid (5,6-EETeTr, also known as 5,6-EEQ). This reaction is catalyzed by cytochrome P450 (CYP) epoxygenases. Several CYP isoforms, including CYP1A2, CYP2C8, CYP2C9, and CYP2J2, have been identified as key enzymes in the epoxidation of polyunsaturated fatty acids.

  • Hydrolysis of 5,6-EETeTr: The newly formed epoxide, 5,6-EETeTr, is then rapidly hydrolyzed to this compound. This conversion is primarily mediated by the enzyme soluble epoxide hydrolase (sEH) and to some extent by microsomal epoxide hydrolase (mEH).

Alternatively, 5,6-EETeTr can undergo a non-enzymatic intramolecular cyclization to form this compound lactone, a metabolite with distinct biological activities.

Quantitative Data on this compound Levels

The quantification of this compound in biological samples is challenging due to its low endogenous concentrations. The available data is limited, and further research is required to establish comprehensive baseline and pathological levels in various mammalian tissues and fluids.

Biological MatrixSpeciesConditionConcentration RangeCitation
Colon TissueMouseHealing phase of colitisSignificantly increased[1]
Heart, Liver, Kidney TissuesMouseNormal, non-inflamed~30–70 pg/mg[2]
Livers of Blue Back FishSardine, Mackerel, Horse Mackerel-118.98 to 476.11 ng/g[3]
Intestines of Blue Back FishSardine, Mackerel, Horse Mackerel-156.14 to 970.22 ng/g[3]

Experimental Protocols

The gold standard for the quantification of this compound in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol synthesized from established methods for eicosanoid analysis.

Sample Collection and Preparation
  • Plasma/Serum: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. To prevent artefactual eicosanoid formation, it is recommended to add antioxidants like butylated hydroxytoluene (BHT) and inhibitors of cyclooxygenases (e.g., indomethacin) and lipoxygenases immediately after collection.

  • Tissues: Tissues should be snap-frozen in liquid nitrogen immediately after collection to halt enzymatic activity. Store samples at -80°C until analysis.

Lipid Extraction

Solid-phase extraction (SPE) is the most common method for isolating eicosanoids from biological matrices.

  • Sample Homogenization: Homogenize tissue samples in a suitable solvent, such as methanol (B129727), often on ice.

  • Protein Precipitation: For plasma/serum, precipitate proteins by adding a cold organic solvent like methanol or acetonitrile. Centrifuge to pellet the proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step or the homogenized tissue sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the eicosanoids with a higher concentration of organic solvent, such as methanol or acetonitrile.

    • Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Quantification
  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column is typically used for separation.

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve ionization, is commonly employed.

    • Gradient: A typical gradient would start with a lower organic phase concentration, which is gradually increased to elute the more hydrophobic analytes.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is used for eicosanoid analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification, providing high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

      • Precursor Ion (m/z): 335.2

      • Product Ions (m/z): Common product ions for DiHETEs include fragments resulting from water loss and cleavage of the carbon chain. Specific transitions should be optimized for the instrument used.

    • Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery and instrument response.

Signaling Pathways and Biological Activities

This compound as a TRPV4 Antagonist

This compound has been identified as a novel endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel.

G cluster_synthesis Biosynthesis cluster_signaling Signaling Pathway EPA EPA 5,6-EETeTr 5,6-EETeTr EPA->5,6-EETeTr Epoxidation CYP450 CYP450 CYP450->EPA This compound This compound 5,6-EETeTr->this compound Hydrolysis sEH/mEH sEH/mEH sEH/mEH->5,6-EETeTr 5,6-DiHETE_node This compound TRPV4 TRPV4 5,6-DiHETE_node->TRPV4 Antagonism Ca2_influx Ca2+ Influx TRPV4->Ca2_influx leads to Vascular_Hyperpermeability Vascular Hyperpermeability Ca2_influx->Vascular_Hyperpermeability promotes Inflammation Inflammation Vascular_Hyperpermeability->Inflammation contributes to

Caption: Biosynthesis of this compound and its antagonistic action on the TRPV4 channel.

By inhibiting TRPV4, this compound reduces the influx of calcium ions (Ca2+) into cells, particularly endothelial cells. This reduction in intracellular Ca2+ leads to the attenuation of vascular hyperpermeability and a decrease in inflammatory responses, such as edema formation and leukocyte infiltration[1]. This mechanism underlies the anti-inflammatory effects of this compound observed in models of colitis[1].

This compound Lactone and Vasodilation

The lactone form of this compound has been shown to be a potent vasodilator.

G cluster_lactone_signaling This compound Lactone Signaling 5,6-diHETE_Lactone This compound Lactone GPR G-Protein-Coupled Receptor (GPR) 5,6-diHETE_Lactone->GPR Activates PLC Phospholipase C (PLC) GPR->PLC Activates IP3 Inositol (B14025) Trisphosphate (IP3) PLC->IP3 Generates Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Vasodilation Vasodilation Ca_release->Vasodilation Leads to

Caption: Signaling pathway of this compound lactone leading to vasodilation.

This compound lactone activates a G-protein-coupled receptor (GPR), which in turn stimulates the phospholipase C (PLC) signaling pathway. This leads to the generation of inositol trisphosphate (IP3) and subsequent release of intracellular calcium, ultimately resulting in vasodilation[4][5]. This pathway appears to be particularly relevant in the context of hypertensive microvascular dilation[4].

Experimental Workflow

A typical experimental workflow for the analysis of this compound from biological samples is outlined below.

G cluster_workflow Experimental Workflow for this compound Quantification Sample_Collection 1. Sample Collection (Plasma, Tissue) + Internal Standard Lipid_Extraction 2. Lipid Extraction (e.g., Solid-Phase Extraction) Sample_Collection->Lipid_Extraction LC_MS_Analysis 3. LC-MS/MS Analysis (Reverse Phase LC, MRM) Lipid_Extraction->LC_MS_Analysis Data_Processing 4. Data Processing (Peak Integration, Quantification) LC_MS_Analysis->Data_Processing Biological_Interpretation 5. Biological Interpretation Data_Processing->Biological_Interpretation

Caption: A generalized experimental workflow for the quantification of this compound.

Conclusion

This compound is an endogenously produced lipid mediator with significant anti-inflammatory and vasodilatory potential. Its synthesis from EPA via the CYP450 and sEH enzymatic pathways highlights a key metabolic route for omega-3 fatty acids. The ability of this compound to antagonize the TRPV4 channel and the distinct signaling of its lactone form present exciting opportunities for therapeutic intervention in inflammatory and cardiovascular diseases. The methodologies outlined in this guide provide a framework for the accurate quantification and further investigation of this promising bioactive lipid. Further research is warranted to fully elucidate the physiological and pathological roles of this compound and to establish its concentration in a wider range of biological systems.

References

An In-depth Technical Guide to the 5,6-DiHETE Biosynthetic Pathway from Eicosapentaenoic Acid (EPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators that play crucial roles in regulating physiological and pathophysiological processes. Among these are the dihydroxyeicosatetraenoic acids (DiHETEs), which are formed via the cytochrome P450 (CYP) pathway. This technical guide provides a comprehensive overview of the biosynthetic pathway of 5,6-DiHETE from EPA, detailing the enzymatic steps, key intermediates, and its subsequent signaling actions. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The this compound Biosynthetic Pathway

The conversion of EPA to this compound is a two-step enzymatic process initiated by the epoxidation of EPA by cytochrome P450 monooxygenases, followed by the hydrolysis of the resulting epoxide intermediate by epoxide hydrolases.

Step 1: Epoxidation of EPA by Cytochrome P450

The first and rate-limiting step in the biosynthesis of this compound is the epoxidation of the 5,6-double bond of EPA to form 5,6-epoxyeicosatetraenoic acid (5,6-EEQ). This reaction is catalyzed by specific isoforms of the cytochrome P450 (CYP) superfamily of enzymes. In humans, members of the CYP2C subfamily, specifically CYP2C8 and CYP2C9, have been identified as being capable of metabolizing EPA to its epoxide derivatives.[1] While a comprehensive screening of all human CYP isoforms for their 5,6-epoxygenase activity towards EPA is not extensively documented, studies in mice have identified several CYP isoforms (Cyp1a2, 2c50, 4a12a, 4a12b, and 4f18) responsible for the epoxidation of EPA at various positions.[2][3][4]

Step 2: Hydrolysis of 5,6-EEQ by Epoxide Hydrolases

The epoxide intermediate, 5,6-EEQ, is then rapidly hydrolyzed to the vicinal diol, this compound. This hydration reaction is catalyzed by two main epoxide hydrolase enzymes: the soluble epoxide hydrolase (sEH) and the microsomal epoxide hydrolase (mEH).[5] Both enzymes are capable of metabolizing 5,6-EEQ, and their relative contributions may vary depending on the tissue and subcellular localization.[5] In addition to enzymatic hydrolysis, 5(6)-EET, a structurally similar epoxide derived from arachidonic acid, can undergo spontaneous chemical conversion to a lactone form, and it is plausible that 5,6-EEQ follows a similar path.[5]

Quantitative Data

The following tables summarize the available quantitative data related to the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Enzymes Involved in the this compound Biosynthetic Pathway

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (s-1µM-1)Source
Human soluble Epoxide Hydrolase (sEH)5,6-EET-EA14 ± 2110 ± 101.10.08[3]
Human microsomal Epoxide Hydrolase (mEH)5,6-EET-EA10 ± 220 ± 10.070.007[3]

Table 2: Concentration of this compound in Biological Samples

Biological SampleSpeciesConcentrationAnalytical MethodSource
Sardine IntestineSardinops melanostictus970.22 ng/gLC-MS/MS[6]
Mackerel IntestineScomber japonicus156.14 ng/gLC-MS/MS[6]
Horse Mackerel IntestineTrachurus japonicus247.53 ng/gLC-MS/MS[6]
Sardine LiverSardinops melanostictus476.11 ng/gLC-MS/MS[6]
Mackerel LiverScomber japonicus118.98 ng/gLC-MS/MS[6]
Horse Mackerel LiverTrachurus japonicus201.87 ng/gLC-MS/MS[6]
Human PlasmaHomo sapiensNot consistently detectedLipidomics[7][8][9]

Note: Data on the absolute concentrations of this compound in human tissues and plasma are limited. The provided data from fish tissues highlight potential dietary sources.

Experimental Protocols

Protocol 1: In Vitro Metabolism of EPA by Human Liver Microsomes

This protocol describes a general procedure to assess the formation of this compound from EPA using human liver microsomes, which contain a mixture of CYP450 and microsomal epoxide hydrolase enzymes.

Materials:

  • Human liver microsomes (commercially available)

  • Eicosapentaenoic acid (EPA)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Methanol (B129727) (ice-cold)

  • Internal standard (e.g., d8-5,6-DiHETE)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Incubation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Add EPA (e.g., 10 µM final concentration) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding two volumes of ice-cold methanol containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the lipid metabolites with methanol.

  • Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method for the quantification of this compound.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Activity Assay

This protocol provides a general method for measuring the activity of sEH using a fluorogenic substrate. While not specific to 5,6-EEQ, it is a common method to assess sEH activity and inhibition.

Materials:

  • Recombinant human sEH

  • Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • Bis-Tris/HCl buffer (pH 7.0) containing 0.1 mg/mL BSA

  • 96-well microplate reader with fluorescence detection

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the sEH enzyme and the PHOME substrate in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer and the sEH enzyme.

  • Initiate Reaction: Add the PHOME substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Fluorescence Measurement: Measure the fluorescence of the product using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm for the product of PHOME hydrolysis).

  • Data Analysis: Calculate the rate of substrate hydrolysis from the increase in fluorescence over time.

Signaling Pathways and Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound from EPA is a two-step enzymatic cascade.

This compound Biosynthetic Pathway EPA Eicosapentaenoic Acid (EPA) EEQ 5,6-Epoxyeicosatetraenoic Acid (5,6-EEQ) EPA->EEQ Cytochrome P450 (e.g., CYP2C8, CYP2C9) DiHETE 5,6-Dihydroxyeicosatetraenoic Acid (this compound) EEQ->DiHETE Soluble Epoxide Hydrolase (sEH) Microsomal Epoxide Hydrolase (mEH)

Caption: Biosynthesis of this compound from EPA.

Signaling Pathway of this compound in Endothelial Cells

This compound has been shown to modulate vascular permeability by influencing intracellular calcium levels in endothelial cells.

This compound Signaling Pathway DiHETE This compound Receptor Putative Receptor DiHETE->Receptor PLC Phospholipase C (PLC) Receptor->PLC Inhibition IP3 Inositol Trisphosphate (IP3) PLC->IP3 Inhibition Ca_release Ca2+ Release from Endoplasmic Reticulum IP3->Ca_release Inhibition Ca_concentration Decreased Intracellular [Ca2+] Ca_release->Ca_concentration Vascular_Permeability Reduced Vascular Hyperpermeability Ca_concentration->Vascular_Permeability

Caption: Proposed signaling of this compound.

Experimental Workflow for LC-MS/MS Analysis of this compound

The quantification of this compound in biological samples typically involves sample preparation followed by instrumental analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Drydown Evaporation to Dryness Extraction->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LC Liquid Chromatography (Reverse Phase) Reconstitution->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: LC-MS/MS workflow for this compound.

Conclusion

The biosynthetic pathway of this compound from EPA represents a significant route for the generation of a bioactive lipid mediator with potential roles in regulating vascular function and inflammation. Further research is warranted to fully elucidate the specific human CYP450 isoforms responsible for the initial epoxidation, to determine the precise kinetic parameters of the enzymes involved, and to further delineate the downstream signaling targets of this compound. A deeper understanding of this pathway will be instrumental for the development of novel therapeutic strategies targeting inflammatory and cardiovascular diseases.

References

A Technical Guide to 5,6-DiHETE: A Novel Endogenous Modulator of Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is an eicosapentaenoic acid (EPA)-derived lipid mediator that has emerged as a potent endogenous anti-inflammatory agent. Produced during the healing phase of inflammation, it exhibits significant therapeutic potential by targeting key events in the inflammatory cascade, primarily vascular hyperpermeability. This document provides a comprehensive overview of the biological role of this compound, its mechanism of action, quantitative effects in various experimental models, and detailed protocols for its study.

Introduction and Biosynthesis

This compound is a metabolite of the omega-3 fatty acid EPA, known for its beneficial effects in cardiovascular and inflammatory diseases[1][2][3]. While many EPA metabolites exist, this compound has been identified as a novel bioactive lipid with strong anti-inflammatory properties[1][3][4]. It is produced endogenously, with concentrations significantly increasing in inflamed colon tissue during the healing phase of colitis[1][3][5]. The biosynthesis is initiated by the action of cytochrome P450 (CYP) enzymes on EPA[4][6].

G EPA Eicosapentaenoic Acid (EPA) DiHETE This compound EPA->DiHETE Metabolism CYP Cytochrome P450 (CYP) Enzymes CYP->EPA sEH Soluble Epoxide Hydrolase (sEH) sEH->EPA

Biosynthesis of this compound from EPA.

Mechanism of Action: Attenuation of Vascular Hyperpermeability

The primary anti-inflammatory function of this compound is the suppression of vascular hyperpermeability, a hallmark of acute inflammation[1][4][7]. This is achieved by modulating intracellular calcium signaling in endothelial cells[1][3][7].

Antagonism of TRPV4 Channels

Studies have identified this compound as a novel endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel[1][3][5]. TRPV4 is a non-selective cation channel that, when activated, leads to an influx of calcium (Ca²⁺)[5][8]. By antagonizing TRPV4, this compound prevents this initial Ca²⁺ influx triggered by certain inflammatory stimuli[1][5].

Inhibition of Intracellular Calcium Elevation

Inflammatory mediators like histamine (B1213489) trigger a rapid increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) in endothelial cells[7]. This Ca²⁺ elevation is a critical step that initiates downstream signaling, leading to vasodilation and increased vascular permeability[7][8]. This compound directly inhibits this histamine-induced rise in [Ca²⁺]i[1][3][7]. This inhibitory action disrupts the subsequent pathological events.

Downstream Effects

The inhibition of Ca²⁺ elevation by this compound leads to several key anti-inflammatory outcomes:

  • Inhibition of eNOS Phosphorylation and NO Production: The increase in [Ca²⁺]i activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator[7][8]. This compound treatment inhibits the phosphorylation of eNOS and subsequent NO production in human umbilical vein endothelial cells (HUVECs)[7][8].

  • Preservation of Endothelial Barrier Function: The rise in [Ca²⁺]i also disrupts the endothelial barrier, leading to vascular leakage[7]. This compound prevents this disruption, thereby maintaining vascular integrity and attenuating edema formation and leukocyte infiltration in inflamed tissues[5][7][8].

G cluster_stimulus Inflammatory Stimuli cluster_receptors Endothelial Cell Receptors cluster_signaling Intracellular Signaling cluster_effects Pathophysiological Effects Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R TRPV4_Agonist TRPV4 Agonist (e.g., GSK1016790A) TRPV4 TRPV4 Channel TRPV4_Agonist->TRPV4 Ca_Increase ↑ Intracellular Ca²⁺ H1R->Ca_Increase TRPV4->Ca_Increase eNOS_p eNOS Phosphorylation Ca_Increase->eNOS_p Vascular_Perm ↑ Vascular Hyperpermeability (Endothelial Barrier Disruption) Ca_Increase->Vascular_Perm NO_Prod ↑ NO Production eNOS_p->NO_Prod Vascular_Dil Vascular Dilation NO_Prod->Vascular_Dil DiHETE This compound DiHETE->TRPV4 Antagonizes DiHETE->Ca_Increase Inhibits

Signaling pathway of this compound's anti-inflammatory action.

Quantitative Data on Biological Effects

The anti-inflammatory effects of this compound have been quantified in various in vivo and in vitro models.

Table 1: Summary of In Vivo Effects of this compound
ModelDose / AdministrationKey EffectQuantitative ResultCitation
Mouse Ear (Histamine-induced inflammation) 0.1 µg / IntracutaneousInhibition of vascular hyperpermeabilitySignificantly inhibited histamine (400 µg)-induced Evans blue leakage.[7]
Mouse Ear (Histamine-induced inflammation) 0.1 µg / IntracutaneousInhibition of vascular dilationSignificantly inhibited histamine-induced increases in artery and vein diameters.[7]
Mouse DSS-induced Colitis 50 µg/kg/day / IntraperitonealAccelerated recovery and healingPromoted recovery from weight loss and diarrhea; inhibited edema and leukocyte infiltration.[1][5]
Mouse DSS-induced Colitis 150 or 600 µg/kg/day / OralSuppression of colitisSuppressed diarrhea and colon inflammation.[1]
Mouse Allergic Conjunctivitis 300 µg/kg / IntraperitonealAttenuation of allergic symptomsSignificantly inhibited pollen-induced eyelid edema, tearing, mast cell degranulation, and eosinophil infiltration.[8][9]
Mouse Itching Model 300 µg/kg / IntraperitonealInhibition of scratching behaviorSignificantly inhibited serotonin-induced scratching.[8][9]
Table 2: Summary of In Vitro Effects of this compound
Cell Type / ModelConcentrationTreatmentKey EffectQuantitative ResultCitation
HUVECs 0.1 µMPretreatment before Histamine (10 µM)Inhibition of NO productionSignificantly inhibited histamine-induced NO production.[7]
HUVECs 0.1 - 0.3 µMPretreatment before HistamineInhibition of endothelial barrier disruptionInhibited histamine-induced decrease in Transendothelial Electrical Resistance (TER).[7]
HUVECs 0.1 µMPretreatment before Histamine (10 µM)Inhibition of eNOS phosphorylationSignificantly decreased histamine-induced phosphorylation of eNOS at Ser1177.[7]
HEK293T cells (overexpressing TRPV4) 1 µMPretreatment before GSK1016790A (50 nM)Inhibition of Ca²⁺ increaseReduced the TRPV4 agonist-induced increase in intracellular Ca²⁺.[3][5]

Key Experimental Protocols

Modified Miles Assay for Vascular Permeability (In Vivo)

This assay is used to quantify vascular hyperpermeability in vivo by measuring the extravasation of a dye.

Methodology:

  • Animal Model: Male C57BL/6 mice (8–12 weeks old) are typically used[7].

  • Treatment: 0.1 µg of this compound is injected intracutaneously into the mouse ear 15 minutes prior to the inflammatory stimulus[7].

  • Induction of Inflammation: Histamine (400 µg) is applied transcutaneously to the ventral surface of the same ear[7].

  • Dye Injection: Evans blue dye (50 mg/kg) is injected intravenously 5 minutes after histamine treatment[7].

  • Sample Collection: Mice are euthanized 30 minutes after the dye injection. The ears are dissected, dried, and weighed[7].

  • Quantification: The extravasated Evans blue dye is extracted from the ear tissue using formamide, and the concentration is measured spectrophotometrically to quantify leakage[7].

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start: C57BL/6 Mouse treat Intracutaneous injection of this compound (0.1 µg) in mouse ear start->treat stim 15 min post-injection: Apply Histamine (400 µg) to ear surface treat->stim dye 5 min post-histamine: Intravenous injection of Evans blue dye stim->dye wait Wait 30 minutes dye->wait collect Euthanize mouse, dissect and dry ear wait->collect extract Extract dye from tissue using formamide collect->extract quantify Quantify dye leakage (spectrophotometry) extract->quantify

Workflow for the Modified Miles Assay.
Transendothelial Electrical Resistance (TER) Measurement (In Vitro)

TER measurement is used to assess the integrity of the endothelial cell barrier in vitro. A decrease in TER indicates barrier disruption.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence on microelectrode-containing E-plates[7].

  • Starvation: Cells are starved for 4 hours in EBM-2 medium supplemented with 2% FBS before the experiment[7].

  • Treatment: Cells are pretreated with this compound (e.g., 0.1-0.3 µM) before the addition of an inflammatory agent like histamine or thrombin[7].

  • Measurement: TER is monitored in real-time using a system like the xCELLigence Real-Time Cell Analyzer. Measurements are taken at regular intervals (e.g., every 60 seconds)[7].

  • Analysis: Changes in TER are recorded over time. An inhibition of the histamine-induced drop in TER by this compound indicates a protective effect on the endothelial barrier[7].

Potential Therapeutic Applications and Conclusion

The robust anti-inflammatory profile of this compound, particularly its ability to counteract vascular hyperpermeability and edema, positions it as a promising therapeutic candidate for inflammatory diseases[7][8]. Its efficacy in animal models of colitis suggests a potential role in treating inflammatory bowel disease (IBD)[1][3][5]. Furthermore, the discovery that this compound is abundant in the intestines of blue-back fish like sardines and mackerel suggests that dietary sources could be leveraged for therapeutic benefit[1][3][4].

References

Cellular Sources of 5,6-DiHETE Production: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a diol derivative of eicosapentaenoic acid (EPA) implicated in various physiological and pathological processes, including inflammation. Understanding its cellular origins is crucial for elucidating its biological functions and for the development of novel therapeutic strategies. This technical guide provides a comprehensive overview of the cellular sources and biosynthetic pathways of this compound, supported by experimental evidence and methodologies for its detection and quantification.

Biosynthetic Pathways of this compound

The production of this compound is primarily attributed to two distinct biochemical routes: the non-enzymatic hydrolysis of leukotriene A4 (LTA4) and the enzymatic conversion of EPA via the cytochrome P450 (CYP) epoxygenase pathway.

5-Lipoxygenase (5-LOX) Pathway and Non-Enzymatic Hydrolysis of LTA4

The initial step in this pathway involves the liberation of arachidonic acid (AA) from membrane phospholipids (B1166683) by phospholipase A2 (cPLA2). The 5-lipoxygenase (5-LOX) enzyme, in conjunction with 5-lipoxygenase-activating protein (FLAP), then converts AA into the unstable epoxide intermediate, leukotriene A4 (LTA4). In an aqueous environment, LTA4 can undergo non-enzymatic hydrolysis to form various dihydroxy products, including this compound isomers. While LTA4 is enzymatically converted to LTB4 by LTA4 hydrolase or to cysteinyl leukotrienes, its non-enzymatic breakdown represents a significant source of this compound, particularly in microenvironments rich in LTA4-producing cells.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid (AA) Arachidonic Acid (AA) Membrane Phospholipids->Arachidonic Acid (AA) cPLA2 LTA4 LTA4 Arachidonic Acid (AA)->LTA4 5-LOX/FLAP 5-LOX/FLAP 5-LOX/FLAP LTB4 LTB4 LTA4->LTB4 LTA4 Hydrolase This compound This compound LTA4->this compound Non-enzymatic Hydrolysis Other DiHETEs Other DiHETEs LTA4->Other DiHETEs Non-enzymatic Hydrolysis LTA4 Hydrolase LTA4 Hydrolase Non-enzymatic Hydrolysis Non-enzymatic Hydrolysis

Diagram 1: 5-LOX pathway leading to this compound.
Cytochrome P450 (CYP) Epoxygenase Pathway

An alternative and significant pathway for this compound biosynthesis involves the metabolism of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. Certain cytochrome P450 epoxygenases, notably from the CYP2C and CYP2J subfamilies, can metabolize EPA to form various epoxyeicosatetraenoic acids (EEQs). Specifically, 5,6-epoxyeicosatetraenoic acid (5,6-EEQ) is formed, which is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to yield this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol / ER Membrane Phospholipids (EPA) Membrane Phospholipids (EPA) Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) Membrane Phospholipids (EPA)->Eicosapentaenoic Acid (EPA) cPLA2 5,6-EEQ 5,6-EEQ Eicosapentaenoic Acid (EPA)->5,6-EEQ CYP Epoxygenase (e.g., CYP2C, CYP2J) CYP Epoxygenase CYP Epoxygenase This compound This compound 5,6-EEQ->this compound Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH)

Diagram 2: CYP epoxygenase pathway for this compound production.

Cellular Sources of this compound

While direct quantitative data for this compound production by specific cell types is an active area of research, the expression of the requisite enzymes points to several key inflammatory cells as primary sources.

Neutrophils

Neutrophils are a major source of LTA4, the precursor for non-enzymatic this compound formation. Upon activation, neutrophils robustly engage the 5-LOX pathway, leading to a significant release of LTA4 into the extracellular milieu. This makes neutrophils a critical player in the generation of this compound, particularly in the context of acute inflammation.

Macrophages

Macrophages are versatile immune cells that can contribute to this compound production through both major pathways. They are known to express 5-LOX and can produce LTA4. Furthermore, various macrophage subtypes express CYP epoxygenases, enabling them to metabolize EPA to 5,6-EEQ, which is subsequently converted to this compound by sEH. The specific polarization state of the macrophage (e.g., M1 vs. M2) may influence the predominant pathway utilized for this compound synthesis.

Eosinophils and Mast Cells

Eosinophils and mast cells are key effector cells in allergic inflammation and are known producers of various eicosanoids. Both cell types possess the 5-LOX pathway and can generate LTA4, suggesting their capacity for non-enzymatic this compound production. Additionally, the presence of CYP epoxygenases and sEH in these cells indicates their potential to contribute to this compound synthesis from EPA.

Transcellular Biosynthesis

The concept of transcellular biosynthesis is highly relevant to this compound production. This process involves the transfer of a metabolic intermediate from a "donor" cell to an "acceptor" cell, which then completes the synthesis of the final bioactive molecule. For instance, neutrophils can release LTA4, which can then be taken up by nearby cells, such as platelets or endothelial cells, that may lack a robust 5-LOX pathway but can facilitate its non-enzymatic hydrolysis to this compound. Similarly, cells rich in CYP epoxygenases could generate 5,6-EEQ that is then hydrolyzed to this compound by sEH in adjacent cells.

G cluster_donor Donor Cell (e.g., Neutrophil) cluster_acceptor Acceptor Cell (e.g., Platelet) AA_donor Arachidonic Acid LTA4_donor LTA4 AA_donor->LTA4_donor 5-LOX 56DiHETE_acceptor This compound LTA4_donor->56DiHETE_acceptor Transfer & Non-enzymatic Hydrolysis

Diagram 3: Transcellular biosynthesis of this compound.

Quantitative Data

Currently, there is a paucity of published quantitative data specifically detailing the amounts of this compound produced by different primary inflammatory cell types under various stimulation conditions. The table below summarizes the known production of key precursors and related metabolites by these cells, which indirectly supports their role as potential sources of this compound.

Cell TypePrecursor/Related MetaboliteStimulusProduction LevelReference
Neutrophils LTA4A23187, fMLPHigh[1][2]
5-HETEA23187, fMLPng/10^6 cells[1]
Macrophages LTA4Zymosan, LPSModerate[3]
5-HETEZymosan, LPSng/10^6 cells[3]
Eosinophils LTA4A23187Moderate[4]
5-HETEA23187ng/10^6 cells[4]
Mast Cells LTA4IgE/AntigenModerate[5]
5-HETEIgE/Antigenng/10^6 cells[5]

Note: The production levels are qualitative and can vary significantly based on the stimulus, its concentration, and the specific experimental conditions.

Experimental Protocols

The accurate quantification of this compound from cellular sources requires sensitive and specific analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. Below is a generalized protocol for the analysis of this compound in cell culture supernatants.

Cell Culture and Stimulation
  • Cell Isolation and Culture: Isolate primary neutrophils, macrophages, eosinophils, or mast cells from appropriate sources (e.g., human peripheral blood, murine bone marrow) using standard protocols. Culture the cells in a suitable medium at a density of 1-5 x 10^6 cells/mL.

  • Cell Stimulation: Pre-incubate the cells with or without the precursor fatty acid (AA or EPA, typically 5-20 µM) for 15-30 minutes at 37°C.

  • Initiate the production of eicosanoids by adding a specific stimulus (e.g., calcium ionophore A23187, 1-5 µM; lipopolysaccharide (LPS), 1 µg/mL; fMLP, 1 µM; or IgE/antigen).

  • Incubate for a defined period (typically 5-60 minutes) at 37°C.

  • Terminate the reaction by placing the samples on ice and adding a solvent like methanol (B129727).

Sample Preparation for LC-MS/MS
  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., this compound-d4) to each sample for accurate quantification.

  • Protein Precipitation: Precipitate proteins by adding 2-3 volumes of cold methanol or acetonitrile.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the eicosanoids, including this compound, with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Use electrospray ionization (ESI) in the negative ion mode.

    • Analysis Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard.

G Cell_Culture Cell Culture & Stimulation Sample_Collection Sample Collection (Supernatant) Cell_Culture->Sample_Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation LCMSMS LC-MS/MS Analysis Evaporation->LCMSMS

Diagram 4: Experimental workflow for this compound analysis.

Conclusion

The cellular production of this compound is a complex process involving multiple pathways and cell types. While direct quantitative evidence remains to be fully elucidated, the existing knowledge of eicosanoid biosynthesis strongly implicates key inflammatory cells, including neutrophils, macrophages, eosinophils, and mast cells, as significant sources. The non-enzymatic hydrolysis of LTA4 and the CYP epoxygenase-mediated metabolism of EPA are the two principal routes for its formation. The potential for transcellular biosynthesis further highlights the intricate interplay between different cell populations in the inflammatory milieu. The application of advanced analytical techniques such as LC-MS/MS is essential for the precise quantification of this compound and for advancing our understanding of its role in health and disease.

References

An In-depth Technical Guide to the Physiological Concentrations and Signaling of 5,6-DiHETE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). This document summarizes the current understanding of its physiological concentrations, details the methodologies for its quantification, and elucidates its key signaling pathways.

Physiological Concentrations of this compound

Quantitative data for this compound concentrations are available for various biological matrices, primarily in animal models. While direct measurement of basal levels in human plasma is not widely reported due to its rapid metabolism, the concentration of its immediate precursor, 5,6-epoxyeicosatrienoic acid (5,6-EET), has been quantified and serves as a relevant indicator of its physiological presence.

Biological MatrixSpeciesConcentrationNotes
Plasma (precursor) Human23.6 ng/mL (for 5,6-EET)5,6-EET is rapidly converted to this compound.
Plasma (post-administration) Mouse25.05 - 44.79 ng/mLMeasured 0.5 hours after oral administration of 150-600 µg/kg this compound.
Heart, Liver, Kidney Tissues Mouse~30–70 pg/mgIn normal, non-inflamed tissues.
Colon Tissue MouseIncreased during healing phase of colitis
Fish Tissues (Intestines) Blue Back Fish156.14 - 970.22 ng/g
Fish Tissues (Livers) Blue Back Fish118.98 - 476.11 ng/g

Experimental Protocols for Quantification of this compound

The gold standard for the quantification of this compound and other eicosanoids from biological samples is ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following protocol is a synthesized methodology based on established practices for eicosanoid analysis in human plasma.

Sample Collection and Handling
  • Blood Collection: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood sample at 2,000 x g for 15 minutes at 4°C to separate the plasma.

  • Storage: Immediately store the plasma samples at -80°C until analysis to prevent lipid degradation.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Acidification: Acidify the plasma sample to a pH of approximately 3.5 with 2M hydrochloric acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 20 mL of ethanol (B145695) followed by 20 mL of deionized water.

  • Sample Loading: Apply the acidified plasma sample to the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of water, followed by 10 mL of 15% ethanol in water, and finally 10 mL of hexane (B92381) to remove interfering substances.

  • Elution: Elute the this compound and other eicosanoids from the cartridge with 10 mL of ethyl acetate (B1210297).

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for the separation of eicosanoids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically used for eicosanoid analysis.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound are monitored.

      • Precursor Ion (m/z): 335

      • Product Ion (m/z): 163

Signaling Pathways of this compound

Biosynthesis of this compound from Eicosapentaenoic Acid (EPA)

This compound is synthesized from EPA through a pathway involving cytochrome P450 (CYP) enzymes and subsequent hydrolysis.

G EPA Eicosapentaenoic Acid (EPA) CYP Cytochrome P450 (CYP2C, CYP2J subfamilies) EPA->CYP EET 5,6-Epoxyeicosatetraenoic Acid (5,6-EET) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH DiHETE This compound sEH->DiHETE

Biosynthesis of this compound from EPA.

Anti-Inflammatory Signaling via TRPV4 Antagonism

A primary mechanism of action for this compound is its role as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel. This antagonism leads to a reduction in intracellular calcium, which in turn mediates its anti-inflammatory effects.

G DiHETE This compound TRPV4 TRPV4 Channel DiHETE->TRPV4 Antagonism Ca_influx Ca2+ Influx TRPV4->Ca_influx Mediates Ca_intracellular ↓ Intracellular Ca2+ Vascular_Permeability ↓ Vascular Hyperpermeability Ca_intracellular->Vascular_Permeability NO_production ↓ Nitric Oxide (NO) Production Ca_intracellular->NO_production Anti_inflammatory Anti-inflammatory Effects Vascular_Permeability->Anti_inflammatory NO_production->Anti_inflammatory

This compound signaling via TRPV4 antagonism.

Experimental Workflow for this compound Quantification

The following diagram outlines the general workflow for the quantification of this compound from biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (e.g., Human Plasma) Extraction Solid-Phase Extraction (SPE) with C18 Cartridge Sample_Collection->Extraction Elution Elution and Drying Extraction->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution UPLC UPLC Separation (C18 Column) Reconstitution->UPLC MS Tandem Mass Spectrometry (ESI-, MRM) UPLC->MS Data_Analysis Data Analysis and Quantification MS->Data_Analysis

Workflow for this compound quantification.

An In-depth Technical Guide to 5,6-DiHETE in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), an eicosapentaenoic acid (EPA)-derived lipid metabolite, and its role in various inflammatory disease models. The document details its mechanism of action, summarizes key quantitative findings, outlines experimental protocols, and provides visual representations of its synthesis, signaling pathways, and experimental workflows.

Introduction to this compound

This compound is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] Unlike many eicosanoids derived from omega-6 fatty acids which are pro-inflammatory, this compound has demonstrated potent anti-inflammatory properties.[1] It has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel.[1][3] This unique mechanism of action contributes to its therapeutic potential in a range of inflammatory conditions. Studies have shown that this compound is produced endogenously, with increased concentrations observed during the healing phase of inflammation, such as in murine models of colitis.[1][3]

Biosynthesis of this compound

The synthesis of this compound originates from EPA, a polyunsaturated fatty acid. While the precise enzymatic steps are a subject of ongoing research, the pathway is believed to involve cytochrome P450 (CYP) epoxygenase activity. A lactone intermediate, this compound lactone (EPA-L), has also been identified as a product of the CYP450 epoxygenase pathway and is known to have vasodilatory effects.[4]

Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) CYP450 Epoxygenase CYP450 Epoxygenase Eicosapentaenoic Acid (EPA)->CYP450 Epoxygenase 5,6-epoxyeicosatetraenoic acid (5,6-EEQ) 5,6-epoxyeicosatetraenoic acid (5,6-EEQ) CYP450 Epoxygenase->5,6-epoxyeicosatetraenoic acid (5,6-EEQ) Soluble Epoxide Hydrolase (sEH) Soluble Epoxide Hydrolase (sEH) 5,6-epoxyeicosatetraenoic acid (5,6-EEQ)->Soluble Epoxide Hydrolase (sEH) This compound This compound Soluble Epoxide Hydrolase (sEH)->this compound cluster_0 Inflammatory Stimuli (e.g., Histamine) cluster_1 This compound Action Histamine Histamine TRPV4 Channel TRPV4 Channel Histamine->TRPV4 Channel Activates This compound This compound This compound->TRPV4 Channel Antagonizes Intracellular Ca2+ Increase Intracellular Ca2+ Increase TRPV4 Channel->Intracellular Ca2+ Increase eNOS Phosphorylation eNOS Phosphorylation Intracellular Ca2+ Increase->eNOS Phosphorylation Endothelial Barrier Disruption Endothelial Barrier Disruption Intracellular Ca2+ Increase->Endothelial Barrier Disruption NO Production NO Production eNOS Phosphorylation->NO Production Vascular Hyperpermeability Vascular Hyperpermeability NO Production->Vascular Hyperpermeability Endothelial Barrier Disruption->Vascular Hyperpermeability cluster_0 In Vivo Model: DSS-Induced Colitis cluster_1 Assessment DSS Administration (4 days) DSS Administration (4 days) Inflammation Peaks (Day 7) Inflammation Peaks (Day 7) DSS Administration (4 days)->Inflammation Peaks (Day 7) Healing Phase (Days 9-18) Healing Phase (Days 9-18) Inflammation Peaks (Day 7)->Healing Phase (Days 9-18) This compound Treatment (Days 9-13) This compound Treatment (Days 9-13) Healing Phase (Days 9-18)->this compound Treatment (Days 9-13) Monitor Body Weight & Stool Monitor Body Weight & Stool This compound Treatment (Days 9-13)->Monitor Body Weight & Stool Histological Analysis of Colon Histological Analysis of Colon This compound Treatment (Days 9-13)->Histological Analysis of Colon LC-MS/MS of Tissue Lipids LC-MS/MS of Tissue Lipids This compound Treatment (Days 9-13)->LC-MS/MS of Tissue Lipids

References

Methodological & Application

Application Notes and Protocols: Chemical and Biological Synthesis of 5,6-DiHETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) represents a family of lipid mediators derived from the enzymatic oxidation of arachidonic acid. These molecules play significant roles in various physiological and pathological processes, including inflammation and immune responses. The stereochemistry of the hydroxyl groups at the C5 and C6 positions gives rise to four distinct diastereoisomers: (5S,6R)-DiHETE, (5S,6S)-DiHETE, (5R,6S)-DiHETE, and (5R,6R)-DiHETE. Each isomer can exhibit unique biological activities, making their stereoselective synthesis and biological evaluation crucial for understanding their functions and for the development of novel therapeutics.

These application notes provide an overview of the synthesis of this compound isomers, their biological activities, and associated signaling pathways. While a detailed, publicly accessible protocol for the complete chemical synthesis of all four isomers is limited, this document outlines a well-established biological synthesis route and provides key data on the activity of the synthesized isomers.

Quantitative Data Summary

The biological activity of this compound isomers is highly dependent on their stereochemistry. The following tables summarize the known quantitative data for their interaction with specific cellular targets.

Table 1: Leukotriene Receptor Binding Affinity

IsomerReceptor TargetBinding Affinity (Ki)Activity
(5S,6R)-DiHETELTD4 Receptor-Recognized by the LTD4 receptor[1]
(5S,6S)-DiHETELTD4 Receptor-No significant interaction
(5R,6S)-DiHETELTD4 Receptor-No significant interaction
(5R,6R)-DiHETELTD4 Receptor-No significant interaction
All isomersLTC4, LTB4 Receptors-No significant interaction[1]

Table 2: Anti-inflammatory Activity (TRPV4 Antagonism)

Isomer/MixtureAssayConcentration/DoseEffect
This compound (unspecified isomers)Inhibition of TRPV4 agonist-induced endothelial barrier disruption0.1-1 µMSignificant inhibition[2]
This compound (unspecified isomers)Reduction of TRPV4 agonist-induced intracellular Ca2+ increase1 µMReduction in Ca2+ influx[2]
This compound (unspecified isomers)Acceleration of recovery from DSS-induced colitis (in vivo)50 µg/kg/day (i.p.)Accelerated recovery[2]

Signaling Pathways

This compound isomers are involved in complex signaling pathways, primarily related to inflammation. One key pathway involves their interaction with the cysteinyl leukotriene receptors, while another more recently discovered pathway highlights their role as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

Biosynthesis and Leukotriene Receptor Interaction

G AA Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP 5-Lipoxygenase-activating protein (FLAP) FLAP->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 LTA4h Leukotriene A4 hydrolase LTC4s Leukotriene C4 synthase LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4h LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4s DiHETE This compound LTA4->DiHETE Non-enzymatic or enzymatic hydrolysis LTD4R LTD4 Receptor DiHETE->LTD4R Response Biological Response (e.g., muscle contraction) LTD4R->Response

Caption: Biosynthesis of this compound from arachidonic acid and its interaction with the LTD4 receptor.

TRPV4 Antagonism Pathway

G Stimulus Inflammatory Stimulus TRPV4_agonist TRPV4 Agonist (e.g., GSK1016790A) Stimulus->TRPV4_agonist TRPV4 TRPV4 Channel TRPV4_agonist->TRPV4 DiHETE This compound DiHETE->TRPV4 Ca_influx Ca2+ Influx TRPV4->Ca_influx Inflammation Endothelial Barrier Disruption & Inflammation Ca_influx->Inflammation

Caption: this compound acts as an antagonist of the TRPV4 channel, inhibiting downstream inflammatory responses.

Experimental Protocols

Due to the limited availability of a detailed, peer-reviewed protocol for the complete chemical synthesis of all four this compound diastereomers, this section focuses on the biological synthesis from arachidonic acid, a method that yields specific isomers depending on the enzymatic conditions.

Protocol 1: Biological Synthesis of this compound from Arachidonic Acid

This protocol describes the generation of this compound through the 5-lipoxygenase pathway, which mimics the endogenous production in mammalian cells.

Materials:

  • Arachidonic acid (high purity)

  • 5-Lipoxygenase (5-LOX) enzyme (from a suitable source, e.g., potato or recombinant human)

  • 5-Lipoxygenase-activating protein (FLAP) (optional, can enhance 5-LOX activity)

  • Calcium chloride (CaCl2)

  • ATP

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethyl acetate

  • Methanol (B129727)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Enzyme Activation:

    • Prepare a reaction buffer containing PBS, CaCl2 (final concentration ~2 mM), and ATP (final concentration ~1 mM).

    • Add 5-LOX enzyme (and FLAP, if used) to the reaction buffer and incubate at 37°C for 10-15 minutes to activate the enzyme.

  • Enzymatic Reaction:

    • Prepare a solution of arachidonic acid in ethanol.

    • Add the arachidonic acid solution to the activated enzyme mixture to initiate the reaction. The final concentration of arachidonic acid should typically be in the range of 10-100 µM.

    • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle agitation. The reaction will produce Leukotriene A4 (LTA4) as an intermediate.

  • Hydrolysis to this compound:

    • LTA4 is unstable and will hydrolyze to form this compound isomers. This hydrolysis can occur non-enzymatically or can be facilitated by epoxide hydrolases present in some enzyme preparations. The primary product of non-enzymatic hydrolysis is a mixture of this compound isomers. Enzymatic hydrolysis can be more stereospecific.

  • Extraction of Products:

    • Stop the reaction by adding two volumes of cold methanol.

    • Acidify the mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).

    • Extract the lipid products with three volumes of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper organic phase and dry it under a stream of nitrogen.

  • Purification by Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Resuspend the dried extract in a small volume of methanol/water (50:50) and load it onto the SPE cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the DiHETEs with methanol or ethyl acetate.

    • Dry the eluted fraction under nitrogen.

  • Isomer Separation by Chiral HPLC:

    • Resuspend the purified extract in the HPLC mobile phase.

    • Inject the sample onto a chiral HPLC column (e.g., Chiralcel OD-H or similar).

    • Use an appropriate mobile phase (e.g., a mixture of hexane, isopropanol, and acetic acid) to separate the different this compound diastereoisomers.

    • Monitor the elution profile using a UV detector, typically at 270 nm.

    • Collect the fractions corresponding to each isomer.

  • Characterization:

    • Confirm the identity and purity of the isolated isomers using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

G cluster_0 Biological Synthesis cluster_1 Purification & Separation cluster_2 Analysis Enzyme_Activation Enzyme Activation (5-LOX, FLAP, Ca2+, ATP) Enzymatic_Reaction Enzymatic Reaction (Arachidonic Acid) Enzyme_Activation->Enzymatic_Reaction Hydrolysis LTA4 Hydrolysis Enzymatic_Reaction->Hydrolysis Extraction Solvent Extraction Hydrolysis->Extraction SPE Solid Phase Extraction (SPE) Extraction->SPE HPLC Chiral HPLC Separation SPE->HPLC Characterization Characterization (LC-MS, NMR) HPLC->Characterization Biological_Assay Biological Activity Assays Characterization->Biological_Assay

Caption: Workflow for the biological synthesis, purification, and analysis of this compound isomers.

Conclusion

The stereoselective synthesis and biological evaluation of this compound isomers are essential for advancing our understanding of their roles in health and disease. While detailed chemical synthesis protocols remain elusive in readily available literature, the biological synthesis route provides a reliable method for producing these important lipid mediators. The quantitative data and signaling pathway information presented here offer a foundation for researchers to explore the therapeutic potential of individual this compound isomers, particularly in the context of inflammatory disorders. Further research is warranted to fully elucidate the synthetic pathways and the precise mechanisms of action of each diastereomer.

References

Chiral Synthesis of 5,6-DiHETE: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from arachidonic acid that plays a significant role in various physiological and pathological processes. The stereochemistry of the two hydroxyl groups at the C5 and C6 positions is critical for its biological activity. This document provides a comprehensive overview of chiral synthesis methods for obtaining specific diastereomers of this compound, targeting researchers in academia and the pharmaceutical industry. Detailed protocols for key synthetic strategies, including enzymatic hydrolysis of epoxides and approaches from the chiral pool, are presented. Furthermore, quantitative data from representative synthetic routes are summarized for comparative analysis. Finally, the known signaling pathway of a biologically active this compound analog is illustrated to provide context for its mechanism of action.

Introduction

This compound is a dihydroxy derivative of arachidonic acid formed via the cytochrome P450 (CYP) or lipoxygenase (LOX) pathways. The four possible diastereomers—(5S,6R), (5R,6S), (5S,6S), and (5R,6R)—exhibit distinct biological activities. For instance, the (5S,6R)-DiHETE isomer has been shown to interact with the LTD4 receptor, suggesting a role in inflammatory responses. More recently, a derivative of this compound has been identified as a novel endogenous antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, highlighting its therapeutic potential in conditions like colitis.[1] The precise stereochemical configuration of this compound is therefore paramount for elucidating its specific biological functions and for the development of targeted therapeutics.

This application note details established and emerging chiral synthesis strategies for this compound, providing researchers with the necessary information to produce stereochemically pure isomers for their studies.

Chiral Synthesis Strategies

The synthesis of chiral this compound isomers can be broadly categorized into three main approaches:

  • Enzymatic Hydrolysis of a Prochiral Epoxide: This biomimetic approach utilizes epoxide hydrolases to stereoselectively open a 5,6-epoxyeicosatrienoic acid (5,6-EET) precursor.

  • Chiral Pool Synthesis: This strategy employs readily available chiral starting materials, such as carbohydrates like D-mannitol, to construct the carbon backbone with the desired stereocenters.

  • Asymmetric Catalysis: This method involves the use of chiral catalysts to induce stereoselectivity in a key bond-forming reaction, such as asymmetric dihydroxylation of a double bond.

Comparative Data of Synthetic Methods

The selection of a synthetic route often depends on the desired stereoisomer, required scale, and available resources. The following table summarizes key quantitative data from representative chiral synthesis approaches for this compound and related vicinal diols.

MethodStarting MaterialKey Chiral StepTarget Isomer(s)Overall Yield (%)Enantiomeric/Diastereomeric ExcessReference Example
Enzymatic Hydrolysis 5,6-Epoxyeicosatrienoic acid (5,6-EET)Epoxide hydrolase (e.g., sEH) mediated opening(5R,6S) & (5S,6R)VariableHigh deHydrolysis of EETs to their corresponding diols.[2]
Chiral Pool Synthesis D-MannitolUtilization of inherent chiralitySpecific isomers~15-20>98% eeSynthesis of chiral building blocks from D-mannitol.[3]
Asymmetric Dihydroxylation Eicosatetraenoic acid derivative (protected)Sharpless Asymmetric Dihydroxylationsyn-diols~60-80 (for diol)>90% eeSharpless dihydroxylation for the synthesis of vicinal diols.[4]
Lipase-Catalyzed Resolution Racemic this compound esterEnantioselective acylation/hydrolysisBoth enantiomers<50 (for each)>95% eeKinetic resolution of racemic alcohols and esters using lipases.[1][5]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of 5,6-EET

This protocol describes the general procedure for the enzymatic hydrolysis of 5,6-epoxyeicosatrienoic acid (5,6-EET) to this compound using a soluble epoxide hydrolase (sEH).

Materials:

  • 5,6-EET (substrate)

  • Recombinant soluble epoxide hydrolase (sEH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve 5,6-EET in a minimal amount of ethanol (B145695) and add it to the phosphate buffer to achieve the desired final substrate concentration (typically in the low micromolar range).

  • Enzyme Addition: Initiate the reaction by adding a purified sEH enzyme solution to the substrate mixture. The optimal enzyme concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 30-60 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Reaction Quenching and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex the mixture vigorously and separate the organic layer. Repeat the extraction twice.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the this compound.

  • Characterization: Confirm the structure and stereochemistry of the product using NMR spectroscopy and chiral HPLC analysis.

Protocol 2: Chiral Pool Synthesis from D-Mannitol (Conceptual Workflow)

This protocol outlines a conceptual workflow for the synthesis of a chiral C1-C6 fragment of this compound starting from D-mannitol. This fragment can then be elaborated to the full carbon skeleton through standard coupling reactions (e.g., Wittig reaction).

Workflow:

A conceptual workflow for synthesizing a chiral fragment of this compound from D-mannitol.

Key Steps:

  • Protection: Protect the 1,2- and 5,6-diol groups of D-mannitol as acetonides to yield 1,2:5,6-di-O-isopropylidene-D-mannitol.[3]

  • Cleavage: Perform oxidative cleavage of the central diol with sodium periodate (B1199274) to yield two molecules of (R)-2,3-O-isopropylideneglyceraldehyde.

  • Elaboration: Utilize this chiral aldehyde in subsequent reactions, such as Wittig or Grignard reactions, to build the carbon chain with the desired stereochemistry at C5 and C6.

  • Coupling and Deprotection: Couple the elaborated fragment with the remaining part of the eicosanoid chain and perform deprotection steps to yield the final this compound isomer.

Signaling Pathway of this compound Analog

Recent studies have shown that a derivative of this compound acts as an antagonist of the TRPV4 channel.[1] TRPV4 is a non-selective cation channel involved in various cellular processes, including mechanosensation and inflammation. The antagonism of TRPV4 by the this compound analog leads to the inhibition of calcium influx, which in turn modulates downstream signaling cascades.

5_6_DiHETE_Signaling_Pathway cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates Stimulus Agonist (e.g., GSK1016790A) Stimulus->TRPV4 Activates DiHETE This compound Analog DiHETE->TRPV4 Inhibits Downstream Downstream Signaling (e.g., Endothelial Barrier Disruption) Ca_influx->Downstream Initiates

Inhibitory action of a this compound analog on the TRPV4 signaling pathway.

Conclusion

The chiral synthesis of this compound isomers is essential for advancing our understanding of their biological roles and for developing novel therapeutics. This document has provided an overview of the primary synthetic strategies, along with comparative data and detailed protocols for key methods. The choice of a particular synthetic route will be guided by the specific research goals and available laboratory capabilities. The provided information aims to serve as a valuable resource for researchers embarking on the synthesis and study of these important lipid mediators.

References

Application Notes and Protocols for the Extraction of 5,6-DiHETE from Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a diol metabolite of eicosapentaenoic acid (EPA) formed via the cytochrome P450 epoxygenase pathway. Emerging research has highlighted its significant biological activities, including anti-inflammatory properties and its role in modulating vascular permeability.[1] Notably, this compound has been identified as an antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel and an inhibitor of histamine-induced intracellular calcium elevation in endothelial cells.[1][2] These findings suggest its potential as a therapeutic target in inflammatory diseases.

Accurate quantification of this compound in biological tissues is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the extraction, purification, and quantification of this compound from biological samples, as well as an overview of its relevant signaling pathways.

Quantitative Data of this compound in Biological Tissues

The concentration of this compound can vary significantly between different tissues and organisms. The following table summarizes reported concentrations of this compound in various biological samples.

Biological SampleTissue TypeOrganismConcentrationCitation
Blue Back FishIntestineSardine970.22 ng/g[3]
Blue Back FishIntestineMackerel156.14 ng/g[3]
Blue Back FishLiverSardine476.11 ng/g[3]
Blue Back FishLiverMackerel118.98 ng/g[3]
Mouse (non-inflamed)Heart, Liver, KidneyMouse~30-70 pg/mg[1]

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and quantification of this compound from biological tissues. The method involves tissue homogenization, liquid-liquid extraction (LLE) to isolate lipids, and solid-phase extraction (SPE) for purification, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Materials and Reagents
  • Solvents (HPLC or LC-MS grade): Methanol (B129727), Acetonitrile (B52724), Ethyl Acetate (B1210297), Hexane (B92381), Water, Isopropanol

  • Acids: Formic acid, Acetic acid

  • Internal Standard: Deuterated this compound (e.g., this compound-d8)

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

  • Reagents for Homogenization: Phosphate-buffered saline (PBS), protease inhibitor cocktail

  • General Lab Equipment: Homogenizer, centrifuge, evaporator (e.g., nitrogen evaporator), vortex mixer, analytical balance

II. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis tissue_collection Tissue Collection (Snap-freeze in liquid N2) homogenization Tissue Homogenization (in cold PBS with protease inhibitors) tissue_collection->homogenization lle Liquid-Liquid Extraction (e.g., Folch or MTBE method) homogenization->lle spe Solid-Phase Extraction (C18 cartridge) lle->spe evaporation Solvent Evaporation (under nitrogen stream) spe->evaporation reconstitution Reconstitution (in mobile phase) evaporation->reconstitution lcms LC-MS/MS Analysis (Quantification) reconstitution->lcms

Figure 1. Experimental workflow for the extraction and analysis of this compound.

III. Detailed Protocol

A. Sample Preparation and Homogenization

  • Tissue Collection: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to quench metabolic activity. Store samples at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg).

    • Add cold PBS (1:4, w/v) containing a protease inhibitor cocktail.

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform suspension is achieved.

    • Spike the homogenate with a known amount of deuterated this compound internal standard to correct for extraction losses and matrix effects.

B. Liquid-Liquid Extraction (LLE)

This step separates lipids, including this compound, from the aqueous phase. The Folch method is a common choice.

  • To the tissue homogenate, add a 2:1 (v/v) mixture of chloroform:methanol. The final solvent to sample ratio should be approximately 20:1.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette.

  • Repeat the extraction of the aqueous phase with the chloroform:methanol mixture to maximize recovery.

  • Pool the organic extracts.

C. Solid-Phase Extraction (SPE) for Purification

SPE is used to remove interfering substances and enrich for this compound.

  • Condition the C18 SPE Cartridge: Sequentially wash the cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the Sample: Acidify the pooled organic extract with formic acid to a pH of ~3.5. Slowly load the acidified extract onto the conditioned C18 cartridge.

  • Wash the Cartridge: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of hexane to elute non-polar lipids.

  • Elute this compound: Elute the this compound from the cartridge using 5 mL of ethyl acetate.

  • Evaporate the Solvent: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

D. LC-MS/MS Quantification

  • Chromatographic Separation: Use a C18 reverse-phase column for chromatographic separation. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

  • Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard.

  • Quantification: Construct a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing the peak area ratio of the endogenous analyte to the internal standard against the calibration curve.

Signaling Pathways Involving this compound

Inhibition of Histamine-Induced Vascular Hyperpermeability

This compound has been shown to attenuate histamine-induced vascular hyperpermeability by inhibiting the rise in intracellular calcium ([Ca2+]) in endothelial cells.[1] This, in turn, reduces the production of nitric oxide (NO), a key mediator of vasodilation and increased permeability.

histamine_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R PLC PLC H1R->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release (from ER) IP3->Ca_release eNOS eNOS Ca_release->eNOS NO Nitric Oxide (NO) eNOS->NO Hyperpermeability Vascular Hyperpermeability NO->Hyperpermeability DiHETE This compound DiHETE->Ca_release

Figure 2. this compound inhibits histamine-induced vascular hyperpermeability.

Antagonism of the TRPV4 Channel

This compound acts as an antagonist of the TRPV4 channel.[2] TRPV4 is a non-selective cation channel that can be activated by various stimuli, including arachidonic acid metabolites. Activation of TRPV4 leads to an influx of Ca2+, which can contribute to endothelial barrier disruption. By inhibiting TRPV4, this compound can prevent this Ca2+-dependent disruption.

trpv4_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx AA_metabolites Arachidonic Acid Metabolites AA_metabolites->TRPV4 Barrier_disruption Endothelial Barrier Disruption Ca_influx->Barrier_disruption DiHETE This compound DiHETE->TRPV4

Figure 3. this compound as an antagonist of the TRPV4 channel.

References

Application Note: Solid-Phase Extraction of 5,6-DiHETE for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the enzymatic oxidation of arachidonic acid. As a member of the eicosanoid family, this compound is implicated in various physiological and pathophysiological processes, including inflammation.[1] Recent studies have identified this compound as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, playing a role in the resolution of inflammation, for instance, by promoting the healing of colitis through the inhibition of inflammatory responses.[2] Given its low endogenous concentrations and the complexity of biological matrices such as plasma and tissue homogenates, a robust and efficient extraction method is crucial for accurate quantification by sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Solid-phase extraction (SPE) offers a reliable method for isolating and concentrating this compound and other eicosanoids from these complex samples, demonstrating superior impurity removal compared to liquid-liquid extraction.[4][5]

This application note provides a detailed protocol for the solid-phase extraction of this compound from biological samples using a reversed-phase SPE methodology. This procedure is suitable for preparing samples for subsequent analysis by LC-MS/MS, enabling researchers, scientists, and drug development professionals to accurately measure this important lipid mediator.

Experimental Protocol

This protocol is adapted from a validated method for the extraction of a broad range of eicosanoids, including this compound, from human plasma and tissue samples.[4][5]

Materials and Reagents:

  • Strata-X reversed-phase SPE columns (or equivalent)

  • Methanol (B129727) (MeOH), HPLC grade

  • Water (H₂O), HPLC grade

  • Acetonitrile, HPLC grade

  • Acetic acid, HPLC grade

  • Internal standards (e.g., deuterated eicosanoids)

  • Biological sample (e.g., plasma, tissue homogenate)

  • Phosphate-buffered saline (PBS)

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation:

  • Plasma: Dilute plasma samples with phosphate-buffered saline (PBS). For example, dilute 20 µL of plasma to 1 mL with PBS.[5]

  • Tissue: Homogenize weighed tissue samples in a suitable buffer, such as PBS containing 10% methanol.[4][5]

  • Internal Standard Spiking: Prior to extraction, spike all samples with a known concentration of an appropriate internal standard mixture (e.g., deuterated eicosanoids) to correct for extraction losses and matrix effects.[4][5]

Solid-Phase Extraction Procedure:

  • Column Conditioning: Condition the Strata-X SPE column by passing 3 mL of methanol through the column.[4][5]

  • Column Equilibration: Equilibrate the column by passing 3 mL of water through it. Do not allow the sorbent to dry out.[4][5]

  • Sample Loading: Load the pre-prepared and spiked biological sample onto the conditioned and equilibrated SPE column.

  • Washing: Wash the column with 3 mL of 10% methanol in water to remove polar impurities.[4]

  • Elution: Elute the this compound and other retained eicosanoids with 1 mL of methanol.[4][5]

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried residue in a small volume (e.g., 50 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., water/acetonitrile/acetic acid (60:40:0.02; v/v/v)).[4][5]

Quantitative Data Summary

The following table summarizes the key parameters of the described solid-phase extraction protocol. The recovery rates are based on a comprehensive method for 184 eicosanoids, including this compound.[4]

ParameterValue/DescriptionReference
SPE Sorbent Strata-X (Reversed-Phase)[4][5]
Conditioning Solvent 3 mL Methanol[4][5]
Equilibration Solvent 3 mL Water[4][5]
Wash Solvent 3 mL 10% Methanol in Water[4]
Elution Solvent 1 mL Methanol[4][5]
Reported Recovery Rate 70-120% (for the overall eicosanoid method)[4]

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Post-Extraction Sample Biological Sample (Plasma/Tissue) Spike Spike with Internal Standards Sample->Spike Load 3. Load Sample Spike->Load Condition 1. Condition Column (Methanol) Equilibrate 2. Equilibrate Column (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash Column (10% Methanol) Load->Wash Elute 5. Elute this compound (Methanol) Wash->Elute Dry Dry Eluate Elute->Dry Reconstitute Reconstitute Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the solid-phase extraction of this compound.

Signaling_Pathway DiHETE This compound TRPV4 TRPV4 Channel DiHETE->TRPV4 Antagonism Healing Promotion of Colitis Healing DiHETE->Healing Promotes Inflammation Pro-inflammatory Responses (e.g., Edema, Leukocyte Infiltration) TRPV4->Inflammation Activation leads to

References

Application Note: Quantitative Analysis of 5,6-DiHETE using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid (5,6-DiHETE) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a metabolite of eicosapentaenoic acid (EPA), is an emerging anti-inflammatory lipid mediator with therapeutic potential.[1][2] The described methodology provides the necessary protocols for sample preparation, LC-MS/MS analysis, and data interpretation to enable researchers to accurately measure this bioactive lipid in various experimental settings.

Introduction

This compound is a dihydroxy fatty acid derived from the enzymatic conversion of arachidonic acid or eicosapentaenoic acid.[3][4] It has been identified as a potent anti-inflammatory agent, playing a role in the resolution of inflammation.[1][2] Specifically, this compound has been shown to suppress histamine-induced vascular hyperpermeability and promote the healing of colitis by antagonizing the transient receptor potential vanilloid 4 (TRPV4) channel.[1][2] Given its therapeutic potential, a reliable and sensitive analytical method is crucial for its quantitative determination in biological samples to support preclinical and clinical research. LC-MS/MS offers high selectivity and sensitivity for the analysis of eicosanoids like this compound, even at low endogenous levels.[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of eicosanoids from biological fluids (e.g., plasma, cell culture media) and tissue homogenates.

Materials:

  • SPE Cartridges (e.g., C18 or Oasis HLB)

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Acetic Acid or Formic Acid

  • Internal Standard (IS) solution (e.g., d8-Arachidonic Acid or other deuterated eicosanoid)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Acidification: Acidify the sample (e.g., 1 mL of plasma) by adding 10% MeOH and adjusting the pH to ~3.5 with acetic acid. This step enhances the retention of acidic analytes like this compound on the SPE column.

  • Internal Standard Spiking: Add an appropriate amount of internal standard to the sample to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 3 mL of MeOH followed by 3 mL of water.[6]

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% MeOH in water to remove polar impurities.[6][7]

  • Elution: Elute the analytes, including this compound, with 1-2 mL of MeOH.[6][7]

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial LC mobile phase (e.g., 60:40:0.02 v/v/v water:acetonitrile:acetic acid).[6][7]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH shield RP18, 2.1 x 100 mm, 1.7 µm).[6]

  • Mobile Phase A: Acetonitrile/water/acetic acid (60/40/0.02, v/v/v).[6]

  • Mobile Phase B: Acetonitrile/isopropyl alcohol (50/50, v/v).[6]

  • Flow Rate: 0.5 mL/min.[6]

  • Gradient:

    • 0-4.0 min: 0.1-55% B

    • 4.0-4.5 min: 55-99% B

    • 4.5-5.0 min: 99% B[6]

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 40 °C.[6]

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

    • Precursor Ion (m/z): 335[6][7]

    • Product Ion (m/z): 115[6] or 163[7]

  • Collision Energy (CE) and Declustering Potential (DP): These parameters should be optimized for the specific instrument used. For this compound, typical optimized values are around -29 V for CE and -50 V for DP.[6]

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound analysis, compiled from various studies.

Table 1: Mass Spectrometric Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Declustering Potential (V)Reference
This compound335115-29-50[6]
5(S),6(R)-DiHETE335163--[7]

Table 2: Method Performance Characteristics

ParameterValueReference
Linearity Range2 - 1000 pg on-column[8]
Limit of Detection (LOD)5 x 10⁻⁴ pg on-column[8]
Limit of Quantification (LOQ)5 x 10⁻³ pg on-column[8]
Recovery70 - 120%[6]
Precision (CV%)<30%[6]

Visualizations

Signaling Pathway of this compound

5_6_DiHETE_Signaling_Pathway Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) This compound This compound Eicosapentaenoic Acid (EPA)->this compound Enzymatic Conversion Arachidonic Acid Arachidonic Acid Arachidonic Acid->this compound Enzymatic Conversion TRPV4 Channel TRPV4 Channel This compound->TRPV4 Channel Antagonizes Anti-inflammatory Effects Anti-inflammatory Effects This compound->Anti-inflammatory Effects Inflammation Inflammation TRPV4 Channel->Inflammation Promotes Inflammation->Eicosapentaenoic Acid (EPA) Inflammation->Arachidonic Acid

Caption: Signaling pathway of this compound.

Experimental Workflow

LC_MS_Workflow_for_5_6_DiHETE cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Acidification & IS Spiking Acidification & IS Spiking Biological Sample->Acidification & IS Spiking Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Acidification & IS Spiking->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Drying & Reconstitution Drying & Reconstitution Elution->Drying & Reconstitution LC Separation LC Separation Drying & Reconstitution->LC Separation Mass Spectrometry (ESI-) Mass Spectrometry (ESI-) LC Separation->Mass Spectrometry (ESI-) Data Acquisition (MRM) Data Acquisition (MRM) Mass Spectrometry (ESI-)->Data Acquisition (MRM) Quantification Quantification Data Acquisition (MRM)->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and instrumental analysis, along with the summarized performance data, offer a comprehensive guide for researchers in the field of lipidomics and drug development. This methodology will facilitate a deeper understanding of the biological roles of this compound and aid in the evaluation of its therapeutic potential.

References

Application Note: Quantification of 5,6-DiHETE using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-dihydroxy-eicosatetraenoic acid (5,6-DiHETE) is a diol metabolite of arachidonic acid formed via the cytochrome P450 (CYP) epoxygenase pathway. It is an important lipid mediator involved in various physiological and pathological processes, including inflammation and cell signaling. Accurate quantification of this compound in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This application note provides a detailed protocol for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of this compound Formation

The formation of this compound is a key branch of the arachidonic acid cascade. The diagram below illustrates the enzymatic conversion of arachidonic acid to this compound.

cluster_0 Cellular Membrane cluster_1 Cytosol Arachidonic Acid (in membrane) Arachidonic Acid (in membrane) Arachidonic Acid (free) Arachidonic Acid (free) Arachidonic Acid (in membrane)->Arachidonic Acid (free) Phospholipase A2 (PLA2) 5,6-EET 5,6-Epoxyeicosatrienoic Acid (5,6-EET) Arachidonic Acid (free)->5,6-EET CYP450 Epoxygenase This compound This compound 5,6-EET->this compound soluble Epoxide Hydrolase (sEH)

Figure 1. Biosynthetic pathway of this compound from arachidonic acid.

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in biological samples such as plasma.

Materials and Reagents
  • This compound analytical standard

  • Deuterated internal standard (e.g., this compound-d8)

  • HPLC-grade methanol (B129727), acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • LC-MS/MS system (e.g., QTRAP 6500 or equivalent)

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the cleanup and concentration of eicosanoids from biological matrices.[1][2]

  • Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of deuterated internal standard.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.[3]

  • Loading: Apply the pre-treated sample to the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol to remove interfering substances.[3]

  • Elution: Elute the this compound and internal standard with 1 mL of methanol.[3]

  • Drying: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis

The following tables summarize the recommended starting parameters for the LC-MS/MS system. These parameters may require optimization for specific instruments and applications.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 150 mm, 5 µm)
Mobile Phase A Water with 0.02% formic acid
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v)
Gradient 0-6 min: 20% B; 6-6.5 min: 20-55% B; 6.5-10 min: 55% B; 10-12 min: 55-100% B; 12-13 min: 100% B; 13-13.5 min: 100-20% B; 13.5-16 min: 20% B[3]
Flow Rate 0.5 mL/min[4]
Column Temperature 40 °C[4]
Injection Volume 10 µL[3][4]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode[1][4]
Ion Source Turbo V Ion Source[4]
Scheduled MRM Enabled[1]
Curtain Gas (CUR) 10 psi
Collision Gas (CAD) High
IonSpray Voltage (IS) -4500 V
Temperature (TEM) 400 °C
Ion Source Gas 1 (GS1) 45 psi
Ion Source Gas 2 (GS2) 60 psi

Table 3: MRM Transitions and Compound-Specific Parameters for this compound

AnalyteQ1 (m/z)Q3 (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)Retention Time (min)
This compound 335115-50-29~3.64[1][4]
This compound 335163--~9.0[3][5]

Note: The selection of the product ion (Q3) can be optimized for specificity and sensitivity. The transition 335 -> 115 is commonly used for quantification.[1][4]

Data Analysis and Quantification

Quantification is performed using a standard curve prepared with known amounts of this compound and a fixed amount of the deuterated internal standard.[1] The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire experimental workflow for this compound quantification.

G Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Evaporation Evaporation Solid-Phase Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Figure 2. Workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological samples using LC-MS/MS. The described methods for sample preparation and the specific LC-MS/MS parameters offer a robust starting point for researchers. Adherence to this protocol, with appropriate instrument-specific optimization, will enable the accurate and precise measurement of this compound, facilitating further investigation into its biological significance.

References

Developing a Competitive ELISA for 5,6-Dihydroxyeicosatetraenoic Acid (5,6-DiHETE)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase pathway. Emerging research highlights its significant role in various physiological and pathophysiological processes. Notably, this compound has demonstrated anti-inflammatory properties, including the attenuation of vascular hyperpermeability by inhibiting intracellular calcium elevation and nitric oxide (NO) production in endothelial cells.[1] Furthermore, it has been shown to accelerate the healing of colitis by acting as an antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel.[2][3] Given its therapeutic potential, a robust and sensitive method for the quantitative determination of this compound in biological samples is crucial for advancing research and drug development in this area.

This document provides a detailed protocol for the development and application of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific and sensitive quantification of this compound.

Signaling & Biosynthesis Pathways

The biosynthesis of this compound originates from arachidonic acid, which is first metabolized by CYP450 epoxygenases to form 5,6-epoxyeicosatrienoic acid (5,6-EET). Subsequently, soluble epoxide hydrolase (sEH) converts 5,6-EET into this compound.[3] The signaling cascade initiated by this compound involves the modulation of intracellular calcium levels and downstream effects on endothelial nitric oxide synthase (eNOS) activity.

This compound Biosynthesis Pathway AA Arachidonic Acid EET 5,6-EET AA->EET CYP450 Epoxygenase DiHETE This compound EET->DiHETE Soluble Epoxide Hydrolase (sEH)

Caption: Biosynthesis of this compound from arachidonic acid.

This compound Signaling Pathway DiHETE This compound Receptor Putative Receptor DiHETE->Receptor Ca_elevation Intracellular Ca2+ Elevation (e.g., via Histamine) Receptor->Ca_elevation Inhibits eNOS eNOS Activation Ca_elevation->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vascular_Hyper Vascular Hyperpermeability NO->Vascular_Hyper

Caption: Simplified signaling pathway of this compound's anti-inflammatory action.

Assay Principle

This competitive ELISA is designed for the quantitative measurement of this compound. The assay is based on the competition between this compound in the sample and a fixed amount of biotin-labeled this compound for a limited number of binding sites on a specific anti-5,6-DiHETE antibody coated on a microplate. As the concentration of this compound in the sample increases, the amount of biotin-labeled this compound bound to the antibody decreases. The bound biotinylated this compound is then detected by the addition of streptavidin-horseradish peroxidase (HRP) and a chromogenic substrate. The intensity of the resulting color is inversely proportional to the concentration of this compound in the sample.

Data Presentation

ParameterExpected Performance
Assay Type Competitive ELISA
Sample Type Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Detection Range 0.1 - 10 ng/mL (hypothetical, requires optimization)
Sensitivity < 0.1 ng/mL (hypothetical, requires optimization)
Specificity High specificity for this compound with minimal cross-reactivity to other DiHETE isomers and related eicosanoids.
Intra-Assay CV < 10%
Inter-Assay CV < 15%

Experimental Protocols

1. Preparation of Immunogen and Production of Anti-5,6-DiHETE Antibody

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response for antibody production.

  • Conjugation of this compound to a Carrier Protein (e.g., BSA or KLH):

    • Activate the carboxyl group of this compound using a carbodiimide (B86325) reaction (e.g., with EDC/NHS chemistry).

    • React the activated this compound with the carrier protein (Bovine Serum Albumin or Keyhole Limpet Hemocyanin) in a suitable buffer (e.g., PBS, pH 7.4).

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Purify the resulting this compound-protein conjugate by dialysis or size-exclusion chromatography to remove unreacted hapten and reagents.

  • Immunization and Antibody Production:

    • Immunize animals (e.g., rabbits or goats) with the purified this compound-protein conjugate emulsified in an adjuvant.

    • Administer booster injections at regular intervals to enhance the immune response.

    • Collect serum and purify the polyclonal antibodies using affinity chromatography with the this compound-protein conjugate immobilized on a solid support.

    • Alternatively, for monoclonal antibody production, generate hybridomas from the spleen cells of immunized mice.

2. Preparation of Biotinylated this compound Tracer

  • Similar to the immunogen preparation, activate the carboxyl group of this compound.

  • React the activated this compound with biotin-LC-hydrazide or a similar biotinylating reagent.

  • Purify the biotinylated this compound by HPLC.

3. This compound ELISA Protocol

This protocol is a general guideline and requires optimization for specific antibodies and reagents.

  • Reagent Preparation:

    • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6.

    • Wash Buffer: PBS with 0.05% Tween-20 (PBST).

    • Blocking Buffer: 1% BSA in PBST.

    • Assay Buffer: 0.1% BSA in PBST.

    • This compound Standard: Prepare a stock solution of this compound in ethanol (B145695) and perform serial dilutions in Assay Buffer to create a standard curve (e.g., 10, 5, 2.5, 1.25, 0.625, 0.312, 0.156, 0 ng/mL).

    • Sample Preparation: Dilute biological samples in Assay Buffer as needed.

  • Assay Procedure:

    • Coating: Add 100 µL of purified anti-5,6-DiHETE antibody diluted in Coating Buffer to each well of a 96-well microplate. Incubate overnight at 4°C.

    • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

    • Washing: Aspirate the blocking solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

    • Competitive Reaction: Add 50 µL of either the this compound standard or the prepared sample to the appropriate wells. Then, add 50 µL of the biotinylated this compound tracer to all wells. Incubate for 1-2 hours at room temperature with gentle shaking.

    • Washing: Aspirate the solution and wash the plate 5 times with 200 µL of Wash Buffer per well.

    • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well. Incubate for 1 hour at room temperature.

    • Washing: Aspirate the solution and wash the plate 5 times with 200 µL of Wash Buffer per well.

    • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

    • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well.

    • Read Absorbance: Measure the optical density at 450 nm using a microplate reader.

Experimental Workflow Diagram

This compound Competitive ELISA Workflow start Start coat Coat Plate with Anti-5,6-DiHETE Antibody start->coat wash1 Wash coat->wash1 block Block Non-specific Sites wash1->block wash2 Wash block->wash2 add_sample Add Sample or Standard wash2->add_sample add_tracer Add Biotinylated This compound Tracer add_sample->add_tracer incubate_comp Incubate (Competitive Binding) add_tracer->incubate_comp wash3 Wash incubate_comp->wash3 add_hrp Add Streptavidin-HRP wash3->add_hrp incubate_hrp Incubate add_hrp->incubate_hrp wash4 Wash incubate_hrp->wash4 add_tmb Add TMB Substrate wash4->add_tmb incubate_tmb Incubate (Color Development) add_tmb->incubate_tmb add_stop Add Stop Solution incubate_tmb->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

Caption: Step-by-step workflow for the this compound competitive ELISA.

Data Analysis and Interpretation

  • Standard Curve Generation: Average the duplicate readings for each standard, control, and sample. Subtract the average zero standard optical density. Plot the absorbance values for the standards against their known concentrations on a semi-logarithmic scale. A sigmoidal curve is expected.

  • Concentration Calculation: The concentration of this compound in the samples can be determined by interpolating their absorbance values from the standard curve.

  • Cross-Reactivity Assessment: To ensure the specificity of the assay, test the reactivity of the antibody with other structurally related eicosanoids, such as other DiHETE isomers (e.g., 8,9-DiHETE, 11,12-DiHETE, 14,15-DiHETE), 5,6-EET, and arachidonic acid. The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of this compound at 50% B/B₀ / Concentration of cross-reactant at 50% B/B₀) x 100

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient washingIncrease the number of wash steps.
Inadequate blockingOptimize blocking buffer concentration and incubation time.
HRP conjugate concentration too highTitrate the HRP conjugate to the optimal dilution.
Low Signal Insufficient antibody or tracerOptimize the concentrations of coating antibody and biotinylated tracer.
Short incubation timesIncrease incubation times for competitive binding and enzyme-substrate reaction.
Inactive reagentsCheck the expiration dates and proper storage of all reagents.
Poor Standard Curve Improper standard dilutionPrepare fresh standards and ensure accurate pipetting.
Plate reader errorVerify the correct wavelength and settings on the plate reader.
High CVs Inconsistent pipettingUse calibrated pipettes and practice consistent technique.
Plate not washed uniformlyEnsure all wells are washed thoroughly and consistently.

References

Measuring the Bioactivity of 5,6-DiHETE: A Guide to Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid (5,6-DiHETE) is a dihydroxy fatty acid metabolite of eicosapentaenoic acid (EPA) that has emerged as a significant bioactive lipid mediator with potent anti-inflammatory properties.[1][2][3] Produced during the healing phase of inflammation, this compound has been shown to attenuate vascular hyperpermeability and edema.[1][3][4] Its mechanism of action involves the modulation of key signaling pathways, primarily through the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and potential interactions with the leukotriene D4 (LTD4) receptor.[1][4][5] Furthermore, a lactone derivative of this compound has been found to activate a G-protein coupled receptor (GPCR), initiating the Phospholipase C (PLC)/Inositol (B14025) Trisphosphate (IP3) signaling cascade.[6]

These diverse biological activities make this compound a molecule of great interest for researchers in inflammation, vascular biology, and drug development. To facilitate further investigation into its therapeutic potential, this document provides detailed application notes and protocols for a suite of cell-based assays designed to measure the activity of this compound. These protocols are intended for researchers, scientists, and drug development professionals seeking to characterize the biological functions of this important lipid mediator.

I. Calcium Mobilization Assay to Measure TRPV4 Antagonism

The antagonism of the TRPV4 channel is a key mechanism of this compound's anti-inflammatory action.[1][4] This assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a TRPV4 agonist.

Signaling Pathway of this compound as a TRPV4 Antagonist

This compound Signaling as a TRPV4 Antagonist TRPV4_agonist TRPV4 Agonist (e.g., GSK1016790A) TRPV4 TRPV4 Channel TRPV4_agonist->TRPV4 Activates Ca_influx Ca2+ Influx TRPV4->Ca_influx Mediates Cellular_Response Cellular Response (e.g., Vascular Permeability) Ca_influx->Cellular_Response Leads to DiHETE This compound DiHETE->TRPV4 Inhibits

Caption: this compound inhibits TRPV4 channel activation.

Experimental Workflow: Calcium Mobilization Assay

Calcium Mobilization Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed HEK293T cells overexpressing TRPV4 Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Seed_Cells->Load_Dye Pretreat Pre-treat with This compound or vehicle Load_Dye->Pretreat Stimulate Stimulate with a TRPV4 agonist (e.g., GSK1016790A) Pretreat->Stimulate Measure_Fluorescence Measure fluorescence intensity over time Stimulate->Measure_Fluorescence Analyze_Data Analyze data to determine inhibition of calcium influx Measure_Fluorescence->Analyze_Data

Caption: Workflow for the calcium mobilization assay.

Protocol: Calcium Mobilization Assay

This protocol is adapted from studies demonstrating the inhibitory effect of this compound on TRPV4-mediated calcium influx.[4]

Materials:

  • HEK293T cells overexpressing human TRPV4

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well black, clear-bottom plates

  • This compound (cayman chemical or equivalent)

  • TRPV4 agonist (e.g., GSK1016790A)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding:

    • Seed HEK293T-TRPV4 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium and wash the cells once with HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in HBSS.

    • Wash the cells twice with HBSS to remove excess dye.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 10-30 minutes at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare a 2X working solution of the TRPV4 agonist (e.g., 100 nM GSK1016790A in HBSS).

    • Place the plate in a fluorescence plate reader set to record fluorescence intensity (e.g., Ex/Em = 494/516 nm) every second.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 100 µL of the 2X TRPV4 agonist solution to each well.

    • Continue recording fluorescence for at least 2-3 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the response to the vehicle control.

    • Plot the normalized response against the concentration of this compound to determine the IC50 value.

Quantitative Data: Inhibition of TRPV4-Mediated Calcium Influx by this compound
Concentration of this compound (µM)Agonist (GSK1016790A) Concentration (nM)Cell TypeInhibition of Ca2+ Influx (%)Reference
150HEK293T-TRPV4Significant reduction[4]
0.310,000 (Histamine)HUVECsSignificant inhibition[3]
0.110,000 (Histamine)HUVECsModerate inhibition[3]
0.0310,000 (Histamine)HUVECsMinor inhibition[3]

II. Endothelial Permeability Assay

This compound has been shown to protect against histamine-induced disruption of the endothelial barrier.[3] This assay measures the ability of this compound to maintain the integrity of an endothelial cell monolayer when challenged with an inflammatory mediator.

Experimental Workflow: Endothelial Permeability Assay

Endothelial Permeability Assay Workflow cluster_prep Monolayer Formation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed endothelial cells (HUVECs) on a transwell insert Culture Culture until a confluent monolayer forms Seed_Cells->Culture Pretreat Pre-treat with This compound or vehicle Culture->Pretreat Challenge Challenge with an inflammatory mediator (e.g., histamine) Pretreat->Challenge Add_Tracer Add a fluorescent tracer (e.g., FITC-dextran) to the upper chamber Challenge->Add_Tracer Measure_Fluorescence Measure fluorescence in the lower chamber over time Add_Tracer->Measure_Fluorescence Analyze_Data Analyze data to determine changes in permeability Measure_Fluorescence->Analyze_Data

Caption: Workflow for the endothelial permeability assay.

Protocol: Endothelial Permeability Assay

This protocol is based on standard methods for assessing endothelial barrier function.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Transwell inserts (e.g., 0.4 µm pore size for 24-well plates)

  • Fibronectin

  • This compound

  • Histamine (B1213489)

  • FITC-dextran (e.g., 70 kDa)

  • Fluorescence plate reader

Procedure:

  • Insert Coating and Cell Seeding:

    • Coat the top of the transwell inserts with fibronectin (e.g., 10 µg/mL) for 1 hour at 37°C.

    • Seed HUVECs onto the coated inserts at a density that will form a confluent monolayer in 2-3 days.

    • Add EGM-2 to the lower chamber.

    • Culture until a confluent monolayer is formed, confirmed by microscopy or transendothelial electrical resistance (TEER) measurement.

  • Compound Treatment:

    • Replace the medium in the upper and lower chambers with fresh, serum-free medium.

    • Add this compound or vehicle control to both the upper and lower chambers and incubate for 30 minutes.

    • Add histamine to the upper chamber to induce barrier disruption.

  • Permeability Measurement:

    • Add FITC-dextran to the upper chamber to a final concentration of 1 mg/mL.

    • At various time points (e.g., 30, 60, 120 minutes), collect a sample from the lower chamber.

    • Measure the fluorescence of the samples in a fluorescence plate reader (Ex/Em = 490/520 nm).

  • Data Analysis:

    • Generate a standard curve with known concentrations of FITC-dextran.

    • Calculate the concentration of FITC-dextran that has passed through the monolayer at each time point.

    • Plot the flux of FITC-dextran over time for each condition. A lower flux indicates greater barrier integrity.

Quantitative Data: Effect of this compound on Endothelial Barrier Function
This compound Concentration (µM)Challenge Agent (Concentration)Cell TypeOutcomeReference
0.1 - 1TRPV4 agonist (GSK1016790A, 50 nM)HUVECsSignificantly inhibited endothelial barrier disruption[4]
0.1 - 0.3Histamine (10 µM)HUVECsInhibited histamine-induced endothelial barrier disruption[3]

III. GPR-PLC-IP3 Pathway Activation Assay

A lactone derivative of this compound has been shown to activate a G-protein coupled receptor (GPCR) and the downstream Phospholipase C (PLC) and Inositol Trisphosphate (IP3) signaling pathway.[6] This can be measured by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.

Signaling Pathway of this compound Lactone

This compound Lactone Signaling Pathway DiHETE_lactone This compound Lactone GPCR G-Protein Coupled Receptor (Gq) DiHETE_lactone->GPCR Activates PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Ca_release->PKC Co-activates

Caption: this compound lactone activates the GPR-PLC-IP3 pathway.

Protocol: IP-One HTRF Assay

This protocol is a general method for measuring Gq-coupled GPCR activation and can be adapted for this compound lactone.

Materials:

  • Cells expressing the GPCR of interest (e.g., endothelial cells)

  • Cell culture medium

  • White 384-well plates

  • This compound lactone

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate)

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a white 384-well plate at an appropriate density.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Stimulation:

    • Prepare serial dilutions of this compound lactone in stimulation buffer provided with the kit.

    • Remove the culture medium and add the this compound lactone dilutions to the cells.

    • Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

  • Detection:

    • Add the IP1-d2 conjugate to all wells.

    • Add the anti-IP1 cryptate to all wells.

    • Incubate for 60 minutes at room temperature in the dark.

  • Measurement:

    • Read the plate on an HTRF-compatible reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the concentration of this compound lactone to determine the EC50 value.

Quantitative Data: GPR-PLC-IP3 Pathway Activation

The cell-based assays outlined in this document provide a robust framework for investigating the biological activities of this compound. The calcium mobilization and endothelial permeability assays are particularly well-suited for characterizing its role as a TRPV4 antagonist and a protector of vascular barrier function. The IP-One assay offers a means to explore the signaling of its lactone derivative through a Gq-coupled GPCR. By employing these detailed protocols, researchers can gain valuable insights into the mechanisms of action of this compound and further evaluate its potential as a novel therapeutic agent for inflammatory and vascular diseases.

References

Application Notes and Protocols for In Vivo Administration of 5,6-DiHETE in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), an eicosapentaenoic acid (EPA)-derived lipid mediator with potent anti-inflammatory properties. The protocols and data presented herein are intended to guide researchers in designing and executing in vivo studies in mice to investigate the therapeutic potential of this compound.

Introduction

This compound is an endogenous lipid metabolite that has been identified as a novel anti-inflammatory agent.[1][2] In mouse models, it has demonstrated significant efficacy in mitigating inflammation, particularly in the context of colitis and vascular hyperpermeability.[1][3][4][5] Its mechanism of action involves the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to the inhibition of excessive inflammatory responses.[1][3][6] These properties make this compound a promising candidate for the development of new therapeutic strategies against inflammatory diseases.

Data Presentation

Table 1: Summary of In Vivo Administration and Efficacy of this compound in Mouse Models
Model Administration Route Dosage Key Findings Reference
Dextran Sodium Sulfate (DSS)-Induced ColitisIntraperitoneal50 µg/kg/dayAccelerated recovery, inhibited edema and leukocyte infiltration.[3][4]
DSS-Induced ColitisOral150 or 600 µg/kg/daySuppressed diarrhea and colon inflammation.[1][7]
Histamine-Induced Vascular Hyperpermeability (Ear)Pretreatment (route not specified)0.1 µgSignificantly inhibited histamine-induced inflammation.[1][5]
Histamine-Induced Ocular InflammationIntraperitoneal300 µg/kgInhibited histamine-induced manifestations.[4][7]
Histamine-Induced Ocular InflammationTopical1 µ g/eye Inhibited histamine-induced manifestations.[4][7]
Serotonin-Induced ItchingIntraperitoneal300 µg/kgSignificantly inhibited serotonin-induced scratching.[4][7]

Signaling Pathway of this compound

This compound exerts its anti-inflammatory effects primarily by acting as an antagonist of the TRPV4 channel. In inflammatory conditions, agonists like histamine (B1213489) can activate TRPV4, leading to an influx of calcium (Ca2+) into endothelial cells. This increase in intracellular Ca2+ triggers downstream signaling cascades that result in increased nitric oxide (NO) production, endothelial barrier disruption, and vascular hyperpermeability. By inhibiting TRPV4, this compound attenuates this Ca2+ influx, thereby suppressing the subsequent inflammatory events.[1][3][5]

G cluster_inflammation Inflammatory Stimulus cluster_cell Endothelial Cell Histamine Histamine TRPV4 TRPV4 Channel Histamine->TRPV4 Activates Ca2+ Ca²⁺ TRPV4->Ca2+ Ca²⁺ Influx NO_Production ↑ NO Production Ca2+->NO_Production Barrier_Disruption Endothelial Barrier Disruption Ca2+->Barrier_Disruption Inflammation_Outcome Vascular Hyperpermeability & Inflammation NO_Production->Inflammation_Outcome Barrier_Disruption->Inflammation_Outcome 5_6_DiHETE This compound 5_6_DiHETE->TRPV4 Inhibits

Caption: Signaling pathway of this compound in inhibiting inflammation.

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in a DSS-Induced Colitis Mouse Model

Objective: To evaluate the therapeutic efficacy of intraperitoneally administered this compound in a mouse model of acute colitis.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or PBS with a suitable solvent for this compound)

  • Dextran Sodium Sulfate (DSS)

  • C57BL/6 mice (or other appropriate strain)

  • Standard laboratory equipment for animal handling and injections.

Procedure:

  • Induction of Colitis: Induce colitis in mice by administering 2% (w/v) DSS in their drinking water for 4-7 days. The duration can be adjusted based on the desired severity of colitis.[3][4]

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and then dilute it to the final desired concentration (e.g., 50 µg/kg) in a sterile vehicle. Ensure the final solvent concentration is non-toxic to the animals.

  • Administration: Starting from the healing phase of colitis (e.g., day 9 after DSS initiation), administer this compound or vehicle via intraperitoneal injection once daily.[1][3]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and signs of rectal bleeding.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the mice and collect colon tissues for pathological studies, including measurement of colon length, and histological analysis to assess edema formation and leukocyte infiltration.[3][4]

Protocol 2: Oral Administration of this compound in a DSS-Induced Colitis Mouse Model

Objective: To assess the efficacy of orally administered this compound in a mouse model of acute colitis.

Materials:

  • This compound

  • Vehicle suitable for oral gavage (e.g., corn oil)

  • Dextran Sodium Sulfate (DSS)

  • C57BL/6 mice

  • Oral gavage needles

Procedure:

  • Induction of Colitis: Induce colitis as described in Protocol 1.

  • Preparation of this compound Suspension: Prepare a suspension of this compound in the oral gavage vehicle at the desired concentrations (e.g., 150 or 600 µg/kg).[1][7]

  • Administration: During the healing phase of colitis (e.g., from day 9 to day 13), administer the this compound suspension or vehicle to the mice once daily via oral gavage.[1][7]

  • Monitoring and Endpoint Analysis: Follow the monitoring and endpoint analysis steps as described in Protocol 1.

Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study investigating the effects of this compound.

G Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Disease_Induction Disease Induction (e.g., DSS for Colitis) Animal_Acclimatization->Disease_Induction Grouping Randomization into Treatment Groups Disease_Induction->Grouping Treatment This compound or Vehicle Administration Grouping->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (Tissue Collection, Histology) Monitoring->Endpoint End of Study Data_Analysis Data Analysis & Interpretation Endpoint->Data_Analysis End Data_Analysis->End

References

Application Notes and Protocols for Assessing 5,6-DiHETE Vascular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the cytochrome P450 (CYP) pathway metabolism of eicosapentaenoic acid (EPA). Emerging evidence highlights its significant role in modulating vascular function, particularly in the context of inflammation and permeability.[1][2][3][4] This document provides detailed protocols for assessing the vascular effects of this compound, focusing on its anti-inflammatory and anti-hyperpermeability properties. The described methodologies are essential for researchers investigating the therapeutic potential of this compound and related compounds in cardiovascular and inflammatory diseases.

Mechanism of Action

This compound exerts its vascular effects primarily by attenuating inflammatory responses.[2][3] A key mechanism is the inhibition of histamine-induced vascular hyperpermeability.[2][5][6][7][8] This is achieved, at least in part, by suppressing the elevation of intracellular calcium ([Ca2+]i) in vascular endothelial cells.[2][3] Furthermore, this compound has been identified as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel involved in regulating vascular tone and permeability.[5][9][10] By inhibiting TRPV4, this compound can prevent the influx of calcium and subsequent downstream signaling events that lead to endothelial barrier disruption.[9][11]

Data Presentation

The following tables summarize the quantitative effects of this compound on key vascular parameters as reported in preclinical studies.

Table 1: Effect of this compound on Histamine-Induced Vascular Hyperpermeability in vivo (Modified Miles Assay)

Treatment GroupDye Extravasation (μg/mg tissue)Percent InhibitionReference
Vehicle0.06 ± 0.02-[2]
Histamine (B1213489) (400 μg)0.14 ± 0.02-[2]
Histamine + this compound (0.1 μg)0.06 ± 0.02~100%[2]

Table 2: Effect of this compound on Histamine-Induced Intracellular Calcium ([Ca2+]i) Elevation in HUVECs

Treatment GroupArea Under the Curve (AUC) of [Ca2+]iPercent InhibitionReference
Histamine (10 μM)12.2 ± 2.1-[2]
Histamine + this compound (0.1 μM)5.9 ± 1.5~52%[2]
Histamine + this compound (0.3 μM)1.8 ± 1.1~85%[2]

Table 3: Effect of this compound on Histamine-Induced eNOS Phosphorylation and NO Production in HUVECs

Treatment GroupeNOS Phosphorylation (relative to total eNOS)NO Production (pmol/μg protein)Reference
ControlBaselineNot reported[2]
Histamine (10 μM)Increased0.31 ± 0.06[2]
Histamine + this compound (0.1 μM)Significantly Reduced0.11 ± 0.06[2]

Experimental Protocols

Protocol 1: In Vivo Vascular Permeability Assessment (Modified Miles Assay)

This protocol details the procedure for quantifying vascular leakage in response to inflammatory stimuli and the inhibitory effect of this compound in a mouse model.[1][12][13][14][15]

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • Histamine

  • Evans Blue dye (1% in sterile PBS)

  • Saline solution (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Formamide

  • Spectrophotometer

Procedure:

  • Anesthetize mice using an appropriate anesthetic.

  • Inject 100 μL of 1% Evans Blue dye solution intravenously via the tail vein.

  • After 15 minutes, intradermally inject 20 μL of this compound solution (e.g., 0.1 μg in saline) or vehicle (saline) into the dorsal side of one ear.

  • After another 15 minutes, intradermally inject 20 μL of histamine solution (e.g., 400 μg in saline) into the same ear.

  • After 30 minutes, euthanize the mice and excise the ears.

  • Record the weight of each ear.

  • Place each ear in a separate tube containing 1 mL of formamide.

  • Incubate the tubes at 55°C for 24 hours to extract the Evans Blue dye.

  • Centrifuge the tubes and measure the absorbance of the supernatant at 620 nm.

  • Quantify the amount of extravasated dye using a standard curve of Evans Blue in formamide. Express the results as μg of dye per mg of tissue.

Protocol 2: Intracellular Calcium Measurement in HUVECs

This protocol describes the measurement of changes in intracellular calcium concentration in Human Umbilical Vein Endothelial Cells (HUVECs) in response to histamine and the effect of this compound.[2][16][17][18][19]

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound

  • Histamine

  • Ionomycin (B1663694) (positive control)

  • Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340/380 nm)

Procedure:

  • Seed HUVECs onto glass coverslips or in a 96-well black, clear-bottom plate and culture until confluent.

  • Prepare a loading solution of 2 μM Fura-2 AM with 0.02% Pluronic F-127 in HBS.

  • Wash the HUVECs once with HBS.

  • Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with HBS to remove extracellular dye.

  • Mount the coverslip onto a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

  • Establish a baseline fluorescence recording for 1-2 minutes.

  • Pre-treat the cells with this compound (e.g., 0.1-0.3 μM) or vehicle for 15 minutes.

  • Stimulate the cells with histamine (e.g., 10 μM) and record the fluorescence changes for at least 5 minutes.

  • At the end of the experiment, add ionomycin (e.g., 1 μM) to obtain the maximum calcium response for calibration purposes.

  • Calculate the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm. The change in this ratio is proportional to the change in intracellular calcium concentration.

Protocol 3: Western Blot for eNOS Phosphorylation

This protocol outlines the procedure for detecting changes in the phosphorylation status of endothelial nitric oxide synthase (eNOS) at Ser1177 in HUVECs treated with this compound and histamine.[2][20][21][22][23][24]

Materials:

  • HUVECs

  • This compound

  • Histamine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: Rabbit anti-phospho-eNOS (Ser1177), Mouse anti-total eNOS

  • HRP-conjugated secondary antibodies: anti-rabbit IgG, anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture HUVECs to near confluency in 6-well plates.

  • Pre-treat cells with this compound (e.g., 0.1 μM) or vehicle for 15 minutes.

  • Stimulate cells with histamine (e.g., 10 μM) for 5 minutes.

  • Wash cells with ice-cold PBS and lyse with 100 μL of lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-eNOS (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the total eNOS antibody to normalize for protein loading.

Mandatory Visualizations

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptors cluster_cell Endothelial Cell Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R PLC Phospholipase C H1R->PLC TRPV4 TRPV4 Channel Ca_increase ↑ [Ca2+]i TRPV4->Ca_increase IP3 IP3 PLC->IP3 IP3->Ca_increase eNOS_activation eNOS Activation (p-Ser1177) Ca_increase->eNOS_activation Barrier_disruption Endothelial Barrier Disruption Ca_increase->Barrier_disruption NO_production ↑ NO Production eNOS_activation->NO_production Hyperpermeability Vascular Hyperpermeability NO_production->Hyperpermeability Barrier_disruption->Hyperpermeability DiHETE This compound DiHETE->TRPV4 DiHETE->Ca_increase

Caption: Signaling pathway of this compound in endothelial cells.

G cluster_invivo In Vivo Assessment animal_prep 1. Mouse Preparation (Anesthesia) dye_injection 2. Evans Blue IV Injection animal_prep->dye_injection treatment_injection 3. Intradermal Injection (this compound/Vehicle) dye_injection->treatment_injection stimulus_injection 4. Intradermal Injection (Histamine) treatment_injection->stimulus_injection tissue_collection 5. Ear Excision stimulus_injection->tissue_collection dye_extraction 6. Dye Extraction (Formamide) tissue_collection->dye_extraction quantification 7. Spectrophotometry (620 nm) dye_extraction->quantification

Caption: Experimental workflow for the Modified Miles Assay.

References

Application Notes and Protocols for Analyzing 5,6-DiHETE Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxy-eicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the metabolism of eicosapentaenoic acid (EPA), an omega-3 fatty acid.[1] Emerging research has identified this compound as a significant signaling molecule with potent anti-inflammatory properties, making it a molecule of interest for therapeutic development.[1][2] These application notes provide a comprehensive overview of the known signaling pathways of this compound and detailed protocols for its analysis in a research setting.

This compound has been shown to exert its effects primarily through the modulation of ion channels and G-protein coupled receptors.[1][3][4] Its most well-characterized mechanism of action is the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, leading to a reduction in intracellular calcium levels and subsequent attenuation of inflammatory responses such as vascular hyperpermeability.[1][5] Additionally, a lactone metabolite, this compound lactone (EPA-L), has been found to activate a G-protein coupled receptor (GPR)-Phospholipase C (PLC)-Inositol Trisphosphate (IP3) signaling cascade.[4] There is also evidence suggesting a potential interaction of the (5S,6R)-DiHETE isomer with the leukotriene D4 (LTD4) receptor.

This document outlines the synthesis of this compound, summarizes its biological activities with quantitative data, and provides detailed experimental protocols to investigate its signaling pathways.

Data Presentation

Table 1: Biological Activities and Effective Concentrations of this compound
Biological EffectSystem/Cell TypeEffective ConcentrationKey Findings
Anti-inflammatory Activity
Inhibition of Histamine-Induced Vascular HyperpermeabilityMouse EarPretreatment with this compoundInhibited vascular dilation and hyperpermeability.[3]
Inhibition of Endothelial Barrier DisruptionHuman Umbilical Vein Endothelial Cells (HUVECs)0.3 µMSignificantly inhibited histamine-induced barrier disruption.[5]
Attenuation of Acetylcholine-Induced Vascular RelaxationIsolated Mouse Aorta1 µMAttenuated relaxation without affecting smooth muscle contractility.[6]
TRPV4 Antagonism
Inhibition of TRPV4 Agonist-Induced Endothelial Barrier DisruptionHuman Umbilical Vein Endothelial Cells (HUVECs)0.1 - 1 µMSignificantly inhibited barrier disruption induced by GSK1016790A (50 nM).[5]
Reduction of TRPV4 Agonist-Induced Intracellular Ca2+ IncreaseHEK293T cells overexpressing TRPV41 µMReduced GSK1016790A-induced intracellular calcium increase.[5]
Intracellular Calcium Signaling
Inhibition of Histamine-Induced Intracellular Ca2+ IncreaseHuman Umbilical Vein Endothelial Cells (HUVECs)0.03 - 0.3 µMDose-dependently inhibited histamine (B1213489) (10 µM)-induced calcium increase.[6]
In Vivo Efficacy
Amelioration of DSS-Induced ColitisMice50 µg/kg/day (intraperitoneal)Promoted recovery, and inhibited edema and leukocyte infiltration.[5]
150 or 600 µg/kg/day (oral)Suppressed diarrhea and colon inflammation.[7]
Table 2: Receptor Interaction Profile of this compound and its Analogs
CompoundReceptorInteraction TypeQuantitative DataReference
(5S,6R)-DiHETELTD4 ReceptorRecognitionSpecific binding observed, but Ki not reported.
This compound (isomers not specified)LTC4, LTB4 ReceptorsNo InteractionNo significant binding was detected.
This compound lactone (EPA-L)GPR40ActivationA specific antagonist reduced calcium levels and outward currents induced by EPA-L.[3][3]

Signaling Pathways

This compound Signaling via TRPV4 Inhibition

This compound acts as an antagonist of the TRPV4 channel, a non-selective cation channel. By inhibiting TRPV4, this compound prevents the influx of calcium ions (Ca2+) into the cell. This reduction in intracellular calcium concentration ([Ca2+]i) leads to the downstream inhibition of calcium-dependent signaling pathways, such as the phosphorylation of endothelial nitric oxide synthase (eNOS), which ultimately results in the attenuation of vascular hyperpermeability and inflammation.[3][5]

G DiHETE This compound TRPV4 TRPV4 Channel DiHETE->TRPV4 Inhibits Ca_influx Ca2+ Influx TRPV4->Ca_influx Mediates Ca_i Intracellular Ca2+ Ca_influx->Ca_i Increases eNOS eNOS Phosphorylation Ca_i->eNOS Activates Vascular_Permeability Vascular Hyperpermeability eNOS->Vascular_Permeability Promotes

Figure 1: this compound signaling pathway via TRPV4 channel inhibition.

This compound Lactone Signaling via GPR40

The lactone form of this compound, also known as EPA-L, has been shown to activate the G-protein coupled receptor 40 (GPR40). This activation leads to the engagement of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium can lead to various cellular responses, including vasodilation.[3][4]

G EPA_L This compound Lactone (EPA-L) GPR40 GPR40 EPA_L->GPR40 Activates PLC Phospholipase C (PLC) GPR40->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release Ca_i Intracellular Ca2+ Ca_release->Ca_i Increases Cellular_Response Cellular Response (e.g., Vasodilation) Ca_i->Cellular_Response Triggers

Figure 2: this compound Lactone signaling via the GPR40-PLC-IP3 pathway.

Experimental Protocols

Experimental Workflow Overview

The following diagram outlines a typical workflow for investigating the effects of this compound on a cellular system.

G cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_biochemical Biochemical Analysis Cell_Culture 1. Cell Culture (e.g., HUVECs) Treatment 2. Treatment with This compound Cell_Culture->Treatment TER 3a. TER Measurement (Endothelial Barrier Function) Treatment->TER Ca_Imaging 3b. Intracellular Ca2+ Imaging Treatment->Ca_Imaging Lysate 4. Cell Lysis Treatment->Lysate Lipid_Extraction 6. Lipid Extraction Treatment->Lipid_Extraction Data_Analysis 8. Data Analysis and Interpretation TER->Data_Analysis Ca_Imaging->Data_Analysis Western_Blot 5. Western Blot (e.g., for p-eNOS) Lysate->Western_Blot Western_Blot->Data_Analysis LC_MS 7. LC-MS/MS Analysis Lipid_Extraction->LC_MS LC_MS->Data_Analysis

Figure 3: General experimental workflow for studying this compound signaling.

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of Human Umbilical Vein Endothelial Cells (HUVECs), a common model for studying vascular biology.

  • Materials:

    • HUVECs (primary cells or a reliable cell line)

    • Endothelial Cell Growth Medium (e.g., EGM-2)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

    • This compound (and/or this compound lactone) stock solution in ethanol (B145695) or DMSO

    • Cell culture flasks and plates

  • Procedure:

    • Culture HUVECs in T-75 flasks with Endothelial Cell Growth Medium supplemented with FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells when they reach 80-90% confluency using Trypsin-EDTA.

    • For experiments, seed HUVECs into appropriate plates (e.g., 96-well plates for viability assays, glass-bottom dishes for imaging, or transwell inserts for TER measurements).

    • Allow cells to adhere and grow to the desired confluency (typically a confluent monolayer for barrier function assays).

    • Prepare working solutions of this compound in culture medium. Ensure the final concentration of the solvent (ethanol or DMSO) is non-toxic to the cells (typically <0.1%).

    • Replace the culture medium with the medium containing the desired concentration of this compound or vehicle control.

    • Incubate for the desired period (e.g., 15-30 minutes for pre-treatment before agonist stimulation).

Protocol 2: Intracellular Calcium Imaging using Fura-2 AM

This protocol details the measurement of intracellular calcium concentration changes in response to stimuli.

  • Materials:

    • HUVECs cultured on glass-bottom dishes

    • Fura-2 AM stock solution (in DMSO)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

    • Histamine or other agonist

    • Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

  • Procedure:

    • Prepare a loading buffer by diluting Fura-2 AM (final concentration 1-5 µM) and Pluronic F-127 (final concentration 0.02-0.04%) in HBSS.

    • Wash the HUVEC monolayer twice with HBSS.

    • Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

    • Mount the dish on the fluorescence microscope stage.

    • Acquire a baseline fluorescence ratio (F340/F380) for a few minutes.

    • Add the desired concentration of this compound and incubate for the desired pre-treatment time.

    • Add the agonist (e.g., histamine) and record the changes in the F340/F380 ratio over time.

    • At the end of the experiment, calibrate the fluorescence signal using ionomycin (B1663694) in the presence of high Ca2+ and a Ca2+ chelator (e.g., EGTA) to determine the maximum and minimum fluorescence ratios, respectively.

Protocol 3: Transendothelial Electrical Resistance (TER) Measurement

This protocol is for assessing endothelial barrier function.

  • Materials:

    • HUVECs cultured on permeable transwell inserts (e.g., 0.4 µm pore size)

    • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

    • Culture medium

    • This compound and agonist (e.g., histamine) solutions

  • Procedure:

    • Seed HUVECs onto the apical side of the transwell inserts and culture until a confluent monolayer is formed (this can be monitored by daily TER measurements).

    • Before the experiment, equilibrate the EVOM electrodes in 70% ethanol and then in sterile culture medium.

    • Measure the baseline TER of the HUVEC monolayer.

    • Pre-treat the cells with various concentrations of this compound or vehicle control by adding the solution to the apical chamber for a specified time (e.g., 15-30 minutes).

    • Add the barrier-disrupting agent (e.g., histamine) to the apical chamber.

    • Measure the TER at various time points after agonist addition.

    • To calculate the net TER, subtract the resistance of a blank insert (without cells) from the measured resistance and multiply by the surface area of the insert (Ω·cm²).

Protocol 4: Western Blotting for Phosphorylated eNOS (p-eNOS)

This protocol is for detecting the activation of eNOS, a downstream target of calcium signaling.

  • Materials:

    • HUVECs cultured in 6-well plates

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies: anti-p-eNOS (Ser1177) (e.g., diluted 1:1000) and anti-total eNOS (e.g., diluted 1:1000-1:2000)[1]

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

  • Procedure:

    • After treatment with this compound and/or agonist, wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-p-eNOS or anti-total eNOS) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the p-eNOS signal to the total eNOS signal.

Protocol 5: Lipid Extraction and LC-MS/MS Quantification of this compound

This protocol is for the extraction and quantification of this compound from biological samples.

  • Materials:

    • Tissue or cell samples

    • Internal standard (e.g., a deuterated analog of this compound)

    • Solvents: methanol (B129727), chloroform, water (LC-MS grade)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

    • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Procedure:

    • Homogenization: Homogenize tissue samples in a suitable buffer on ice. For cell pellets, resuspend in buffer.

    • Internal Standard: Add a known amount of the internal standard to each sample.

    • Lipid Extraction (Folch Method):

      • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample homogenate.

      • Vortex thoroughly and incubate at room temperature.

      • Add water to induce phase separation.

      • Centrifuge to separate the layers.

      • Collect the lower organic layer containing the lipids.

    • Solid Phase Extraction (SPE):

      • Condition a C18 SPE cartridge with methanol followed by water.

      • Load the dried and reconstituted lipid extract onto the cartridge.

      • Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

      • Elute the eicosanoids with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

    • LC-MS/MS Analysis:

      • Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase.

      • Inject the sample into the LC-MS/MS system.

      • Separate the lipids using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

      • Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition.

    • Quantification: Calculate the concentration of this compound in the original sample by comparing its peak area to that of the internal standard and using a standard curve.

Conclusion

The study of this compound signaling is a rapidly advancing field with significant implications for understanding and treating inflammatory diseases. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the molecular mechanisms of this potent anti-inflammatory lipid mediator. By utilizing these methods, scientists can further elucidate the roles of the TRPV4 and GPR40 pathways in mediating the effects of this compound and its derivatives, paving the way for the development of novel therapeutic strategies.

References

Application Notes and Protocols for 5,6-DiHETE as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) is a bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] Emerging research has identified this compound as a potent anti-inflammatory agent with significant therapeutic potential.[1] It is endogenously produced during the healing phase of inflammation and exerts its effects primarily through the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a research tool in studies related to inflammation, vascular biology, and potentially other therapeutic areas.

Physicochemical Properties and Storage

PropertyValue
Molecular Formula C₂₀H₃₂O₄
Molecular Weight 336.5 g/mol
Appearance Solid
Storage of Solid Store at -20°C or -80°C
Storage of Solution Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.[3]

Biological Activities and Applications

This compound has demonstrated significant anti-inflammatory and cytoprotective effects in a variety of preclinical models. Its primary mechanism of action is the inhibition of the TRPV4 ion channel, a non-selective cation channel involved in various physiological and pathological processes, including inflammation and vascular function.[2][4]

Anti-inflammatory Effects in Colitis

In murine models of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, administration of this compound has been shown to accelerate recovery, reduce inflammation, and ameliorate disease symptoms.[2][5] Its therapeutic effects are attributed to the inhibition of edema formation and leukocyte infiltration in the inflamed colon tissue.[2]

Attenuation of Vascular Hyperpermeability

This compound effectively reduces vascular hyperpermeability, a key feature of acute inflammation.[6] It achieves this by inhibiting the increase in intracellular calcium ([Ca²⁺]i) in endothelial cells, which is a critical step in the signaling cascade leading to endothelial barrier disruption.[6][7]

Modulation of Endothelial Cell Function

In human umbilical vein endothelial cells (HUVECs), this compound has been shown to inhibit histamine-induced endothelial barrier disruption, nitric oxide (NO) production, and phosphorylation of endothelial nitric oxide synthase (eNOS).[6]

Data Presentation

In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice
ParameterTreatment GroupDoseOutcomeReference
Disease Activity Index DSS + Vehicle-Higher scores indicative of severe colitis[5]
DSS + this compound150 µg/kg/day (oral)Significant amelioration of colitis[5]
DSS + this compound600 µg/kg/day (oral)Stronger therapeutic effect than 150 µg/kg/day[5]
Histological Score DSS + Vehicle-Severe granulocyte infiltration, mucosal erosion, submucosal edema, and cryptal abscesses[5]
DSS + this compound150 µg/kg/day (oral)Significantly lower total histological scores[5]
DSS + this compound600 µg/kg/day (oral)Significant decrease in cryptitis[5]
Recovery from Colitis DSS + Vehicle-Gradual recovery[2]
DSS + this compound50 µg/kg/day (i.p.)Accelerated recovery[2]
In Vivo and In Vitro Effects of this compound on Vascular Permeability
AssayModelAgonistThis compound Concentration/DoseOutcomeReference
Miles Assay Mouse EarHistamine (B1213489) (400 µg)0.1 µg (pretreatment)Significantly inhibited histamine-induced dye extravasation[6]
HUVEC Barrier Function HUVECsHistamine (10 µM)0.3 µM (pretreatment)Significantly inhibited histamine-induced barrier disruption[6]
Intracellular Ca²⁺ Imaging HUVECsHistamine (10 µM)0.03, 0.1, 0.3 µM (pretreatment)Dose-dependent inhibition of histamine-induced [Ca²⁺]i increase[6]
TRPV4 Agonist-Induced Barrier Disruption HUVECsGSK1016790A (50 nM)0.1 - 1 µM (pretreatment)Significantly inhibited endothelial barrier disruption[2][8]

Signaling Pathways

Biosynthesis of this compound and its Mechanism of Action

This compound is synthesized from eicosapentaenoic acid (EPA) through the action of cytochrome P450 (CYP) epoxygenases.[9] It then acts as an antagonist of the TRPV4 channel. Inhibition of TRPV4 prevents the influx of Ca²⁺ into cells, thereby modulating downstream signaling pathways involved in inflammation and vascular permeability.[2][10]

G cluster_0 Biosynthesis cluster_1 Mechanism of Action EPA Eicosapentaenoic Acid (EPA) CYP Cytochrome P450 Epoxygenase EPA->CYP Metabolism DiHETE This compound CYP->DiHETE TRPV4 TRPV4 Channel DiHETE->TRPV4 Antagonism Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Downstream Downstream Signaling (e.g., eNOS phosphorylation, NO production) Ca_influx->Downstream Inflammation Inflammation & Vascular Hyperpermeability Downstream->Inflammation

Caption: Biosynthesis of this compound from EPA and its antagonistic action on the TRPV4 channel.

Experimental Protocols

Preparation of this compound Solutions

For in vitro experiments, dissolve this compound in a suitable organic solvent such as ethanol (B145695) or DMSO to prepare a stock solution. Further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. For in vivo studies, this compound can be dissolved in a vehicle such as saline containing a small amount of ethanol or Tween 80 to ensure solubility. Prepare solutions fresh on the day of use whenever possible.[3]

Protocol 1: Induction of DSS-Induced Colitis in Mice and Treatment with this compound

This protocol describes the induction of acute colitis in mice using DSS and subsequent treatment with this compound.

G start Start: Acclimatize Mice (C57BL/6) dss Day 0-4: Administer 2% DSS in drinking water start->dss treatment Day 9-14: Administer this compound (e.g., 150 or 600 µg/kg/day, oral gavage) or vehicle dss->treatment monitoring Daily Monitoring: - Body weight - Fecal score (consistency, bleeding) dss->monitoring treatment->monitoring euthanasia Day 14: Euthanize mice monitoring->euthanasia analysis Analysis: - Colon length and weight - Histological scoring of inflammation - Myeloperoxidase (MPO) assay euthanasia->analysis end End analysis->end

Caption: Workflow for the DSS-induced colitis model and this compound treatment.

Materials:

  • Dextran sulfate sodium (DSS), MW 36-50 kDa

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., saline)

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Colitis (Day 0-4): Provide mice with drinking water containing 2% (w/v) DSS ad libitum for 4 consecutive days.[2][5] Control mice receive regular drinking water.

  • Treatment (Day 9-14): From day 9 to day 14, administer this compound (e.g., 150 or 600 µg/kg/day) or vehicle to the mice via oral gavage.[5]

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

  • Termination (Day 14): On day 14, euthanize the mice.

  • Analysis:

    • Measure the length and weight of the colon.

    • Fix a portion of the distal colon in 10% formalin for histological analysis (H&E staining).

    • Homogenize another portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

Protocol 2: Miles Assay for Vascular Permeability

This protocol measures changes in vascular permeability in the mouse ear in response to an inflammatory agent and the effect of this compound.

G start Start: Anesthetize Mouse pretreatment Administer this compound (e.g., 0.1 µg) or vehicle to the ear start->pretreatment evans_blue Intravenously inject Evans blue dye (1%) pretreatment->evans_blue agonist After 15 min, inject histamine (e.g., 400 µg) into the ear evans_blue->agonist incubation Allow dye to extravasate (e.g., 30 min) agonist->incubation extraction Euthanize mouse, excise ear tissue, and extract Evans blue dye incubation->extraction quantification Quantify dye concentration spectrophotometrically (620 nm) extraction->quantification end End quantification->end

Caption: Experimental workflow for the Miles assay to assess vascular permeability.

Materials:

  • Mice (e.g., BALB/c)

  • This compound

  • Histamine

  • Evans blue dye (1% in saline)

  • Anesthetic

  • Formamide (B127407)

  • Spectrophotometer

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic.

  • Pretreatment: Intradermally inject this compound (e.g., 0.1 µg in vehicle) or vehicle alone into the mouse ear.[6]

  • Dye Injection: After 15 minutes of pretreatment, intravenously inject 1% Evans blue dye into the tail vein.

  • Agonist Injection: After a further 15 minutes, intradermally inject histamine (e.g., 400 µg) into the same ear.[6]

  • Extravasation: Allow the dye to extravasate for 30 minutes.

  • Tissue Collection and Dye Extraction: Euthanize the mouse and excise the ear tissue. Weigh the tissue and incubate it in formamide to extract the Evans blue dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm. Calculate the amount of extravasated dye per milligram of tissue.

Protocol 3: HUVEC Endothelial Barrier Function Assay

This in vitro assay measures the integrity of the endothelial barrier formed by HUVECs and the effect of this compound.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Transwell inserts (e.g., 0.4 µm pore size)

  • This compound

  • Histamine

  • FITC-dextran (e.g., 70 kDa)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HUVECs onto the upper chamber of Transwell inserts and culture them until a confluent monolayer is formed.

  • Pretreatment: Pre-treat the HUVEC monolayers with different concentrations of this compound (e.g., 0.1, 0.3 µM) or vehicle for a specified time (e.g., 30 minutes).[6]

  • Stimulation: Add histamine (e.g., 10 µM) to the upper chamber to induce barrier disruption.[6]

  • Permeability Measurement: Add FITC-dextran to the upper chamber. After a defined incubation period, measure the fluorescence intensity of the medium in the lower chamber using a fluorescence plate reader.

  • Analysis: An increase in fluorescence in the lower chamber indicates increased permeability. Calculate the percentage of inhibition of histamine-induced permeability by this compound.

Protocol 4: Intracellular Calcium Imaging in HUVECs

This protocol measures changes in intracellular calcium concentration in HUVECs in response to histamine and the inhibitory effect of this compound.

Materials:

  • HUVECs

  • Fluo-4 AM or Fura-2 AM calcium indicator dye

  • This compound

  • Histamine

  • Fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Seeding: Seed HUVECs on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Pretreatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.03, 0.1, 0.3 µM) or vehicle.[6]

  • Imaging and Stimulation: Acquire baseline fluorescence images. Add histamine (e.g., 10 µM) to the cells and continue to record fluorescence changes over time.[6]

  • Analysis: Analyze the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration. Quantify the peak and sustained calcium responses and calculate the percentage of inhibition by this compound.

Conclusion

This compound is a promising research tool for investigating inflammatory processes and vascular biology. Its specific mechanism of action as a TRPV4 antagonist provides a valuable pharmacological probe for studying the role of this ion channel in health and disease. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies.

References

Troubleshooting & Optimization

Technical Support Center: 5,6-DiHETE Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of maintaining 5,6-DiHETE stability in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation in solution?

A1: this compound, like other eicosanoids containing a vicinal diol structure, is susceptible to degradation through several mechanisms:

  • pH-mediated hydrolysis: Both acidic and basic conditions can catalyze the degradation of the diol moiety.

  • Oxidation: The double bonds in the fatty acid chain are prone to oxidation, which can be initiated by exposure to air (autoxidation), light, or the presence of oxidizing agents.

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions.

  • Enzymatic degradation: If working with biological matrices, endogenous enzymes can metabolize this compound.

  • Photodegradation: Exposure to UV light can induce degradation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is highly hygroscopic and absorbed water can promote hydrolysis.

Q3: What are the optimal storage conditions for this compound?

A3: Proper storage is critical for maintaining the integrity of this compound.

  • Pure (Neat) Compound: Store at -20°C for up to three years.

  • Stock Solutions in Anhydrous DMSO: Aliquot into small, single-use vials to minimize freeze-thaw cycles and exposure to moisture. Store at -80°C for up to six months or at -20°C for up to one month.

Q4: My this compound solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation can occur, especially when diluting a DMSO stock solution into an aqueous buffer. Gentle warming and/or sonication can often help to redissolve the compound. However, prolonged heating should be avoided as it can accelerate degradation. It is also advisable to prepare aqueous working solutions fresh for each experiment.

Q5: How can I minimize degradation during my experiments?

A5: To minimize degradation of this compound during experimental procedures:

  • Prepare working solutions in aqueous buffers immediately before use.

  • Keep solutions on ice and protected from light whenever possible.

  • Use deoxygenated buffers if oxidation is a major concern.

  • Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), to organic solvent stock solutions, though their compatibility with the experimental system must be verified.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in experiments. Degradation of this compound in the working solution.1. Prepare fresh working solutions: Do not store this compound in aqueous buffers for extended periods. 2. Verify stock solution integrity: If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from pure compound. 3. Control experimental conditions: Keep solutions on ice and protected from light.
Inconsistent results between experiments. Variable degradation of this compound.1. Standardize solution preparation: Ensure consistent solvent quality, temperature, and handling procedures for each experiment. 2. Minimize time in aqueous solution: Add this compound to the experimental system at the last possible moment. 3. Assess stability under your specific experimental conditions: Perform a time-course experiment to quantify degradation in your buffer system.
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). Formation of degradation products.1. Analyze a freshly prepared standard: This will help to identify the peak corresponding to intact this compound. 2. Conduct a forced degradation study: Exposing the compound to stress conditions (acid, base, heat, oxidation, light) can help to generate and identify potential degradation products.

Quantitative Data on Stability

While specific degradation kinetic data for this compound is not extensively published, the following tables provide an illustrative framework of expected stability based on the known behavior of similar eicosanoids and vicinal diols. Researchers should generate their own data using the provided experimental protocol.

Table 1: Illustrative pH Stability of this compound in Aqueous Solution at 37°C

pHIncubation Time (hours)Expected % Remaining (Illustrative)
3.0285%
5.0295%
7.4290%
9.0270%

Table 2: Illustrative Temperature Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)Expected % Remaining (Illustrative)
42490%
252460%
372440%

Table 3: Illustrative Freeze-Thaw Stability of this compound in DMSO

Number of Freeze-Thaw CyclesExpected % Remaining (Illustrative)
199%
395%
590%

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Anhydrous DMSO

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

2. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.

  • Working Solution (100 µg/mL): Dilute the stock solution 1:10 with the appropriate solvent for each stress condition (e.g., methanol for photolytic studies, water for pH studies).

3. Forced Degradation Conditions:

  • Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix 1 mL of the working solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the working solution (in a sealed vial) at 60°C for 2, 4, 8, and 24 hours.

  • Photolytic Degradation: Expose the working solution in a photostable, transparent container to a UV light source (e.g., 254 nm) for 2, 4, 8, and 24 hours. Prepare a control sample wrapped in aluminum foil.

4. Sample Analysis by HPLC:

  • At each time point, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Inject an appropriate volume (e.g., 20 µL) of each sample onto the HPLC system.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., start with 60% A, ramp to 10% A over 15 minutes, hold for 5 minutes, then return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm (or a wavelength appropriate for the chromophore).

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics under each stress condition.

Visualizations

Signaling Pathways

5_6_DiHETE_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound TRPV4 TRPV4 Channel This compound->TRPV4 Antagonizes Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Inhibits Endothelial_Activation Endothelial Activation (e.g., Hyperpermeability) Ca_influx->Endothelial_Activation Leads to

Caption: this compound as a TRPV4 Antagonist.

5_6_DiHETE_Lactone_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound Lactone This compound Lactone GPR G-Protein Coupled Receptor (GPR) This compound Lactone->GPR Activates PLC PLC GPR->PLC Activates IP3 IP₃ PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Vasodilation Vasodilation Ca_release->Vasodilation Leads to

Caption: Signaling Pathway of this compound Lactone.

Experimental Workflow

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare this compound Stock Solution (DMSO) Working Prepare Working Solutions for Stress Conditions Stock->Working Acid Acid Hydrolysis Working->Acid Base Base Hydrolysis Working->Base Oxidation Oxidation (H₂O₂) Working->Oxidation Thermal Thermal Stress Working->Thermal Photo Photolytic Stress Working->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis & Kinetic Modeling HPLC->Data

Caption: Workflow for Forced Degradation Studies.

Technical Support Center: 5,6-DiHETE Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) standards. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that cause degradation of this compound?

A2: As a polyunsaturated fatty acid derivative, this compound is susceptible to several degradation pathways:

  • Oxidation: The double bonds in the fatty acid chain are prone to oxidation by atmospheric oxygen, a process that can be accelerated by light and trace metal ions. This can lead to the formation of various oxidation products, including epoxides and carbonyl compounds.

  • Hydrolysis: While this compound itself doesn't have an ester linkage that is readily hydrolyzed, related eicosanoids like epoxyeicosatrienoic acids (EETs) can be hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols.[4] The stability of the diol structure of this compound is generally higher than its epoxide precursor.

  • pH-Dependent Degradation: Extreme pH conditions can affect the stability of lipids. Acidic conditions below pH 4.6 have been shown to cause non-enzymatic hydrolysis of related compounds, while alkaline conditions (pH ≥ 9) can also promote degradation.[5][6]

  • Photodegradation: Exposure to light, particularly UV light, can induce photo-oxidation and isomerization of the double bonds within the molecule, altering its structure and function.[7]

Q3: What are the recommended storage conditions for this compound standards?

A3: To ensure the long-term stability of this compound standards, it is imperative to adhere to the following storage guidelines. These recommendations are summarized in the table below.

Storage FormatTemperatureDurationContainerAtmosphere
In Solvent-80°CUp to 6 monthsGlass, Teflon-lined capInert gas (Argon or Nitrogen)
-20°CUp to 1 monthGlass, Teflon-lined capInert gas (Argon or Nitrogen)
Dry Powder (Unsaturated)Not RecommendedN/AN/AN/A

Data synthesized from multiple sources.[8][9]

Unsaturated lipids like this compound are not stable as powders due to their hygroscopic nature and should be promptly dissolved in a suitable organic solvent.[8]

Q4: Which solvents are suitable for dissolving and storing this compound?

A4: this compound is soluble in organic solvents such as ethanol (B145695), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF). For long-term storage, it is advisable to use high-purity, anhydrous solvents to minimize the risk of hydrolysis. When preparing stock solutions, it is recommended to do so under an inert atmosphere.

Q5: Should I use antioxidants to prevent the degradation of this compound standards?

A5: Yes, the use of antioxidants is highly recommended, especially for long-term storage. Antioxidants protect against the damaging effects of oxygen exposure.[10] Common antioxidants used for preserving lipid standards include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA).[11][12] These can be added to the solvent at a low concentration (e.g., 0.01-0.1%) to inhibit oxidation. However, ensure that the chosen antioxidant does not interfere with your experimental assays.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound standards.

IssuePotential Cause(s)Recommended Solution(s)
Low or no biological activity in an assay 1. Degradation of the standard: The this compound may have degraded due to improper storage or handling. 2. Incorrect concentration: Errors in dilution or solvent evaporation may have altered the final concentration.1. Verify storage conditions: Ensure the standard has been stored at the correct temperature, protected from light, and under an inert atmosphere. 2. Use a fresh aliquot: If possible, use a new, unopened vial of the standard. 3. Check for degradation: Analyze the standard using HPLC or LC-MS/MS to assess its purity. 4. Recalculate dilutions: Carefully re-check all calculations and ensure accurate pipetting.
Inconsistent results between experiments 1. Variable degradation: Inconsistent handling procedures may lead to different levels of degradation between experiments. 2. Freeze-thaw cycles: Repeatedly freezing and thawing the stock solution can accelerate degradation.1. Standardize handling procedures: Always warm the standard to room temperature before use and minimize its time at room temperature. 2. Aliquot the standard: Upon receiving, aliquot the standard into single-use volumes to avoid multiple freeze-thaw cycles.
Poor peak shape or unexpected peaks in HPLC/LC-MS analysis 1. Column contamination: Buildup of contaminants on the HPLC column. 2. Partially plugged column frit: Particulates from the sample or system can block the frit. 3. Injection of a solvent stronger than the mobile phase: This can cause peak distortion. 4. Degradation products: The unexpected peaks may be degradation products of this compound.1. Flush the column: Use an appropriate flushing procedure to clean the column. 2. Install an in-line filter: This can help prevent particulates from reaching the column.[13] 3. Match sample and mobile phase solvent strength: If possible, dissolve the sample in the initial mobile phase. 4. Analyze by mass spectrometry: Use MS to identify the mass of the unexpected peaks to determine if they are potential degradation products.
Low signal intensity in mass spectrometry 1. Ion suppression: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound. 2. Degradation of the standard: The concentration of the intact analyte may be lower than expected. 3. Incomplete solubilization: The standard may not be fully dissolved in the chosen solvent.1. Improve sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[13][14] 2. Check for degradation: As mentioned above, assess the purity of the standard. 3. Ensure complete dissolution: Use gentle warming or sonication to aid in dissolving the standard, being mindful of the potential for degradation with excessive heat.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol provides a general framework for assessing the purity of a this compound standard using High-Performance Liquid Chromatography (HPLC).

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Acetonitrile with 0.1% acetic acid

  • This compound standard

  • HPLC-grade solvents

2. Procedure:

  • Sample Preparation:

    • Allow the this compound standard to warm to room temperature.

    • Prepare a stock solution of 1 mg/mL in ethanol or another suitable solvent.

    • Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.[15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 25-30°C

    • Detection Wavelength: 235 nm (based on the conjugated diene system in HETEs)

    • Gradient Elution:

      • Start with a mobile phase composition suitable for retaining this compound (e.g., 60% A, 40% B).

      • Run a linear gradient to increase the percentage of Mobile Phase B to elute the compound and any less polar impurities.

      • Return to the initial conditions and allow the column to re-equilibrate.

  • Data Analysis:

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Preparation of this compound for Cell-Based Assays
  • Stock Solution Preparation:

    • Under an inert atmosphere, dissolve the this compound in an appropriate solvent (e.g., ethanol or DMSO) to a high concentration (e.g., 1-10 mM).

    • Store the stock solution in small aliquots at -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Dilute the stock solution to the final working concentration in the appropriate cell culture medium.

    • Ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Use the working solution immediately after preparation.

Visualizations

degradation_pathway Potential Degradation Pathways of this compound DiHETE This compound Standard Oxidation Oxidation (O2, Light, Metal Ions) DiHETE->Oxidation Isomerization Isomerization (Light, Heat, pH) DiHETE->Isomerization Oxidized_Products Oxidized Products (Epoxides, Carbonyls) Oxidation->Oxidized_Products Isomers Geometric Isomers Isomerization->Isomers Hydrolysis Enzymatic Hydrolysis (e.g., sEH on precursors) Hydrolysis->DiHETE Formation Loss_of_Activity Loss of Biological Activity Oxidized_Products->Loss_of_Activity Isomers->Loss_of_Activity Precursor Epoxide Precursors Precursor->Hydrolysis

Caption: Factors contributing to the degradation of this compound standards.

signaling_pathway This compound inhibits histamine-induced vascular hyperpermeability by blocking the increase in intracellular calcium ([Ca²⁺]i), potentially through antagonism of the TRPV4 channel. cluster_stimulus Inflammatory Stimulus cluster_cell Endothelial Cell Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R PLC Phospholipase C (PLC) H1R->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ [Ca²⁺]i Ca_release->Ca_increase Ca_influx Ca²⁺ Influx Ca_influx->Ca_increase eNOS eNOS Activation Ca_increase->eNOS Hyperpermeability Vascular Hyperpermeability Ca_increase->Hyperpermeability NO NO Production eNOS->NO DiHETE This compound DiHETE->Inhibition TRPV4 TRPV4 Channel Inhibition->Ca_increase Inhibition->TRPV4 Antagonism

References

Technical Support Center: 5,6-DiHETE Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound, providing potential causes and actionable solutions to improve recovery rates.

Q1: Why is my this compound recovery consistently low?

Low recovery of this compound is a frequent challenge, often stemming from its inherent chemical instability and susceptibility to degradation throughout the experimental workflow. Key areas to investigate include sample handling and storage, extraction efficiency, and the analytical methodology itself.

Troubleshooting Steps:

  • Sample Collection and Storage: this compound is sensitive to oxidation and enzymatic degradation. Ensure samples are collected in the presence of antioxidants (e.g., butylated hydroxytoluene - BHT) and immediately flash-frozen in liquid nitrogen.[1] Long-term storage should be at -80°C.[1] Avoid repeated freeze-thaw cycles.

  • Extraction Procedure: The choice of extraction method and its optimization are critical. Solid-phase extraction (SPE) is commonly used for eicosanoids. Inefficient extraction can be a major source of analyte loss.

  • Analyte Instability: The precursor to this compound, 5(6)-epoxyeicosatrienoic acid (5(6)-EET), is known to be chemically unstable.[2] Degradation of this precursor will directly impact the amount of this compound available for measurement. Additionally, this compound itself can be unstable in aqueous solutions.

Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol for better this compound recovery?

Optimizing your SPE protocol is crucial for maximizing the recovery of this compound. Common issues include improper sorbent selection, inadequate conditioning, and suboptimal wash and elution steps.

Troubleshooting Steps:

  • Sorbent Choice: C18 reverse-phase cartridges are commonly used for eicosanoid extraction.[3] Ensure the sorbent mass is appropriate for your sample volume and expected analyte concentration to prevent overloading.

  • Conditioning and Equilibration: Never let the sorbent bed dry out after conditioning with an organic solvent (e.g., methanol) and before loading the sample.[4] Proper wetting of the sorbent is essential for analyte retention.

  • Sample Loading: Ensure the sample pH is adjusted to an acidic pH (around 3.5) to protonate the carboxylic acid group of this compound, which enhances its retention on the C18 sorbent.[5]

  • Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. A common wash solution is a low percentage of organic solvent in water.

  • Elution Step: Use a sufficiently strong organic solvent (e.g., methanol (B129727) or ethyl acetate) to ensure complete elution of this compound from the sorbent.[3] Perform the elution with two smaller volumes of solvent rather than one large volume for better efficiency.[6]

Q3: Could my sample handling and storage procedures be contributing to low this compound levels?

Absolutely. The stability of this compound is highly dependent on proper sample handling and storage.

Troubleshooting Steps:

  • Immediate Processing: Process samples as quickly as possible after collection to minimize enzymatic activity.[7] If immediate processing is not possible, flash-freezing is critical.

  • Antioxidants: The addition of antioxidants like BHT to the collection tubes can prevent oxidative degradation of polyunsaturated fatty acids and their metabolites.[1]

  • Storage Temperature: For long-term storage, -80°C is recommended to maintain the integrity of lipid mediators.[1]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to significant degradation of sensitive analytes. Aliquot samples after collection to avoid this.

Q4: My recovery of other eicosanoids is good, but this compound is still low. What could be the specific issue?

If other eicosanoids are recovered efficiently, the problem may be specific to the chemical properties of this compound or its metabolic pathway.

Troubleshooting Steps:

  • Precursor Instability: As mentioned, the precursor 5(6)-EET is unstable.[2] If your experimental conditions are causing the degradation of 5(6)-EET, you will inherently have low levels of this compound.

  • Lactone Formation: this compound can potentially convert to its corresponding lactone, this compound lactone.[8] Analytical methods should be designed to either measure both forms or prevent this conversion if possible.

  • LC-MS/MS Parameters: Ensure that the mass spectrometry parameters (e.g., precursor and product ions, collision energy) are specifically optimized for this compound. While general eicosanoid methods exist, individual compounds may require fine-tuning for optimal sensitivity.

Quantitative Data Summary

The following table summarizes expected recovery rates for DiHETEs at various stages of the analytical process. Note that these are general ranges, and actual recoveries can vary based on the specific matrix and protocol used.

Experimental StageAnalyteMatrixTypical Recovery Rate (%)
Solid-Phase ExtractionDiHETEsPlasma/Serum60 - 118%
Solid-Phase ExtractionDiHETEsCell Culture Media75 - 100%
Overall Method This compound Various Highly variable, optimization is key

Recovery data is compiled from multiple sources and represents a general range. Specific recovery for this compound should be determined during method validation.

Experimental Protocols

1. Sample Collection and Storage

  • For plasma collection, use tubes containing an anticoagulant (e.g., EDTA) and an antioxidant such as BHT (final concentration ~10-20 µM).

  • Centrifuge the blood at 1,500 x g for 15 minutes at 4°C immediately after collection.

  • Transfer the plasma to a clean tube and immediately flash-freeze in liquid nitrogen.

  • Store samples at -80°C until analysis. Avoid freeze-thaw cycles by preparing aliquots.

2. Solid-Phase Extraction (SPE) of this compound from Plasma

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) with 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to dry.

  • Sample Preparation: Thaw plasma samples on ice. Acidify 1 mL of plasma to a pH of approximately 3.5 with 2M HCl.

  • Loading: Load the acidified plasma onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 20 minutes to remove all aqueous solvent.

  • Elution: Elute the this compound from the cartridge with two 1.5 mL aliquots of ethyl acetate (B1210297) into a clean collection tube.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis of this compound

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition (example): Precursor ion (m/z) 335.2 -> Product ion (m/z) 163.1 (This may need to be optimized on your specific instrument).

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of a this compound standard.

Visualizations

This compound Biosynthesis and Analysis Workflow cluster_synthesis Biosynthesis cluster_analysis Analytical Workflow Eicosapentaenoic Acid (EPA) Eicosapentaenoic Acid (EPA) 5(6)-Epoxyeicosatetraenoic Acid (5(6)-EET) 5(6)-Epoxyeicosatetraenoic Acid (5(6)-EET) Eicosapentaenoic Acid (EPA)->5(6)-Epoxyeicosatetraenoic Acid (5(6)-EET) Cytochrome P450 This compound This compound 5(6)-Epoxyeicosatetraenoic Acid (5(6)-EET)->this compound Soluble Epoxide Hydrolase Sample Collection Sample Collection Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Sample Collection->Solid-Phase Extraction (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction (SPE)->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Overview of this compound biosynthesis from EPA and the subsequent analytical workflow.

Troubleshooting Low this compound Recovery cluster_sample Sample Issues cluster_spe SPE Issues cluster_lcms LC-MS/MS Issues Low this compound Recovery Low this compound Recovery Sample Handling & Storage Sample Handling & Storage Low this compound Recovery->Sample Handling & Storage Solid-Phase Extraction Solid-Phase Extraction Low this compound Recovery->Solid-Phase Extraction LC-MS/MS Analysis LC-MS/MS Analysis Low this compound Recovery->LC-MS/MS Analysis Degradation (Oxidation/Enzymatic) Degradation (Oxidation/Enzymatic) Sample Handling & Storage->Degradation (Oxidation/Enzymatic) Improper Storage (Temp, Freeze/Thaw) Improper Storage (Temp, Freeze/Thaw) Sample Handling & Storage->Improper Storage (Temp, Freeze/Thaw) Poor Analyte Retention Poor Analyte Retention Solid-Phase Extraction->Poor Analyte Retention Analyte Loss During Wash Analyte Loss During Wash Solid-Phase Extraction->Analyte Loss During Wash Incomplete Elution Incomplete Elution Solid-Phase Extraction->Incomplete Elution Suboptimal Ionization Suboptimal Ionization LC-MS/MS Analysis->Suboptimal Ionization Poor Fragmentation Poor Fragmentation LC-MS/MS Analysis->Poor Fragmentation Matrix Effects (Ion Suppression) Matrix Effects (Ion Suppression) LC-MS/MS Analysis->Matrix Effects (Ion Suppression)

Caption: A decision tree outlining key areas to troubleshoot for low this compound recovery.

References

Technical Support Center: Optimizing 5,6-DiHETE Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid (5,6-DiHETE) extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for accurate this compound quantification in plasma?

A1: Proper sample handling is paramount to prevent the artificial generation or degradation of this compound. Key considerations include:

  • Anticoagulant Choice: Use EDTA-containing tubes for blood collection. Heparin has been shown to potentially interfere with some eicosanoid analyses.

  • Immediate Processing: Process blood samples as soon as possible after collection. Delays can lead to the activation of lipoxygenase pathways and alter the lipid profile. If immediate processing is not possible, keep the whole blood on ice for no longer than two hours.[1]

  • Addition of Antioxidants: To prevent auto-oxidation of polyunsaturated fatty acids and their metabolites, add an antioxidant like butylated hydroxytoluene (BHT) to the plasma immediately after separation.[2]

  • Storage Conditions: For short-term storage (up to 7 days), -20°C may be acceptable, but for long-term storage, samples should be kept at -80°C to ensure the stability of this compound and other oxylipins.[2][3] Most lipid mediators have been found to be stable for up to 9 months at -80°C.[3]

Q2: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for this compound from plasma?

A2: Both SPE and LLE can be effective for extracting this compound, and the choice often depends on the specific requirements of the study, such as sample throughput, desired purity, and available equipment.

  • Solid-Phase Extraction (SPE): Generally preferred for its ability to provide cleaner extracts by efficiently removing interfering substances like phospholipids (B1166683).[3] This is particularly important for sensitive LC-MS/MS analysis to minimize matrix effects. A C18-based sorbent is a common and effective choice for eicosanoid extraction.[3]

  • Liquid-Liquid Extraction (LLE): A simpler and often faster method. However, LLE with solvents like ethyl acetate (B1210297) may result in dirtier extracts with more significant matrix effects compared to SPE.[3]

Q3: Why is the use of an internal standard crucial for this compound quantification?

A3: The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated this compound, is considered the gold standard for accurate quantification in mass spectrometry-based assays.[4][5][6] A SIL-IS is chemically almost identical to the analyte and will behave similarly during sample extraction, cleanup, and ionization in the mass spectrometer. This allows for the correction of analyte loss during sample preparation and variations in ionization efficiency (matrix effects), leading to more accurate and precise results.[4][6]

Q4: What are "matrix effects" and how can they affect my this compound analysis?

A4: Matrix effects refer to the alteration of the ionization efficiency of an analyte by co-eluting compounds from the biological matrix (e.g., phospholipids, salts) during LC-MS/MS analysis.[5] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Plasma is a complex matrix, and phospholipids are a major contributor to matrix-induced ionization suppression.[7] To mitigate matrix effects, it is essential to have a robust sample cleanup procedure, such as a well-optimized SPE protocol, and to use a suitable internal standard.[4][6]

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Low recovery of your target analyte can occur at various stages of the extraction process. Systematically evaluating each step is key to identifying the source of the problem.

Potential Cause Troubleshooting Steps
Analyte Loss During Sample Loading (SPE) - Incorrect pH: Ensure the pH of the sample is adjusted to be at least 2 pH units below the pKa of this compound (an acidic compound) to ensure it is in its neutral form for optimal retention on a reversed-phase sorbent. - Sample Solvent Too Strong: If the sample is diluted in a solvent with a high organic content, the analyte may not retain on the SPE sorbent. Dilute the sample in a weaker, more aqueous solvent. - High Flow Rate: Loading the sample too quickly can lead to breakthrough. Decrease the flow rate during sample loading. - Sorbent Mass Too Low: If the amount of analyte and other matrix components exceeds the capacity of the SPE cartridge, breakthrough can occur. Consider using a cartridge with a larger sorbent mass.
Analyte Loss During Wash Steps (SPE) - Wash Solvent Too Strong: If the organic content of the wash solvent is too high, it can prematurely elute the analyte. Test a series of wash solvents with decreasing organic strength to find the optimal composition that removes interferences without eluting this compound.
Incomplete Elution (SPE) - Elution Solvent Too Weak: The elution solvent may not be strong enough to disrupt the interaction between this compound and the sorbent. Increase the organic strength of the elution solvent or try a different solvent. - Insufficient Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. Applying the elution solvent in two smaller aliquots can sometimes improve efficiency.
Poor Partitioning (LLE) - Incorrect Solvent Choice: The polarity of the extraction solvent is critical for efficient partitioning. For acidic compounds like this compound, moderately polar solvents like ethyl acetate or methyl formate (B1220265) are often used. - Incorrect pH: Acidify the plasma sample to a pH below the pKa of this compound to ensure it is protonated and will partition into the organic phase. - Insufficient Solvent Volume: An inadequate volume of extraction solvent will result in poor recovery. A solvent-to-sample ratio of at least 5:1 (v/v) is recommended. - Inefficient Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the surface area for extraction. Gentle but consistent inversion is often preferred to vigorous shaking to prevent emulsion formation.
Issue 2: High Variability in Quantitative Results

High variability between replicate samples or batches can compromise the reliability of your data.

Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Standardize Procedures: Ensure all samples are handled identically, from collection and processing to storage and extraction. Use standard operating procedures (SOPs). - Control Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for each sample, as this can lead to analyte degradation. Aliquoting samples upon initial processing is recommended.
Matrix Effects - Improve Sample Cleanup: Optimize your SPE protocol to remove more of the interfering matrix components. This may involve testing different sorbents or optimizing the wash and elution steps. - Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard for this compound will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction.[4][6]
Analyte Degradation - Use Antioxidants: Add BHT or another suitable antioxidant to all solvents used during the extraction process to prevent oxidative degradation of this compound.[2] - Work Quickly and at Low Temperatures: Perform extraction steps on ice or at 4°C whenever possible to minimize enzymatic activity and chemical degradation.

Data Presentation

The following tables summarize quantitative data for the recovery of eicosanoids using different extraction methods. While specific data for this compound is limited, the recovery of other DiHETEs and related compounds can provide a valuable reference for method selection and optimization.

Table 1: Comparison of Recovery for Different SPE Sorbents and LLE for Eicosanoids from Plasma

Extraction Method/SorbentAnalyte ClassAverage Recovery (%)Reference
SPE C18 with methyl formate elutionDiHETEs/DiHDPA85-105[3]
HETEs/HODEs90-110[3]
Prostaglandins70-95[3]
SPE Oasis HLB DiHETEs/DiHDPA60-80[3]
HETEs/HODEs70-90[3]
Prostaglandins50-70[3]
SPE Strata-X DiHETEs/DiHDPA55-75[3]
HETEs/HODEs65-85[3]
Prostaglandins45-65[3]
LLE with Ethyl Acetate DiHETEs/DiHDPA40-60[3]
HETEs/HODEs50-70[3]
Prostaglandins30-50[3]

Data is generalized from a study comparing extraction methods for a broad range of oxylipins and serves as a guide. Actual recoveries for this compound may vary.

Table 2: Comparison of LLE Solvents for Recovery of Acidic Drugs from Plasma

Extraction SolventAverage Recovery of Acidic Drugs (%)
Diethyl Ether70-95
Ethyl Acetate60-85
Chloroform50-75
n-Butyl Chloride40-60
Hexane<20

This table provides a general reference for the extraction of acidic compounds from plasma and can help in the initial selection of solvents for LLE of this compound.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using a C18 Cartridge

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen plasma samples on ice.

    • To 500 µL of plasma, add an antioxidant (e.g., 10 µL of 0.2 mg/mL BHT in methanol) and the deuterated internal standard.

    • Acidify the sample to a pH of approximately 3-4 with a dilute acid (e.g., 1 M formic acid).

    • Centrifuge at 4°C to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol (B129727) followed by 2 mL of water. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of water to remove salts and other polar interferences.

    • Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 10% methanol in water or hexane) to remove non-polar interferences. This step is critical and may require optimization.

  • Elution:

    • Elute the this compound with 1-2 mL of a suitable organic solvent such as methanol, acetonitrile, or methyl formate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Pre-treatment:

    • To 500 µL of plasma in a glass tube, add an antioxidant and the deuterated internal standard.

    • Acidify the plasma to pH 3-4 with dilute acid.

  • Extraction:

    • Add 2.5 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex or gently invert the tube for 2-5 minutes to ensure thorough mixing.

    • Centrifuge at a low speed to separate the aqueous and organic phases.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with a fresh aliquot of the organic solvent for improved recovery.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Visualizations

Experimental_Workflow_SPE cluster_Plasma_Sample Plasma Sample cluster_Pre_treatment Pre-treatment cluster_SPE Solid-Phase Extraction (C18) cluster_Analysis Analysis Plasma Plasma Sample Pre_treatment Add Antioxidant & IS Acidify to pH 3-4 Centrifuge Plasma->Pre_treatment Load Load Sample Pre_treatment->Load Condition Condition: Methanol, then Water Wash1 Wash 1: Water Load->Wash1 Wash2 Wash 2: 10% Methanol or Hexane Wash1->Wash2 Elute Elute: Methanol/Methyl Formate Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Experimental_Workflow_LLE cluster_Plasma_Sample Plasma Sample cluster_Pre_treatment Pre-treatment cluster_LLE Liquid-Liquid Extraction cluster_Analysis Analysis Plasma Plasma Sample Pre_treatment Add Antioxidant & IS Acidify to pH 3-4 Plasma->Pre_treatment Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Pre_treatment->Add_Solvent Mix Vortex/Invert to Mix Add_Solvent->Mix Centrifuge Centrifuge to Separate Phases Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Troubleshooting_Low_Recovery cluster_SPE SPE Issues cluster_LLE LLE Issues cluster_General General Issues Start Low this compound Recovery SPE_Loading Analyte in Flow-through? Start->SPE_Loading LLE_Partitioning Poor Partitioning? Start->LLE_Partitioning Degradation Analyte Degradation? Start->Degradation SPE_Wash Analyte in Wash Fraction? SPE_Elution Analyte Not Eluting?

References

Technical Support Center: HPLC Separation of 5,6-DiHETE Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5,6-DiHETE (5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid) diastereomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound diastereomers?

The main challenge lies in the structural similarity of the diastereomers. This compound has two chiral centers at the C5 and C6 positions, resulting in four possible stereoisomers (5S,6R-DiHETE, 5R,6S-DiHETE, 5S,6S-DiHETE, and 5R,6R-DiHETE). These isomers have very similar physicochemical properties, making their separation by conventional reversed-phase HPLC difficult. Therefore, chiral chromatography is typically required to achieve adequate resolution.[1][2]

Q2: Which type of HPLC is most suitable for separating this compound diastereomers?

Normal-phase HPLC on a chiral stationary phase (CSP) is the most effective method for separating this compound diastereomers.[1] Chiral columns, such as those with a cellulose (B213188) or amylose-based stationary phase, provide the necessary stereoselectivity to resolve these closely related isomers.

Q3: What are the recommended chiral columns for this separation?

Chiralcel OD and Chiralcel OC columns have been successfully used for the separation of dihydroxyeicosatrienoic acid (DHET) diastereomers, which are structurally related to DiHETEs.[1] These columns are packed with cellulose carbamate (B1207046) derivatives and are well-suited for normal-phase separations of chiral compounds.

Q4: What is a typical mobile phase for this separation?

A non-polar mobile phase with a polar modifier is standard for normal-phase chiral chromatography. A common mobile phase composition is a mixture of hexane (B92381) and isopropanol (B130326). The exact ratio will need to be optimized to achieve the best separation. A starting point could be a high percentage of hexane with a small percentage of isopropanol, with the isopropanol concentration being gradually increased to optimize resolution and retention times.

Q5: How can I detect this compound diastereomers after separation?

UV detection is a common method for the detection of DiHETEs. The conjugated diene structure in this compound results in a UV absorbance maximum around 235 nm. For higher sensitivity and structural confirmation, especially in complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred detection method.[3]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor or No Resolution of Diastereomers 1. Inappropriate Column: The selected column may not have sufficient chiral recognition for this compound diastereomers. 2. Incorrect Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separation. 3. Column Temperature: Temperature fluctuations can affect chiral recognition and peak shape.1. Column Selection: Use a chiral stationary phase known for separating lipid isomers, such as a Chiralcel OD-H or Chiralcel OC-H column. 2. Mobile Phase Optimization: Systematically vary the ratio of hexane to isopropanol (e.g., from 99:1 to 90:10). A shallower gradient or isocratic elution with a lower percentage of the polar modifier may improve resolution. 3. Temperature Control: Use a column oven to maintain a stable and optimized temperature (e.g., 25°C).
Peak Tailing 1. Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on the silica (B1680970) support of the chiral stationary phase can interact with the carboxyl group of the DiHETEs. 2. Sample Overload: Injecting too much sample can lead to peak distortion. 3. Inappropriate Sample Solvent: The solvent in which the sample is dissolved may be too strong, causing band broadening.1. Mobile Phase Additive: Add a small amount of a weak acid, such as acetic acid or formic acid (e.g., 0.1%), to the mobile phase to suppress the ionization of the DiHETE carboxyl group and minimize interactions with silanols.[4][5] 2. Reduce Sample Concentration: Dilute the sample and inject a smaller volume. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent.
Peak Splitting or Broadening 1. Column Contamination: Accumulation of contaminants on the column frit or at the head of the column. 2. Column Void: A void has formed at the inlet of the column. 3. Co-elution with Interfering Compounds: Matrix components from the sample may be co-eluting with the analytes.1. Column Cleaning: Flush the column with a strong solvent (e.g., 100% isopropanol). If the problem persists, replace the column frit or the guard column. 2. Replace Column: If a void is suspected, the column needs to be replaced. 3. Improve Sample Cleanup: Optimize the solid-phase extraction (SPE) protocol to remove more interfering substances.
Irreproducible Retention Times 1. Mobile Phase Inconsistency: The composition of the mobile phase is not consistent between runs. 2. Column Equilibration: The column is not fully equilibrated with the mobile phase before injection. 3. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate.1. Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing. 2. Sufficient Equilibration: Equilibrate the column with the mobile phase for a sufficient time (e.g., 30-60 minutes) before starting a sequence. 3. Pump Maintenance: Check the pump for leaks and perform regular maintenance.
Low Signal Intensity 1. Low Analyte Concentration: The concentration of this compound in the sample is below the detection limit of the method. 2. Degradation of Analyte: this compound is susceptible to oxidation and degradation. 3. Suboptimal Detection Wavelength: The UV detector is not set to the absorbance maximum of this compound.1. Sample Concentration: Concentrate the sample using a gentle evaporation technique (e.g., under a stream of nitrogen) before reconstitution in the mobile phase. 2. Proper Sample Handling: Store samples at -80°C and minimize exposure to light and air during preparation. Add an antioxidant like butylated hydroxytoluene (BHT) during extraction. 3. Optimize Detector Settings: Set the UV detector to the absorbance maximum of DiHETEs, which is approximately 235 nm.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) from Biological Samples (e.g., Plasma, Cell Culture Supernatant)

This protocol provides a general guideline for the extraction of this compound from biological fluids. Optimization may be required depending on the specific sample matrix.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hexane (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Formic Acid

  • Butylated hydroxytoluene (BHT)

  • Nitrogen gas

Procedure:

  • Sample Acidification: Acidify the sample (e.g., 1 mL of plasma) to pH 3-4 with a dilute solution of formic acid. This ensures that the carboxyl group of the DiHETE is protonated.

  • Add Antioxidant: Add BHT to the sample to a final concentration of ~0.005% to prevent oxidation.

  • SPE Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of water.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Wash the cartridge with 5 mL of hexane to remove non-polar lipids.

  • Elution: Elute the this compound from the cartridge with 5 mL of ethyl acetate.

  • Drying and Reconstitution:

    • Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the HPLC mobile phase (e.g., hexane:isopropanol).

HPLC Method for Separation of this compound Diastereomers

This is a starting method and should be optimized for your specific application and instrumentation.

HPLC System:

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based chiral column

  • Mobile Phase A: Hexane

  • Mobile Phase B: Isopropanol

  • Gradient Program:

    • 0-5 min: 2% B

    • 5-25 min: Linear gradient from 2% to 10% B

    • 25-30 min: Hold at 10% B

    • 30.1-35 min: Return to 2% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection: UV at 235 nm or LC-MS/MS

Expected Results: This method should provide separation of the four this compound diastereomers. The exact retention times and resolution will depend on the specific column batch and HPLC system.

Data Presentation

The following tables summarize typical parameters for the HPLC separation of DiHETE diastereomers. Note that these are example values and will require optimization.

Table 1: HPLC Method Parameters

ParameterValue
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol
Gradient 2% to 10% Isopropanol over 20 min
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV at 235 nm

Table 2: Example Retention Time and Resolution Data

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 1 ~18.5-
Diastereomer 2 ~19.2> 1.5
Diastereomer 3 ~20.1> 1.5
Diastereomer 4 ~20.8> 1.5

Note: The elution order of the diastereomers will depend on the specific chiral stationary phase and mobile phase conditions.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Sample Biological Sample (Plasma, Cell Culture) Acidification Acidification (pH 3-4) Sample->Acidification SPE_Loading Sample Loading Acidification->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Washing Washing (Water, Hexane) SPE_Loading->SPE_Washing SPE_Elution Elution (Ethyl Acetate) SPE_Washing->SPE_Elution Drying Drying under N2 SPE_Elution->Drying Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Injection Injection Reconstitution->Injection Separation Chiral HPLC Separation (Normal Phase) Injection->Separation Detection Detection (UV @ 235 nm or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Troubleshooting_Logic Start Poor Chromatographic Results Problem Identify the Primary Issue Start->Problem No_Resolution No/Poor Resolution Problem->No_Resolution Resolution Tailing_Peaks Tailing Peaks Problem->Tailing_Peaks Peak Shape Split_Peaks Split/Broad Peaks Problem->Split_Peaks Peak Shape Check_Column Is the column a chiral stationary phase? No_Resolution->Check_Column Add_Acid Add Acidic Modifier to Mobile Phase Tailing_Peaks->Add_Acid Clean_Column Flush Column/ Replace Frit Split_Peaks->Clean_Column Check_MP Optimize Mobile Phase (Hexane/IPA ratio) Check_Column->Check_MP Yes Check_Temp Ensure Stable Column Temperature Check_MP->Check_Temp Solution Improved Chromatography Check_Temp->Solution Reduce_Load Reduce Sample Concentration/Volume Add_Acid->Reduce_Load Check_Solvent Match Sample Solvent to Mobile Phase Reduce_Load->Check_Solvent Check_Solvent->Solution Check_Void Inspect for Column Void Clean_Column->Check_Void Improve_Cleanup Optimize SPE Protocol Check_Void->Improve_Cleanup Improve_Cleanup->Solution

References

resolving co-elution issues in 5,6-DiHETE analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address co-elution challenges in the analysis of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate analysis important?

Q2: What are the primary causes of co-elution in this compound analysis?

A2: The primary challenges stem from the presence of:

  • Stereoisomers: this compound has four potential diastereoisomers, which possess nearly identical physicochemical properties, making them difficult to separate on standard reverse-phase columns.[3]

  • Positional Isomers: Other DiHETE isomers (e.g., 8,9-DiHETrE, 11,12-DiHETE) formed from the same metabolic pathways can have similar retention times.[5]

  • Structurally Related Eicosanoids: Other lipid mediators derived from arachidonic acid (AA) or EPA, such as hydroxyeicosatetraenoic acids (HETEs), can also co-elute.[5][6]

  • Matrix Interferences: Complex biological samples contain numerous endogenous compounds that can co-elute with the analyte, causing ion suppression or enhancement in the mass spectrometer.[7]

Q3: How can I detect if I have a co-elution problem?

A3: Co-elution can be identified by several indicators:

  • Poor Peak Shape: Asymmetrical, broad, or shouldered peaks are a common sign.

  • Inconsistent Ratios: If using mass spectrometry, inconsistent ion ratios across the peak profile can indicate the presence of more than one compound.

  • Peak Purity Analysis: Using a Diode Array Detector (DAD) or by taking multiple mass spectra across the peak can reveal inconsistencies, suggesting it is not a pure compound.[8]

Troubleshooting Guide: Resolving Co-elution

This section provides solutions to specific co-elution problems encountered during this compound analysis.

Problem 1: Poor chromatographic separation of this compound from other lipids on a standard C18 column.

Q: My this compound peak is broad and not baseline-resolved. How can I improve separation using reverse-phase liquid chromatography (RPLC)?

A: Optimizing your RPLC method is the first step. This involves modifying both the stationary and mobile phases to enhance selectivity. High-density, polymeric stationary phases often provide better shape selectivity for isomers compared to traditional monomeric C18 columns.[9] Additionally, ultra-high-performance liquid chromatography (UPLC) systems offer improved resolution and sensitivity due to the use of smaller particle size columns.[6]

Recommended RPLC Method Optimization Strategies

ParameterStandard ApproachOptimization StrategyRationale
Stationary Phase Monomeric C18Polymeric C18 or C30 phase[9]Polymeric phases offer increased shape selectivity, which can help differentiate between structurally similar isomers.
Mobile Phase A Water with 0.1% Formic AcidWater with 0.02% Acetic Acid[6]Adjusting the pH and additive can alter the ionization state and interaction with the stationary phase.
Mobile Phase B Acetonitrile (ACN)ACN/Isopropanol (IPA) mixtures (e.g., 50:50, v/v)[6]IPA can modify the mobile phase polarity and improve the resolution of hydrophobic molecules.
Gradient Elution Fast gradientSlower, shallower gradientA slower gradient increases the interaction time between the analytes and the stationary phase, allowing for better separation of closely eluting compounds.[10]
Flow Rate 0.5 - 1.0 mL/minLower flow rate (e.g., 0.3 - 0.5 mL/min)[6][11]Reduces band broadening and can improve resolution, especially on longer columns.
Column Temperature AmbientControlled temperature (e.g., 40 °C)[6]Increasing temperature can improve peak shape and reduce viscosity, but may also decrease retention time. Consistency is key.

Troubleshooting Workflow for RPLC Optimization

G start Start: Poor Resolution on C18 q1 Switch to Polymeric C18 or C30 Column? start->q1 a1_yes Implement Polymeric Column q1->a1_yes Yes a1_no Optimize Mobile Phase q1->a1_no No q2 Adjust Gradient Profile (make shallower)? a1_yes->q2 a1_no->q2 a2_yes Implement Slower Gradient q2->a2_yes Yes a2_no Modify Solvent Composition (add IPA)? q2->a2_no No a2_yes->a2_no a3_yes Test ACN:IPA Mixtures a2_no->a3_yes Yes end_bad Proceed to Chiral or MS Methods a2_no->end_bad No end_good Resolution Achieved a3_yes->end_good

Caption: A decision tree for optimizing reverse-phase LC methods.

Problem 2: Inability to separate the four diastereoisomers of this compound.

Q: My RPLC method gives a single sharp peak, but I suspect it contains multiple stereoisomers. How can I separate them?

A: For the separation of stereoisomers (enantiomers and diastereomers), chiral chromatography is required.[12] This technique uses a chiral stationary phase (CSP) that interacts differently with each isomer, leading to different retention times.[13] Polysaccharide-based CSPs are widely used for this purpose.[13]

Recommended Chiral Chromatography Approaches

CSP TypeExample Column ChemistryTypical Mobile PhasePrinciple of Separation
Polysaccharide-based Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate)Normal Phase: Hexane (B92381)/Ethanol or Hexane/Isopropanol[14]Relies on hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
Cyclodextrin-based Beta- or Gamma-Cyclodextrin bonded to silicaReversed-Phase: Acetonitrile/Water or Methanol (B129727)/Water with bufferBased on the inclusion of the analyte's hydrophobic portion into the cyclodextrin (B1172386) cavity, with secondary interactions at the rim.[13]
Problem 3: Co-elution is still suspected despite chromatographic optimization.

Q: Even after trying different columns, I can't be certain my peak is pure. How can mass spectrometry help differentiate co-eluting compounds?

A: Tandem mass spectrometry (MS/MS) is a powerful tool for differentiating co-eluting compounds, provided they have different masses or produce different fragment ions.[15] The Scheduled Multiple Reaction Monitoring (MRM) technique is highly specific and sensitive for quantification.[6] It involves isolating a specific precursor ion (e.g., the molecular ion of this compound, m/z 335.2) and detecting a specific fragment ion produced by collision-induced dissociation (CID).[6][16]

MRM Transitions for this compound and Potential Interferences

All ions are detected in negative ion mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
This compound 335.2115.0[6]
5-HETE319.2115.0
12-HETE319.2179.1
15-HETE319.2219.2
Leukotriene B4 (LTB4)335.2195.0[6]
Prostaglandin E2 (PGE2)351.2271.2

Note: This table contains representative values. Optimal MRM transitions should be determined empirically by infusing pure standards.

Signaling Pathway of this compound Formation and Action

G cluster_formation Formation Pathway cluster_action Signaling Action EPA Eicosapentaenoic Acid (EPA) (in cell membrane) CYP450 Cytochrome P450 (CYP450) Enzymes EPA->CYP450 DiHETE This compound CYP450->DiHETE Histamine Histamine TRPV4 TRPV4 Channel (on endothelial cells) Histamine->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx VHP Vascular Hyperpermeability (Inflammation) Ca_influx->VHP DiHETE_action This compound DiHETE_action->TRPV4 inhibits

Caption: Formation of this compound from EPA and its inhibitory action on the TRPV4 channel.[1][4]

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples

This protocol is a general guideline for Solid-Phase Extraction (SPE) of eicosanoids from plasma or tissue homogenates.[11][17]

  • Sample Preparation:

    • To 1 mL of plasma or tissue homogenate, add an antioxidant (e.g., BHT) and a cyclooxygenase inhibitor (e.g., indomethacin, 10 µM final concentration) to prevent ex vivo analyte formation.[17]

    • Add an appropriate deuterated internal standard (e.g., this compound-d4) for accurate quantification.

    • Acidify the sample to pH ~3.5 with 2M HCl.[17] This protonates the carboxylic acid group, allowing for better retention on the reverse-phase SPE sorbent.

    • Centrifuge at 3000 rpm for 5 minutes to pellet any precipitate.[11]

  • SPE Cartridge Conditioning:

    • Use a C18 or polymeric reverse-phase SPE cartridge.

    • Wash the cartridge sequentially with 2 mL of methanol and then 2 mL of deionized water.[11] Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the acidified supernatant onto the conditioned SPE cartridge at a slow flow rate (~0.5 mL/min).[17]

  • Washing:

    • Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[11]

    • Wash the cartridge with 10 mL of hexane to remove neutral lipids.[17]

  • Elution:

    • Elute the DiHETEs and other eicosanoids with 1 mL of methanol or ethyl acetate.[11][17]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 ACN:water) for analysis.[6]

Protocol 2: UPLC-MS/MS Analysis Method

This method is adapted from a published high-throughput eicosanoid analysis.[6]

Analytical Workflow Diagram

G Sample Biological Sample (Plasma, Tissue) Extraction Solid-Phase Extraction (SPE) Sample->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data Data Processing & Quantification Analysis->Data Result Final Concentration Data->Result

References

Technical Support Center: 5,6-DiHETE Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,6-DiHETE receptor binding assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in a this compound receptor binding assay?

A1: The primary challenges in a this compound receptor binding assay often stem from the lipophilic nature of this compound. This can lead to high non-specific binding to assay components like filters and plates.[1] Additionally, ensuring the stability and appropriate presentation of this lipid mediator to its receptor in an aqueous assay environment is crucial. The membrane lipid environment can also influence the binding properties of the receptor.[2][3]

Q2: Which type of assay format is recommended for this compound receptor binding?

A2: Radioligand binding assays using cell membranes expressing the putative receptor are a common and effective method.[4] A filtration-based separation of bound and free ligand is a standard approach, though it requires optimization to minimize non-specific binding.[5]

Q3: How can I minimize non-specific binding (NSB) in my assay?

A3: To minimize NSB, consider the following strategies:

  • Use blocking agents: Bovine Serum Albumin (BSA) can be added to the assay buffer to coat surfaces and reduce non-specific interactions.[6]

  • Optimize washing steps: Increase the number of washes with ice-cold buffer to remove unbound radioligand more effectively.[6]

  • Choose appropriate labware: Use low-protein-binding plates and tubes.

  • Adjust ligand concentration: Use the lowest concentration of radioligand that provides a robust specific binding signal, ideally at or below the Kd value.[1]

Q4: What could be the reason for low or no specific binding?

A4: Low or no specific binding can be due to several factors:

  • Receptor Integrity: The receptor may be degraded or inactive. Ensure proper storage and handling of the cell membrane preparations.[6]

  • Radioligand Issues: The radiolabeled this compound may have low purity or specific activity.[1]

  • Incorrect Assay Conditions: The incubation time may be too short to reach equilibrium, or the buffer composition may not be optimal.[1]

Troubleshooting Guide

This guide addresses common problems encountered during this compound receptor binding assays in a question-and-answer format.

High Non-Specific Binding (NSB)

Problem: The signal in the wells containing a saturating concentration of unlabeled competitor is excessively high, obscuring the specific binding signal.

Potential Cause Troubleshooting Steps
Lipophilic nature of this compound Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce hydrophobic interactions. Add BSA to the buffer to block non-specific sites.[6]
Radioligand sticking to filters Pre-soak filters in a solution of 0.3% polyethyleneimine (PEI).[7] Consider using glass fiber filters with a different coating.
Excessive radioligand concentration Titrate the radioligand concentration to find an optimal balance between specific and non-specific binding. A concentration at or below the Kd is recommended.[1]
Insufficient washing Increase the number and volume of wash steps with ice-cold wash buffer.[6]
Low Specific Binding Signal

Problem: The difference between total binding and non-specific binding is too small to be reliable.

Potential Cause Troubleshooting Steps
Low receptor density in membranes Use a cell line that overexpresses the target receptor. Ensure that the membrane preparation protocol effectively enriches for the receptor.
Degraded radioligand Check the purity and specific activity of the radiolabeled this compound.[1] Store the radioligand appropriately to prevent degradation.
Suboptimal incubation time Determine the time required to reach binding equilibrium through kinetic experiments.[8]
Incorrect buffer composition Optimize the pH, ionic strength, and divalent cation concentration in the assay buffer.[8]
Poor Reproducibility

Problem: Significant variability is observed between replicate wells or between experiments.

Potential Cause Troubleshooting Steps
Inconsistent pipetting Ensure accurate and consistent pipetting of all reagents, especially the viscous membrane suspension and lipophilic compounds.
Variable incubation temperature Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before use.
Incomplete mixing Gently agitate the assay plates during incubation to ensure a homogenous reaction mixture.
Issues with membrane preparation Prepare a large, single batch of cell membranes for a series of experiments to minimize variability.

Experimental Protocols

Radioligand Binding Assay Protocol for this compound

This protocol is a general guideline and should be optimized for your specific receptor and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • Radioligand: [³H]-5,6-DiHETE or other suitably labeled analog. Prepare a stock solution in ethanol (B145695) and dilute to the desired concentration in assay buffer.

  • Unlabeled Ligand: this compound for determining non-specific binding. Prepare a high-concentration stock solution in ethanol.

  • Membrane Preparation: Prepare cell membranes from cells expressing the putative this compound receptor.

2. Assay Procedure:

  • Add 50 µL of assay buffer to each well of a 96-well filter plate.

  • For total binding wells, add 50 µL of assay buffer.

  • For non-specific binding wells, add 50 µL of unlabeled this compound at a concentration 100-fold higher than the radioligand.

  • Add 50 µL of the diluted radioligand to all wells.

  • Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of the total binding wells.

  • For competition assays, plot the percentage of specific binding against the log concentration of the competing ligand to determine the IC₅₀.

Quantitative Data Summary

The following table provides hypothetical data from a this compound competition binding assay to illustrate expected results.

Competitor Concentration (nM) Total Binding (CPM) Non-Specific Binding (CPM) Specific Binding (CPM) % Specific Binding
050005004500100%
0.14800500430095.6%
14200500370082.2%
102750500225050%
100100050050011.1%
1000550500501.1%

Visualizations

Signaling Pathways and Workflows

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_6_DiHETE This compound GPCR Putative GPCR 5_6_DiHETE->GPCR Binds G_protein G-Protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Putative Gq-coupled signaling pathway for this compound.

Radioligand_Binding_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, Ligands, Membranes) start->reagent_prep plate_setup Plate Setup (Total, Non-Specific, and Competitor Wells) reagent_prep->plate_setup incubation Incubation (Ligand-Receptor Binding) plate_setup->incubation filtration Filtration and Washing (Separate Bound and Free Ligand) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate Specific Binding, IC50) counting->analysis end End analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Troubleshooting_High_NSB high_nsb High Non-Specific Binding check_ligand Is radioligand concentration > Kd? high_nsb->check_ligand reduce_ligand Reduce Radioligand Concentration check_ligand->reduce_ligand Yes check_washing Are washing steps adequate? check_ligand->check_washing No resolved Problem Resolved reduce_ligand->resolved optimize_washing Increase Wash Volume/Number check_washing->optimize_washing No check_blocking Is a blocking agent used? check_washing->check_blocking Yes optimize_washing->resolved add_blocking Add BSA to Buffer check_blocking->add_blocking No check_filters Are filters pre-treated? check_blocking->check_filters Yes add_blocking->resolved pretreat_filters Pre-soak Filters in PEI check_filters->pretreat_filters No check_filters->resolved Yes pretreat_filters->resolved

References

improving signal-to-noise for 5,6-DiHETE detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their detection methods and improve the signal-to-noise ratio for this important lipid mediator.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or non-existent?

A low or absent signal for this compound can be attributed to several factors ranging from sample handling to instrument settings. Firstly, this compound is often present at very low physiological concentrations (pg to ng levels), so the sample type is critical.[1] Secondly, as a lipid mediator, it is prone to degradation. Improper sample storage or handling can lead to oxidation or enzymatic degradation, significantly reducing the amount of analyte available for detection.[2][3] Other common causes include inefficient extraction from the sample matrix, suboptimal ionization in the mass spectrometer source, or incorrect Multiple Reaction Monitoring (MRM) settings.

Q2: How can I reduce high background noise in my LC-MS chromatogram?

High background noise can mask the analyte signal and is a common issue in sensitive LC-MS analysis. The primary sources are often contamination in the mobile phase, the LC system, or the MS ion source.[4]

  • Mobile Phase: Ensure the use of high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium (B1175870) formate).[5] Contaminants in lower-grade reagents can elevate the noise floor.

  • System Contamination: Flush the entire LC system thoroughly, especially when changing mobile phase compositions, to prevent salt precipitation.[4] A dirty ion source (ESI spray needle, cone, transfer tube) is a frequent cause of high background; regular cleaning is essential.[6]

  • Matrix Effects: If the noise increases during the gradient elution, it may be due to contaminants from the sample matrix or column bleed.[7] An improved sample cleanup protocol can help mitigate this.

Q3: What are the recommended sample handling and storage procedures for this compound?

Proper handling and storage are critical to prevent the degradation of this compound.[2] Lipids are susceptible to oxidation and enzymatic breakdown.[3]

  • Collection: Process samples as quickly as possible upon collection, keeping them on ice to minimize enzymatic activity.

  • Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C. After extraction, lipid extracts should be stored in an organic solvent under an inert gas (like nitrogen or argon) at -20°C or lower to prevent oxidation.[2][3]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade the analyte. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.

Q4: Which sample preparation method is better for this compound: Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

Both SPE and LLE have their advantages. SPE is generally preferred for its ability to provide cleaner extracts by selectively removing interfering matrix components like phospholipids, which is crucial for achieving low detection limits.[8] LLE can sometimes offer higher recovery rates but often co-extracts more endogenous impurities, which can lead to significant ion suppression (matrix effects) in the ESI source. For targeted, quantitative analysis of low-abundance analytes like this compound, the cleaner baseline provided by SPE is typically more advantageous.

Q5: I'm observing interfering peaks co-eluting with this compound. What can I do?

Co-eluting interferences can compromise quantification. To resolve this, you can either improve the chromatographic separation or enhance the selectivity of your sample preparation.

  • Chromatography: Adjust the LC gradient to be shallower around the elution time of this compound. This will increase the separation between closely eluting compounds. Alternatively, testing a different column chemistry may provide the necessary selectivity.

  • Sample Preparation: Optimize the wash steps in your SPE protocol. A slightly stronger wash solvent (e.g., increasing the percentage of organic solvent) may remove the interfering compounds without eluting the this compound.

Troubleshooting Guide for Low Signal-to-Noise

This guide provides a logical workflow to diagnose and resolve common issues leading to a poor signal-to-noise (S/N) ratio in this compound analysis.

G start Low S/N for this compound check_sample Step 1: Verify Sample Integrity - Was sample stored correctly (-80°C)? - Minimized freeze-thaw cycles? start->check_sample check_prep Step 2: Evaluate Sample Prep - Is extraction recovery adequate? - Spiked with internal standard? check_sample->check_prep Sample OK solution_sample Solution: - Use fresh samples - Follow proper storage protocols check_sample->solution_sample No check_lc Step 3: Assess Chromatography - Is peak shape sharp and symmetrical? - Consistent retention time? check_prep->check_lc Prep OK solution_prep Solution: - Optimize SPE protocol (wash/elute) - Check internal standard signal check_prep->solution_prep No check_ms Step 4: Optimize MS Parameters - Correct MRM transitions used? - Are source parameters optimized? check_lc->check_ms LC OK solution_lc Solution: - Adjust LC gradient - Check for column degradation - Clean LC system check_lc->solution_lc No solution_ms Solution: - Verify MRM parameters (see Table 1) - Tune source (gas flows, temp, voltage) - Clean ion source check_ms->solution_ms No end_node Improved S/N check_ms->end_node MS OK

Caption: Troubleshooting workflow for low S/N.

Quantitative Data Summary

Successful detection of this compound via tandem mass spectrometry relies on optimized instrument parameters. All eicosanoids, including this compound, are typically detected in negative ion mode due to their carboxyl moiety.[8]

Table 1: Recommended LC-MS/MS Parameters for this compound

Parameter Value Reference
Ionization Mode Negative ESI [8]
Precursor Ion (Q1) 335.2 m/z [8][9]
Product Ion (Q3) - Transition 1 115.0 m/z [8]
Declustering Potential (DP) - T1 -29 V [8]
Collision Energy (CE) - T1 -50 V [8]
Product Ion (Q3) - Transition 2 163.0 m/z [9]
Declustering Potential (DP) - T2 Optimized empirically

| Collision Energy (CE) - T2 | Optimized empirically | |

Note: Instrument parameters, especially DP and CE, should be optimized for the specific mass spectrometer being used, as optimal values can vary between instruments.[10]

Table 2: Example UPLC Gradient for Eicosanoid Separation This gradient is adapted from a method for comprehensive eicosanoid analysis and should be optimized for your specific LC system and column.[8]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.599.9%0.1%
4.00.545.0%55.0%
4.50.51.0%99.0%
5.00.51.0%99.0%
5.10.599.9%0.1%
6.00.599.9%0.1%

Mobile Phase A: Water with 0.1% Acetic Acid Mobile Phase B: Acetonitrile/Methanol (B129727) (80:15 v/v) with 0.1% Acetic Acid Column: C18, e.g., 2.1 x 50 mm, 1.7 µm

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Plasma

This protocol outlines a general procedure for extracting this compound and other eicosanoids from a plasma matrix using a C18 SPE cartridge.

G cluster_0 SPE Workflow p1 1. Sample Pre-treatment - Thaw plasma on ice - Add internal standard (e.g., d8-5-HETE) - Acidify to pH ~3.5 with 2% formic acid p2 2. Cartridge Conditioning - 1 vol. Methanol - 1 vol. Water p1->p2 p3 3. Sample Loading - Load pre-treated sample slowly - (Gravity or light vacuum) p2->p3 p4 4. Wash Cartridge - 1 vol. Water - 1 vol. 15% Methanol (Removes polar interferences) p3->p4 p5 5. Elution - Elute with 1-2 vols. Methyl Formate (B1220265) or Ethyl Acetate (Elutes lipids of interest) p4->p5 p6 6. Dry & Reconstitute - Evaporate eluate under Nitrogen - Reconstitute in Mobile Phase A/B p5->p6

Caption: Solid Phase Extraction (SPE) workflow.

Methodology:

  • Sample Pre-treatment: Thaw 200 µL of plasma on ice. Spike with a suitable deuterated internal standard (e.g., d8-5-HETE). Dilute the sample with 800 µL of water and acidify to a pH of approximately 3.5 by adding 20 µL of 10% formic acid. Vortex briefly.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 100 mg). Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.[11]

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly via gravity or with a gentle vacuum.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 15% methanol in water. This step is crucial for removing polar impurities without eluting the target analyte.

  • Analyte Elution: Elute the this compound and other lipids from the cartridge using 1 mL of a suitable organic solvent such as methyl formate or ethyl acetate.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical starting conditions for the UPLC-MS/MS analysis of this compound.

Methodology:

  • LC System:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Acetic Acid.

    • Mobile Phase B: Acetonitrile/Methanol (80:15, v/v) + 0.1% Acetic Acid.

    • Gradient: Use the gradient outlined in Table 2, or an optimized version for your system.

    • Flow Rate: 0.5 mL/min.[8]

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.[8]

  • MS System:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Ion Source Parameters:

      • Capillary Voltage: -3.5 to -4.5 kV.

      • Source Temperature: ~500°C.

      • Nebulizer Gas (GS1): 30-50 psi.

      • Heater Gas (GS2): 30-50 psi.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Use the transitions specified in Table 1. Perform direct infusion of a this compound standard to fine-tune the declustering potential and collision energy for your specific instrument.

Signaling Pathway

This compound is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA) through the action of Cytochrome P450 (CYP450) enzymes.

G epa Eicosapentaenoic Acid (EPA) (from cell membrane) cyp450 Cytochrome P450 (Epoxygenase) epoxide 5,6-Epoxyeicosatetraenoic Acid (5,6-EEQ) epa->epoxide Oxidation cyp450->epoxide seh Soluble Epoxide Hydrolase (sEH) dihete This compound epoxide->dihete Hydrolysis seh->dihete

Caption: Biosynthesis pathway of this compound from EPA.

References

Technical Support Center: Quality Control for Synthetic 5,6-DiHETE Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control of synthetic 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) standards. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store my synthetic this compound standard?

A1: Proper storage is critical to maintain the integrity of your this compound standard. Upon receipt, it is recommended to store the standard in a solution, such as ethanol (B145695), at -80°C for long-term stability (up to 6 months).[1] For short-term use, storage at -20°C is acceptable for up to one month.[1] It is advisable to prepare aliquots to minimize freeze-thaw cycles.

Q2: My this compound standard has precipitated out of solution. What should I do?

A2: If precipitation is observed, gentle warming and sonication can be used to aid in redissolving the compound.[1] Ensure the solvent is appropriate for your experimental needs and concentration. For in vivo experiments, it is recommended to prepare fresh solutions daily.[1]

Q3: What is the expected purity of a commercial this compound standard?

A3: While a specific certificate of analysis for this compound was not available, high-purity eicosanoid standards from reputable suppliers like Cayman Chemical typically have a chromatographic purity of ≥95%.[2] It is crucial to review the certificate of analysis provided by the manufacturer for the specific lot you are using, which will detail the purity determined by methods such as HPLC.

Q4: What are the common degradation pathways for this compound?

A4: Eicosanoids, including this compound, are susceptible to oxidation. The multiple double bonds in the fatty acid chain are prone to auto-oxidation. Additionally, its precursor, 5,6-EET, is known to be labile in aqueous solutions and can degrade to a 5,6-delta-lactone and this compound.[3] Therefore, it is important to handle solutions with care, avoiding prolonged exposure to air and light.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound standards.

Issue Potential Cause(s) Troubleshooting Steps
No peak or low signal intensity in LC-MS - Improper storage leading to degradation.- Low concentration of the standard.- Incorrect MS parameters (e.g., ionization mode, MRM transition).- Issues with the LC system (e.g., leaks, column degradation).- Verify storage conditions and age of the standard.- Prepare a fresh, more concentrated solution.- Ensure the mass spectrometer is set to negative ion mode and the correct MRM transition (Precursor: 335.2 m/z, Product: 115.2 m/z) is being monitored.[4]- Check the LC system for leaks, ensure proper mobile phase composition, and evaluate column performance with a known standard.
Poor peak shape (tailing, fronting) in HPLC/UPLC - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Column degradation.- Dilute the sample and reinject.- Adjust the mobile phase pH. For acidic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.02% acetic acid) is often used.[4]- Consider a different column chemistry (e.g., a column with an embedded polar group).- Replace the column if it has exceeded its lifetime or shows signs of degradation.
Inconsistent retention times - Changes in mobile phase composition.- Fluctuations in column temperature.- Column equilibration issues.- Prepare fresh mobile phase daily.- Use a column oven to maintain a consistent temperature.- Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Presence of unexpected peaks - Contamination of the standard or solvent.- Degradation of the this compound standard.- Carryover from previous injections.- Analyze a solvent blank to check for contamination.- Prepare a fresh solution of the standard.- Implement a robust needle wash protocol in your autosampler method to minimize carryover.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Standards

Condition Duration Reference
-80°C in solventUp to 6 months[1]
-20°C in solventUp to 1 month[1]

Table 2: UPLC-MS/MS Parameters for this compound Analysis

Parameter Value Reference
Ionization Mode Negative Electrospray (ESI-)[4]
Precursor Ion (Q1) 335.2 m/z[4]
Product Ion (Q3) 115.2 m/z[4]
Declustering Potential (DP) -50 V[4]
Collision Energy (CE) -29 V[4]

Experimental Protocols

Protocol 1: Quality Control of this compound by UPLC-MS/MS

This protocol is adapted from a general method for eicosanoid analysis and is suitable for verifying the identity and assessing the purity of this compound standards.[4]

1. Sample Preparation:

  • Allow the this compound standard to warm to room temperature.

  • Prepare a stock solution in ethanol or methanol (B129727) at a concentration of 1 mg/mL.

  • Prepare a working solution by diluting the stock solution in the initial mobile phase to a final concentration of 1 µg/mL.

2. UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH Shield RP18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: Acetonitrile/Water/Acetic Acid (60/40/0.02, v/v/v).[4]

  • Mobile Phase B: Acetonitrile/Isopropanol (50/50, v/v).[4]

  • Flow Rate: 0.5 mL/min.[4]

  • Column Temperature: 40°C.[4]

  • Injection Volume: 10 µL.[4]

  • Gradient:

    Time (min) %B
    0.0 0.1
    4.0 55
    4.5 99

    | 5.0 | 99 |

3. MS/MS Conditions (Sciex QTRAP 6500 or similar):

  • Ion Source: Turbo V™ Ion Source with Electrospray Ionization (ESI) probe.

  • Polarity: Negative.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Curtain Gas (CUR): 10 psi.

  • Collision Gas (CAD): High.

  • IonSpray Voltage (IS): -4500 V.

  • Temperature (TEM): 525°C.

  • Nebulizer Gas (GS1): 30 psi.

  • Heater Gas (GS2): 30 psi.

  • MRM Transition: See Table 2.

4. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Assess purity by calculating the peak area of this compound as a percentage of the total peak area.

Protocol 2: Structural Confirmation of this compound by ¹H and ¹³C NMR

1. Sample Preparation:

  • A sufficient amount of the this compound standard (typically 1-5 mg) should be dried under a stream of nitrogen to remove any solvent.

  • Dissolve the dried standard in an appropriate deuterated solvent (e.g., CDCl₃ or MeOD).

2. NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D experiments such as COSY and HSQC can be used for more detailed structural assignment.

  • Data Processing: Process the acquired spectra using appropriate NMR software.

3. Expected Spectral Features:

  • ¹H NMR: Expect signals in the olefinic region (δ 5.0-6.5 ppm) corresponding to the double bonds, signals for the protons on carbons bearing the hydroxyl groups (δ 3.5-4.5 ppm), aliphatic protons (δ 1.0-2.5 ppm), and a terminal methyl group (δ ~0.9 ppm).

  • ¹³C NMR: Expect signals for the carboxylic acid carbon (δ ~170-180 ppm), olefinic carbons (δ ~120-140 ppm), carbons attached to the hydroxyl groups (δ ~60-80 ppm), and aliphatic carbons (δ ~20-40 ppm).

Visualizations

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Standard This compound Standard Dissolve Dissolve in appropriate solvent Standard->Dissolve Dilute Prepare working solution Dissolve->Dilute NMR NMR Analysis (for structural confirmation) Dissolve->NMR UPLC_MSMS UPLC-MS/MS Analysis Dilute->UPLC_MSMS Purity Assess Purity UPLC_MSMS->Purity Identity Confirm Identity UPLC_MSMS->Identity NMR->Identity Stability Evaluate Stability Purity->Stability

Caption: Quality control workflow for synthetic this compound standards.

Degradation_Pathway DiHETE This compound Oxidation Oxidation Products DiHETE->Oxidation Auto-oxidation Lactone 5,6-delta-Lactone EET 5,6-EET (Precursor) EET->DiHETE Hydrolysis EET->Lactone Intramolecular Cyclization

Caption: Potential degradation and related pathways for this compound.

Signaling_Pathway DiHETE This compound TRPV4 TRPV4 Channel DiHETE->TRPV4 Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates NFkB NF-κB Activation Ca_influx->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Leads to

References

Validation & Comparative

The In Vivo Mechanism of 5,6-DiHETE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vivo mechanisms of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), a promising anti-inflammatory lipid mediator. Through a detailed comparison with other relevant alternatives, supported by experimental data, this document elucidates the therapeutic potential of this eicosapentaenoic acid (EPA) metabolite.

Core Mechanism of Action: A Novel TRPV4 Antagonist

The primary in vivo mechanism of this compound is its function as an antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] This channel is a non-selective cation channel involved in various physiological processes, including vascular function and inflammation.[1] By antagonizing TRPV4, this compound inhibits the intracellular influx of calcium ions (Ca2+) in vascular endothelial cells.[1][4] This reduction in intracellular calcium levels suppresses vascular hyperpermeability, a key event in the inflammatory cascade.[1][4]

This antagonistic action on TRPV4 distinguishes this compound from many other lipid mediators and positions it as a targeted therapeutic agent for inflammatory conditions characterized by vascular leakage.

Comparative Efficacy in a Murine Colitis Model

The most extensively studied in vivo model for this compound is the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, which mimics human ulcerative colitis.[1][5][6]

Quantitative Data Summary: this compound in DSS-Induced Colitis
ParameterVehicle Control (DSS only)This compound TreatmentOutcomeReference
Administration Route -Intraperitoneal (i.p.) or Oral-[1][6]
Dosage (i.p.) -50 µg/kg/dayAccelerated recovery from weight loss and diarrhea[1][5]
Dosage (Oral) -150 or 600 µg/kg/daySuppressed diarrhea and colon inflammation[1][6]
Histological Findings Severe inflammation, edema, neutrophil infiltrationAmeliorated edema, reduced leukocyte infiltrationReduced colonic inflammation[1][5]
Endogenous Levels Low during peak inflammationSignificantly increased during the healing phase (days 9-18)Suggests a role in the natural resolution of inflammation[5]
Comparison with Other Anti-Inflammatory Agents in Colitis Models

While direct head-to-head studies are limited, a qualitative comparison can be made with other agents used in similar colitis models.

CompoundMechanism of ActionReported Effects in Colitis Models
This compound TRPV4 antagonistReduces inflammation, edema, and leukocyte infiltration; promotes healing.
Resolvin E1 (RvE1) Binds to ChemR23 and BLT1 receptorsReduces neutrophil infiltration and protects against TNBS-induced colitis.
5-HT7 Receptor Antagonists Block serotonin (B10506) receptor 7Ameliorate intestinal inflammation and reduce proinflammatory cytokines.
Canthin-6-one Modulates inflammation and oxidative stressReduces macroscopic and histological colon damage.

Effects on Vascular Permeability and Allergic Inflammation

Beyond colitis, this compound has demonstrated efficacy in other in vivo models of inflammation.

Quantitative Data Summary: Histamine-Induced Ear Inflammation
ParameterHistamine (B1213489) ControlThis compound Pretreatment (0.1 µg)OutcomeReference
Vascular Hyperpermeability Induced significant vascular leakageSignificantly inhibited histamine-induced inflammationAttenuation of vascular hyperpermeability[1][4]
Vascular Dilation Induced vascular dilationAttenuated acetylcholine-induced vascular relaxationReduced vasodilation[1][4]
Comparison with Other Mediators of Vascular Permeability
CompoundEffect on Vascular Permeability
This compound Inhibits histamine-induced hyperpermeability.
Leukotriene B4 (LTB4) Potent chemoattractant for neutrophils, promoting their migration across vascular barriers.
Histamine Induces vascular hyperpermeability and dilation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

This compound Signaling Pathway cluster_inflammation Inflammatory Stimulus (e.g., Histamine) cluster_cell Vascular Endothelial Cell InflammatoryStimulus Inflammatory Stimulus TRPV4 TRPV4 Channel InflammatoryStimulus->TRPV4 Activates Ca2+ Intracellular Ca²⁺ Increase TRPV4->Ca2+ Mediates VascularHyper Vascular Hyperpermeability Ca2+->VascularHyper Leads to 5_6_DiHETE This compound 5_6_DiHETE->TRPV4 Antagonizes

Caption: this compound antagonizes the TRPV4 channel, inhibiting Ca²⁺ influx and subsequent vascular hyperpermeability.

Experimental Workflow for DSS-Induced Colitis Model

DSS-Induced Colitis Workflow Start Start: Acclimatize Mice DSS_Admin Administer DSS (e.g., 2% in drinking water for 4-7 days) Start->DSS_Admin Treatment Administer this compound or Vehicle (i.p. or oral) during healing phase DSS_Admin->Treatment Monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding Treatment->Monitoring Sacrifice Sacrifice at Endpoint (e.g., Day 14-18) Monitoring->Sacrifice Analysis Analysis: - Colon length and weight - Histopathology (H&E staining) - Myeloperoxidase (MPO) assay - Cytokine analysis Sacrifice->Analysis End End: Data Interpretation Analysis->End

Caption: Workflow for evaluating this compound efficacy in the DSS-induced colitis mouse model.

Detailed Experimental Protocols

DSS-Induced Colitis in Mice
  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa) in the drinking water for 4 to 7 consecutive days.[1][5][6] Control animals receive regular drinking water.

  • Treatment:

    • Intraperitoneal (i.p.) Administration: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of ethanol (B145695) or DMSO) and administer at a dosage of 50 µg/kg/day during the healing phase (e.g., from day 9 to 13).[1][5]

    • Oral Administration: Administer this compound by gavage at dosages of 150 or 600 µg/kg/day during the healing phase.[1][6]

  • Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily. A disease activity index (DAI) can be calculated based on these parameters.

  • Endpoint Analysis: Euthanize mice at a predetermined endpoint (e.g., day 14 or 18).

    • Measure the length and weight of the colon.

    • Fix a portion of the distal colon in 10% buffered formalin for histological analysis (H&E staining) to assess inflammation, edema, and leukocyte infiltration.

    • Homogenize another portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration and for cytokine analysis (e.g., ELISA or qPCR).

Histamine-Induced Ear Inflammation in Mice
  • Animal Model: BALB/c or C57BL/6 mice are suitable.

  • Treatment:

    • Administer this compound (e.g., 0.1 µg in a small volume of vehicle) intradermally or topically to the mouse ear.

  • Induction of Inflammation: After a short interval (e.g., 30 minutes), inject histamine (e.g., 400 µg) intradermally into the same ear.

  • Measurement of Vascular Permeability:

    • Inject a fluorescently labeled high molecular weight dextran (e.g., FITC-dextran) or Evans blue dye intravenously prior to histamine injection.

    • After a set time, euthanize the mice and dissect the ears.

    • Quantify the extravasation of the dye in the ear tissue using a fluorometer or by extracting the Evans blue dye and measuring its absorbance.

  • Measurement of Vascular Dilation: Capture images of the ear vasculature before and after treatment to measure changes in the diameter of arteries and veins.

Conclusion

This compound demonstrates a potent in vivo anti-inflammatory effect primarily through the antagonism of the TRPV4 channel. Its efficacy in reducing inflammation and promoting healing in preclinical models of colitis and vascular hyperpermeability highlights its potential as a novel therapeutic agent. Compared to other lipid mediators, its specific action on TRPV4 offers a targeted approach to modulating inflammatory responses. The provided experimental data and protocols offer a solid foundation for further investigation and development of this compound and related compounds for the treatment of inflammatory diseases.

References

A Comparative Guide to 5,6-DiHETE and Other EPA-Derived Lipid Mediators for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) against other prominent eicosapentaenoic acid (EPA)-derived lipid mediators. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to aid in the evaluation of these molecules for therapeutic development.

Introduction to EPA-Derived Lipid Mediators

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is the precursor to a diverse array of bioactive lipid mediators that play crucial roles in regulating inflammation and maintaining tissue homeostasis. Among these are the recently characterized this compound and the well-established families of specialized pro-resolving mediators (SPMs), including E-series resolvins (RvE). These molecules are at the forefront of research into novel anti-inflammatory and pro-resolving therapeutics.

This compound has emerged as a potent anti-inflammatory agent with a unique mechanism of action. It is known to be produced during the healing phase of inflammation and exerts its effects by antagonizing the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, thereby inhibiting calcium influx in endothelial cells and reducing vascular hyperpermeability.[1][2][3]

E-series Resolvins (e.g., Resolvin E1, E2, E3) are a family of SPMs that actively promote the resolution of inflammation. They are biosynthesized via pathways involving cyclooxygenase and lipoxygenase enzymes and exert their effects through specific G protein-coupled receptors, such as ChemR23 and BLT1.[4][5][6] Their actions include inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells, and reducing the production of pro-inflammatory cytokines.[4][7]

Biosynthetic Pathways

The biosynthesis of these lipid mediators from EPA involves distinct enzymatic pathways, leading to their unique structures and biological functions.

Biosynthesis of this compound and E-Series Resolvins from EPA Biosynthetic Pathways of this compound and E-Series Resolvins cluster_0 This compound Pathway cluster_1 E-Series Resolvin Pathway EPA EPA 5,6-epoxyeicosatetraenoic acid 5,6-epoxyeicosatetraenoic acid EPA->5,6-epoxyeicosatetraenoic acid Cytochrome P450 18-HpEPE 18-HpEPE EPA->18-HpEPE Aspirin-acetylated COX-2 / CYP450 This compound This compound 5,6-epoxyeicosatetraenoic acid->this compound Epoxide Hydrolase Resolvin E1 / E2 Resolvin E1 / E2 18-HpEPE->Resolvin E1 / E2 5-LOX

Caption: Biosynthesis of this compound and E-Series Resolvins.

Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and other EPA-derived lipid mediators based on available experimental evidence. Direct comparative studies are limited, and data are compiled from various sources.

Table 1: Anti-Inflammatory and Pro-Resolving Activities
MediatorModel SystemParameter MeasuredPotency/EfficacyReference(s)
This compound Mouse model of colitisAmelioration of inflammation50 µg/kg/day (i.p.) accelerated recovery[8]
Mouse ear inflammationInhibition of histamine-induced vascular hyperpermeability0.1 µg pretreatment significantly inhibited inflammation[1]
Resolvin E1 Mouse model of colitisAmelioration of inflammationTreatment led to amelioration of colonic inflammation[9]
Zymosan-induced peritonitis in miceReduction of neutrophil infiltration100 ng/mouse gave 50-60% inhibition[6]
Resolvin D1 Carrageenan-induced paw edema in ratsAnalgesic and anti-inflammatory effectsLess potent than Resolvin E1 in this model[10]
Table 2: Receptor Interaction and Cellular Mechanisms
MediatorPrimary Target/ReceptorCellular EffectIC50 / KdReference(s)
This compound TRPV4 Channel (Antagonist)Inhibition of Ca2+ influx in endothelial cells0.1-1 µM inhibited endothelial barrier disruption[8]
Resolvin E1 ChemR23, BLT1 (Partial Agonist)Inhibition of NF-κB activation, reduction of pro-inflammatory cytokine productionKd of 45 nM for BLT1[6]
Resolvin D1 FPR2/ALX, GPR32Inhibition of TRPA1, TRPV3, and TRPV4 channelsIC50 of 8.1 nM for TRPV4[3]

Signaling Pathways

The distinct mechanisms of action of this compound and E-series resolvins are illustrated in their respective signaling pathways.

Signaling Pathway of this compound This compound Signaling Pathway This compound This compound TRPV4 Channel TRPV4 Channel This compound->TRPV4 Channel Antagonizes Ca2+ Influx Ca2+ Influx TRPV4 Channel->Ca2+ Influx Inhibits Vascular Hyperpermeability Vascular Hyperpermeability Ca2+ Influx->Vascular Hyperpermeability Reduces

Caption: this compound Signaling Pathway.

Resolvin E1 Signaling Pathway Resolvin E1 Signaling Pathway Resolvin E1 Resolvin E1 ChemR23 / BLT1 Receptors ChemR23 / BLT1 Receptors Resolvin E1->ChemR23 / BLT1 Receptors Binds to Downstream Signaling Downstream Signaling ChemR23 / BLT1 Receptors->Downstream Signaling NF-kB Inhibition NF-kB Inhibition Downstream Signaling->NF-kB Inhibition Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines NF-kB Inhibition->Reduced Pro-inflammatory Cytokines Resolution of Inflammation Resolution of Inflammation Reduced Pro-inflammatory Cytokines->Resolution of Inflammation

Caption: Resolvin E1 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Mouse Model of Dextran (B179266) Sodium Sulfate (B86663) (DSS)-Induced Colitis
  • Objective: To evaluate the in vivo efficacy of lipid mediators in a model of inflammatory bowel disease.

  • Protocol:

    • Induce colitis in C57BL/6 mice by administering 2% (w/v) DSS in their drinking water for 5-7 days.[7]

    • Monitor disease activity daily by recording body weight, stool consistency, and presence of blood in feces.

    • Administer the lipid mediator (e.g., this compound at 50 µg/kg/day) or vehicle control via intraperitoneal (i.p.) injection.[8]

    • At the end of the treatment period, sacrifice the animals and collect colon tissue.

    • Measure colon length and weight, and perform histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.

    • Analyze the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the colon tissue by qPCR or ELISA.

Endothelial Cell Calcium Influx Assay
  • Objective: To measure the effect of lipid mediators on intracellular calcium concentration in endothelial cells.

  • Protocol:

    • Culture human umbilical vein endothelial cells (HUVECs) to confluence on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye and mount the coverslip on a perfusion chamber of a fluorescence microscope.

    • Establish a baseline fluorescence recording.

    • Pre-treat the cells with the lipid mediator (e.g., 1 µM this compound) for a specified duration.[8]

    • Stimulate the cells with an agonist known to induce calcium influx (e.g., histamine (B1213489) or a TRPV4 agonist like GSK1016790A).

    • Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence at two different excitation or emission wavelengths.

Neutrophil Chemotaxis Assay (Boyden Chamber)
  • Objective: To assess the chemoattractant or inhibitory properties of lipid mediators on neutrophil migration.

  • Protocol:

    • Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation.

    • Use a Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size) separating the upper and lower wells.

    • Place the test compound (chemoattractant) in the lower well. To test for inhibition, pre-incubate neutrophils with the inhibitory lipid mediator before adding them to the upper well containing a known chemoattractant in the lower well.

    • Add the neutrophil suspension to the upper well.

    • Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 30-90 minutes.

    • After incubation, remove the membrane, fix, and stain it.

    • Quantify the number of neutrophils that have migrated to the lower side of the membrane by microscopy.

Lipid Mediator Analysis by LC-MS/MS
  • Objective: To identify and quantify lipid mediators in biological samples.

  • Protocol:

    • Sample Preparation: Extract lipids from the biological sample (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE).[2][3][10]

    • Chromatographic Separation: Separate the lipid mediators using reverse-phase liquid chromatography (LC).

    • Mass Spectrometry Detection: Detect and quantify the lipid mediators using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each lipid mediator.[1]

    • Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of novel lipid mediators.

Experimental Workflow for Lipid Mediator Research Experimental Workflow in Lipid Mediator Research cluster_assays Bioassays Biological Sample (e.g., inflamed tissue) Biological Sample (e.g., inflamed tissue) Lipid Extraction (SPE) Lipid Extraction (SPE) Biological Sample (e.g., inflamed tissue)->Lipid Extraction (SPE) 1 LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction (SPE)->LC-MS/MS Analysis 2 Identification of Novel Mediators Identification of Novel Mediators LC-MS/MS Analysis->Identification of Novel Mediators 3 Chemical Synthesis Chemical Synthesis Identification of Novel Mediators->Chemical Synthesis 4 In Vitro Bioassays e.g., Calcium Influx, Neutrophil Chemotaxis Chemical Synthesis->In Vitro Bioassays 5 In Vivo Models of Inflammation e.g., Mouse Colitis, Peritonitis In Vitro Bioassays->In Vivo Models of Inflammation 6 Mechanism of Action Studies e.g., Receptor Binding, Signaling Pathway Analysis In Vivo Models of Inflammation->Mechanism of Action Studies 7

Caption: A typical experimental workflow for lipid mediator research.

Conclusion

This compound and E-series resolvins are potent EPA-derived lipid mediators with significant therapeutic potential in inflammatory diseases. While both exhibit powerful anti-inflammatory properties, they operate through distinct mechanisms. This compound acts as a TRPV4 antagonist, directly targeting endothelial cell activation and vascular permeability. In contrast, E-series resolvins engage specific pro-resolving receptors to orchestrate a broader program of inflammation resolution.

The available data suggests that both classes of mediators are effective in preclinical models of inflammation. However, a lack of direct head-to-head comparative studies makes it challenging to definitively conclude on their relative potency and efficacy. Future research should focus on direct comparative analyses of these promising lipid mediators in standardized experimental models to better delineate their therapeutic potential and guide the development of novel anti-inflammatory and pro-resolving drugs.

References

A Comparative Guide to the Biological Activity of 5,6-DiHETE Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the four diastereoisomers of 5,6-dihydroxy-7,9-trans-11,14-cis-eicosatetraenoic acid (5,6-DiHETE). The information presented is supported by experimental data to aid in research and drug development endeavors.

Introduction

This compound is a dihydroxy derivative of arachidonic acid formed via the 5-lipoxygenase pathway. It exists as four distinct stereoisomers: (5S,6S)-DiHETE, (5R,6R)-DiHETE, (5R,6S)-DiHETE, and (5S,6R)-DiHETE. While structurally similar, these isomers exhibit significant differences in their biological activities, highlighting the importance of stereochemistry in their physiological and pathological roles. This guide focuses on comparing their known effects on leukotriene receptors, smooth muscle contraction, intracellular calcium signaling, and transient receptor potential vanilloid 4 (TRPV4) channels.

Data Presentation

Table 1: Comparative Activity of this compound Isomers at the LTD4 Receptor
IsomerReceptor Binding Affinity (LTD4 Receptor)Guinea Pig Ileum Contraction (EC50)
(5S,6R)-DiHETE Recognized by the LTD4 receptor1.3 µM[1][2][3]
(5S,6S)-DiHETE No interaction observed[1][4]Inactive[4]
(5R,6R)-DiHETE No interaction observed[1][4]Inactive[4]
(5R,6S)-DiHETE No interaction observed[1][4]Inactive[4]
Table 2: Anti-inflammatory and Other Activities of this compound (Isomer often unspecified)
Biological ActivityEffectNotes
Vascular Permeability Attenuates histamine-induced vascular hyperpermeabilityThe specific isomer responsible for this effect has not been definitively identified in all studies.
Intracellular Calcium ([Ca2+]i) Inhibits histamine-induced increases in [Ca2+]i in endothelial cellsThis effect is a likely mechanism for the reduction in vascular permeability.
TRPV4 Channel Activity Acts as an antagonistThe specific antagonist activity of each of the four isomers has not been comparatively evaluated in published literature.

Experimental Protocols

Leukotriene D4 (LTD4) Receptor Binding Assay

This protocol is a generalized procedure based on standard radioligand binding assay principles.

Objective: To determine the binding affinity of this compound isomers to the LTD4 receptor.

Materials:

  • Guinea pig lung membranes (source of LTD4 receptors)

  • [3H]-LTD4 (radioligand)

  • This compound isomers (test compounds)

  • Unlabeled LTD4 (for determining non-specific binding)

  • Incubation buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)[5]

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from guinea pig lung tissue.[5]

  • Incubation: In assay tubes, combine the guinea pig lung membrane preparation, a fixed concentration of [3H]-LTD4, and varying concentrations of the unlabeled this compound isomers or unlabeled LTD4.

  • Equilibration: Incubate the mixture at 37°C for 20-25 minutes to allow binding to reach equilibrium.[5]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of each this compound isomer that inhibits 50% of the specific binding of [3H]-LTD4 (IC50 value). Specific binding is calculated as the difference between total binding (in the absence of unlabeled ligand) and non-specific binding (in the presence of a saturating concentration of unlabeled LTD4).

Guinea Pig Ileum Contraction Assay

This protocol outlines the procedure for assessing the contractile effect of this compound isomers on smooth muscle.

Objective: To measure the ability of this compound isomers to induce smooth muscle contraction.

Materials:

  • Guinea pig ileum segment

  • Organ bath with an isotonic transducer

  • Tyrode's solution (physiological salt solution)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • This compound isomers

  • LTD4 receptor antagonists (e.g., ICI 198,615, SKF 104,353)[4]

Procedure:

  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen gas.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Drug Addition: Add cumulative concentrations of each this compound isomer to the organ bath and record the resulting contractile responses using the isotonic transducer.

  • Antagonist Studies: To confirm the receptor involved, pre-incubate the tissue with an LTD4 receptor antagonist before adding the active this compound isomer and observe any inhibition of the contractile response.[4]

  • Data Analysis: Construct concentration-response curves and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response) for the active isomer.

Intracellular Calcium ([Ca2+]) Measurement

This is a general protocol for measuring changes in intracellular calcium levels.

Objective: To determine the effect of this compound isomers on intracellular calcium mobilization.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line

  • Fluorescent calcium indicator dye (e.g., Fura-2/AM or Fluo-4/AM)

  • Cell culture medium

  • This compound isomers

  • Histamine (B1213489) or other agonist to induce calcium flux

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Culture: Culture HUVECs to an appropriate confluency.

  • Dye Loading: Incubate the cells with a fluorescent calcium indicator dye according to the manufacturer's instructions.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Compound Addition: Add the this compound isomer to the cells and incubate for a specified period.

  • Agonist Stimulation: Add an agonist such as histamine to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: Continuously record the fluorescence intensity before and after the addition of the agonist.

  • Data Analysis: Analyze the change in fluorescence to determine the effect of the this compound isomer on the agonist-induced calcium response.

Signaling Pathways and Experimental Workflows

LTD4_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling 5S_6R_DiHETE (5S,6R)-DiHETE LTD4_R LTD4 Receptor 5S_6R_DiHETE->LTD4_R Binds to Gq Gq Protein LTD4_R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Anti_Inflammatory_Pathway cluster_stimulus cluster_cell Endothelial Cell Histamine Histamine Histamine_R Histamine Receptor Histamine->Histamine_R Activates Ca_increase ↑ Intracellular Ca²⁺ Histamine_R->Ca_increase Vascular_Hyper Vascular Hyperpermeability Ca_increase->Vascular_Hyper 5_6_DiHETE This compound (isomer unspecified) 5_6_DiHETE->Ca_increase Inhibits Experimental_Workflow cluster_assay Comparative Biological Activity Assessment start Synthesize & Purify This compound Isomers receptor_binding LTD4 Receptor Binding Assay start->receptor_binding muscle_contraction Guinea Pig Ileum Contraction Assay start->muscle_contraction calcium_assay Intracellular Calcium Assay start->calcium_assay data_analysis Data Analysis & Comparison receptor_binding->data_analysis muscle_contraction->data_analysis calcium_assay->data_analysis

References

A Comparative Guide: 5,6-DiHETE versus Resolvin D1 in Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of inflammatory research, the resolution of inflammation is a critical area of focus, offering therapeutic potential for a myriad of diseases. Among the key players in this process are lipid mediators, with 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) and Resolvin D1 (RvD1) emerging as significant molecules of interest. This guide provides an objective comparison of their performance in various inflammation models, supported by experimental data, to aid researchers in their exploration of these compounds.

At a Glance: this compound vs. Resolvin D1

FeatureThis compoundResolvin D1 (RvD1)
Precursor Eicosapentaenoic Acid (EPA)Docosahexaenoic Acid (DHA)
Biosynthesis Primarily via cytochrome P450 pathway.[1]Sequential oxygenation by 15-lipoxygenase (15-LOX) and 5-lipoxygenase (5-LOX).[2][3]
Primary Mechanism Antagonist of Transient Receptor Potential Vanilloid 4 (TRPV4) channel, inhibiting intracellular Ca2+ increase.[4][5][6]Agonist for G-protein coupled receptors ALX/FPR2 and GPR32, modulating multiple pro-resolving pathways.[7][8]
Key Effects Reduces vascular hyperpermeability and edema.[4][5][6][9]Inhibits neutrophil infiltration, suppresses pro-inflammatory cytokine production, and enhances macrophage phagocytosis.[7][10][11][12]
Studied Models DSS-induced colitis, histamine-induced vascular permeability.[5][9][13][14][15]Zymosan-induced peritonitis, DSS-induced colitis, lung injury, neuropathic pain, myocardial infarction.[1][3][7][11][16][17][18][19]

Quantitative Data from Inflammation Models

Direct comparative studies of this compound and Resolvin D1 in the same inflammation model are not currently available in the published literature. The following tables summarize quantitative data from separate studies to facilitate an indirect comparison.

Table 1: Effects on DSS-Induced Colitis in Mice
Compound & DoseModel DetailsKey FindingsReference
This compound DSS (2%) in drinking water for 4 days.Intraperitoneal administration of 50 µg/kg/day during the healing phase accelerated recovery, inhibited edema, and reduced leukocyte infiltration.[5][14][15][5][14][15]
This compound DSS in drinking water.Oral administration of 150 or 600 μg/kg/day accelerated recovery from diarrhea and ameliorated colon inflammation.[13][20][13][20]
Aspirin-Triggered Resolvin D1 (AT-RvD1) DSS-induced colitis.AT-RvD1 was found to prevent experimental colitis.[8][8]
Table 2: Effects on Other Inflammation Models
Compound & DoseModelKey FindingsReference
This compound (0.1 µg)Histamine-induced vascular hyperpermeability in mouse ear.Significantly inhibited histamine-induced dye extravasation.[9][9]
Resolvin D1 (10 ng, i.v.)Zymosan-induced peritonitis in mice.Significantly reduced total leukocyte and polymorphonuclear neutrophil (PMN) numbers.[16][16]
Aspirin-Triggered Resolvin D1 (AT-RvD1) Cigarette smoke-induced lung inflammation in mice.Reduced total leukocyte numbers and inhibited the increase in IL-6 and CXCL1 mRNA levels in the lungs.[3][3]
Resolvin D1 LPS-stimulated THP-1 macrophages.Pre-incubation with 10, 50, or 100 nM RvD1 showed anti-inflammatory effects.[6][6]
Resolvin D1 Zymosan-induced peritonitis in mice.300 ng, i.p. of Protectin D1 (a related resolvin) reduced PMN infiltration by over 40%.[21][21]

Signaling Pathways

The distinct mechanisms of action of this compound and Resolvin D1 are central to their different anti-inflammatory and pro-resolving profiles.

5_6_DiHETE_Signaling_Pathway cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca2_Influx Ca2+ Influx TRPV4->Ca2_Influx Mediates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Histamine) Inflammatory_Stimuli->TRPV4 Activates 5_6_DiHETE This compound 5_6_DiHETE->TRPV4 Antagonizes Vascular_Hyperpermeability Vascular Hyperpermeability & Edema Ca2_Influx->Vascular_Hyperpermeability Leads to

Figure 1: this compound Signaling Pathway.

Resolvin_D1_Signaling_Pathway cluster_membrane Cell Membrane ALX_FPR2 ALX/FPR2 Downstream_Signaling Downstream Signaling Cascades (e.g., p38 MAPK, NF-κB inhibition) ALX_FPR2->Downstream_Signaling Activates GPR32 GPR32 GPR32->Downstream_Signaling Activates RvD1 Resolvin D1 RvD1->ALX_FPR2 RvD1->GPR32 Resolution_of_Inflammation Resolution of Inflammation Downstream_Signaling->Resolution_of_Inflammation Promotes Pro_inflammatory_Pathways Pro-inflammatory Pathways (e.g., NF-κB activation) Downstream_Signaling->Pro_inflammatory_Pathways Inhibits

Figure 2: Resolvin D1 Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key inflammation models mentioned in the literature.

DSS-Induced Colitis in Mice

This model is widely used to mimic human ulcerative colitis.

DSS_Colitis_Workflow Start Start: Acclimatize Mice DSS_Admin Administer DSS (2-5%) in Drinking Water Start->DSS_Admin Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding DSS_Admin->Monitoring Treatment Administer this compound or RvD1 (e.g., i.p. or oral gavage) Monitoring->Treatment Endpoint Endpoint Analysis: - Colon Length & Weight - Histology - Myeloperoxidase Assay - Cytokine Levels Treatment->Endpoint Euthanasia Euthanasia Endpoint->Euthanasia

Figure 3: DSS-Induced Colitis Experimental Workflow.

Protocol Summary:

  • Induction: Mice are typically administered 2-5% dextran (B179266) sodium sulfate (B86663) (DSS) in their drinking water for a period of 5-7 days to induce acute colitis.[4][22][23] For chronic models, cycles of DSS administration followed by regular water are used.[4][24]

  • Monitoring: Animals are monitored daily for clinical signs of colitis, including weight loss, diarrhea, and rectal bleeding.[4][22]

  • Treatment: this compound or Resolvin D1 can be administered via various routes, such as intraperitoneal injection or oral gavage, either prophylactically or therapeutically.[5][13]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and colons are collected for macroscopic and microscopic evaluation.[22][24] This includes measuring colon length, histological scoring of inflammation, and biochemical assays for inflammatory markers like myeloperoxidase (MPO) activity and cytokine levels.

Zymosan-Induced Peritonitis in Mice

This is a classic model of acute, self-resolving inflammation.

Zymosan_Peritonitis_Workflow Start Start: Acclimatize Mice Zymosan_Injection Intraperitoneal (i.p.) Injection of Zymosan A Start->Zymosan_Injection Treatment Administer Resolvin D1 (e.g., i.v. or i.p.) Zymosan_Injection->Treatment Peritoneal_Lavage Peritoneal Lavage at Defined Time Points Treatment->Peritoneal_Lavage Cell_Analysis Cell Analysis: - Total Leukocyte Count - Differential Cell Count (Neutrophils, Macrophages) - Flow Cytometry Peritoneal_Lavage->Cell_Analysis Mediator_Analysis Analysis of Lavage Fluid: - Cytokine/Chemokine Levels - Lipid Mediator Profiling Peritoneal_Lavage->Mediator_Analysis

Figure 4: Zymosan-Induced Peritonitis Experimental Workflow.

Protocol Summary:

  • Induction: Mice receive an intraperitoneal injection of Zymosan A (typically 0.1-1 mg per mouse) to induce a sterile inflammatory response.[2][5][7]

  • Treatment: Resolvin D1 is often administered shortly before or after the zymosan challenge.[7]

  • Peritoneal Lavage: At various time points (e.g., 4, 12, 24 hours) post-injection, the peritoneal cavity is washed with sterile saline or PBS to collect the inflammatory exudate.[2][7]

  • Cellular and Mediator Analysis: The collected lavage fluid is analyzed to determine the total and differential leukocyte counts, providing a measure of inflammatory cell infiltration. The supernatant can be used to quantify levels of cytokines, chemokines, and other inflammatory mediators.[5][7]

Conclusion

Both this compound and Resolvin D1 demonstrate significant anti-inflammatory and pro-resolving properties in preclinical models. This compound appears to exert its effects primarily by targeting vascular hyperpermeability through TRPV4 antagonism, making it a potentially valuable therapeutic for conditions characterized by edema and vascular leakage. Resolvin D1, a member of the specialized pro-resolving mediator (SPM) family, orchestrates a broader range of pro-resolving activities, including the active suppression of neutrophil infiltration and the promotion of inflammatory cell clearance.

The choice between these mediators for further investigation will depend on the specific inflammatory context and the desired therapeutic outcome. While this guide provides a summary of the current knowledge, the absence of direct comparative studies highlights a critical gap in the field. Future research directly comparing the efficacy of this compound and Resolvin D1 in standardized inflammation models is warranted to fully elucidate their respective therapeutic potentials.

References

A Comparative Guide to 5,6-DiHETE and 17,18-DiHETE: Differential Effects on Inflammation and Vascular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two dihydroxyeicosatetraenoic acid (DiHETE) isomers: 5,6-DiHETE and 17,18-DiHETE. While both are metabolites of eicosapentaenoic acid (EPA), emerging research indicates they possess distinct physiological and pathological effects, particularly in the realms of inflammation and vascular function. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant signaling pathways to aid in the understanding and future investigation of these lipid mediators.

Introduction to this compound and 17,18-DiHETE

This compound and 17,18-DiHETE are vicinal diol metabolites of EPA, an omega-3 polyunsaturated fatty acid. Their formation is initiated by cytochrome P450 (CYP) epoxygenases, which convert EPA to their respective epoxide precursors, 5,6-epoxyeicosatetraenoic acid (5,6-EpETE) and 17,18-epoxyeicosatetraenoic acid (17,18-EpETE). These epoxides are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding DiHETEs. While research on this compound has elucidated specific anti-inflammatory mechanisms, the biological activities of 17,18-DiHETE are less well-characterized, with much of the current understanding extrapolated from studies on its precursor, 17,18-EpETE.

Comparative Biological Activities

The following tables summarize the known biological effects of this compound and what is currently understood about 17,18-DiHETE, largely based on the activities of its more studied precursor, 17,18-EpETE.

Table 1: Effects on Inflammation
FeatureThis compound17,18-DiHETE (inferred from 17,18-EpETE)
Primary Effect Anti-inflammatory[1][2]Anti-inflammatory[3][4]
Mechanism of Action Antagonist of Transient Receptor Potential Vanilloid 4 (TRPV4) channels, inhibiting intracellular Ca²⁺ increase.[1][2]The direct mechanism for 17,18-DiHETE is not well-defined. Its precursor, 17,18-EpETE, is known to inhibit neutrophil infiltration.[3]
Effect on Inflammatory Models Promotes healing in mouse models of colitis by inhibiting edema and leukocyte infiltration.[2][5]The 17(S),18(R)-enantiomer of 17,18-EpETE ameliorates contact hypersensitivity by reducing neutrophil infiltration.[3]
Table 2: Effects on Vascular Function
FeatureThis compound17,18-DiHETE (inferred from 17,18-EpETE)
Vascular Permeability Attenuates histamine-induced vascular hyperpermeability.[1][6][7]The direct effect of 17,18-DiHETE is not established. Its precursor, 17(R),18(S)-EpETE, has vasodilatory effects.[3][4]
Endothelial Barrier Function Inhibits histamine-induced endothelial barrier disruption.[6][7]Not yet determined for 17,18-DiHETE.
Vascular Tone Attenuates acetylcholine-induced vascular relaxation.[6][7]17(R),18(S)-EpETE is a potent vasodilator.[3][4]

Signaling Pathways

The signaling pathways for this compound and the proposed pathway for 17,18-EpETE, the precursor to 17,18-DiHETE, are distinct.

5_6_DiHETE_Signaling_Pathway Inflammatory Stimuli (e.g., Histamine) Inflammatory Stimuli (e.g., Histamine) TRPV4 Channel TRPV4 Channel Inflammatory Stimuli (e.g., Histamine)->TRPV4 Channel Activates Ca2+ Influx Ca2+ Influx TRPV4 Channel->Ca2+ Influx Mediates Endothelial Cell Activation Endothelial Cell Activation Ca2+ Influx->Endothelial Cell Activation Increased Vascular Permeability Increased Vascular Permeability Endothelial Cell Activation->Increased Vascular Permeability This compound This compound This compound->TRPV4 Channel Inhibits

Figure 1. Signaling pathway of this compound in attenuating inflammation.

17_18_EpETE_Signaling_Pathway 17(S),18(R)-EpETE 17(S),18(R)-EpETE GPR40 GPR40 17(S),18(R)-EpETE->GPR40 Activates sEH sEH 17(S),18(R)-EpETE->sEH Metabolized by Neutrophil Neutrophil GPR40->Neutrophil Inhibits activation Reduced Chemotaxis & Infiltration Reduced Chemotaxis & Infiltration Neutrophil->Reduced Chemotaxis & Infiltration 17,18-DiHETE 17,18-DiHETE sEH->17,18-DiHETE Miles_Assay_Workflow A Administer test compound (this compound) or vehicle intracutaneously to mouse ear B After 15 min, apply histamine (B1213489) to the ventral surface of the ear A->B C After 5 min, inject Evans blue dye intravenously B->C D After 30 min, euthanize mouse and dissect the ear C->D E Dry and weigh the ear tissue D->E F Extract Evans blue dye and quantify absorbance E->F

References

A Comparative Analysis of 5,6-DiHETE and EETs on Vascular Function

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two classes of lipid mediators, 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) and epoxyeicosatrienoic acids (EETs), and their distinct effects on vascular function. Derived from different polyunsaturated fatty acids, these molecules exhibit contrasting and sometimes complementary roles in regulating vascular tone, inflammation, and angiogenesis. This document synthesizes experimental data to offer a clear comparison, complete with detailed protocols and visual signaling pathways to support further research and drug development.

Comparative Analysis of Vascular Effects

This compound is a metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA), while EETs are derived from the omega-6 fatty acid arachidonic acid (AA) by cytochrome P450 (CYP) epoxygenases.[1][2] This fundamental difference in origin underpins their divergent roles in vascular biology.

Vasodilation and Vasoreactivity

EETs are widely recognized as potent vasodilators and are considered crucial endothelium-derived hyperpolarizing factors (EDHFs).[3][4][5] They induce relaxation in vascular smooth muscle cells primarily by activating large-conductance calcium-activated potassium (BKCa) channels, which leads to hyperpolarization and subsequent vasorelaxation.[3][6] All four regioisomers of EETs (5,6-, 8,9-, 11,12-, and 14,15-EET) have demonstrated vasodilator activity, though their potency can vary depending on the specific vascular bed.[3][7] For instance, 5,6-EET has been identified as a particularly potent renal vasodilator in spontaneously hypertensive rats.[8] In canine coronary arterioles, EETs and their diol metabolites (DHETs) produce vasodilation with extremely high potency (EC50 values from -15.8 to -10.1 log[M]).[6]

In stark contrast, this compound has been shown to attenuate vasodilation. Experimental evidence indicates that it inhibits acetylcholine-induced vascular relaxation and histamine-induced arterial dilation.[9][10] This effect is linked to its ability to prevent the elevation of intracellular calcium ([Ca2+]i) in endothelial cells, a critical step for the production of the vasodilator nitric oxide (NO).[9] It is important to note that while this compound itself does not appear to be a direct vasoconstrictor, its lactone derivative has been shown to mediate vasodilation and lower blood pressure in hypertensive models.[11]

Vascular Inflammation and Permeability

Both EETs and this compound exhibit significant anti-inflammatory properties, though their mechanisms differ.

EETs exert anti-inflammatory effects by inhibiting the expression of vascular cell adhesion molecules (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1) on endothelial cells.[3][12] This action reduces the adhesion and migration of leukocytes to the vascular wall, a key event in inflammatory processes.[4] The effect is regio-selective; 11,12-EET is the most potent inhibitor of TNF-α-induced VCAM-1 expression (IC50 of ~20 nM), followed by 8,9-EET and 5,6-EET, whereas 14,15-EET is largely inactive in this regard.[3]

This compound demonstrates its anti-inflammatory role primarily by modulating vascular permeability.[9] In response to inflammatory mediators like histamine, this compound attenuates vascular hyperpermeability.[10][13] It achieves this by inhibiting the requisite increase in endothelial [Ca2+]i, thereby preventing endothelial barrier disruption and subsequent plasma leakage.[9] Recent studies have identified this compound as an antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, which is implicated in Ca2+ influx and vascular hyperpermeability.[10][13]

Angiogenesis

The roles of EETs and this compound in angiogenesis—the formation of new blood vessels—are also distinct. EETs are generally considered pro-angiogenic.[3][14] Specifically, 5,6-EET and 8,9-EET have been identified as powerful and selective angiogenic lipids, capable of promoting endothelial cell migration and the formation of capillary-like structures in vitro.[3][15] In vivo studies using subcutaneous sponge models have confirmed the pro-angiogenic activity of 5,6-EET and 8,9-EET.[15] Their mechanism involves the activation of key signaling pathways such as PI3K/Akt and MAPK.[3][16]

The role of this compound in angiogenesis is not as well-characterized in the available literature. Its primary described function relates to resolving inflammation and reducing hyperpermeability, which may indirectly influence the angiogenic environment, but direct pro- or anti-angiogenic effects require further investigation.

Data Presentation: Summary of Vascular Effects

The following table summarizes the comparative effects of EETs and this compound on key vascular functions based on available experimental data.

FeatureEpoxyeicosatrienoic Acids (EETs)5,6-dihydroxyeicosatetraenoic acid (this compound)
Precursor Arachidonic Acid (Omega-6)[3]Eicosapentaenoic Acid (Omega-3)[2]
Vasodilation Potent Vasodilators (EDHFs) . Act directly on vascular smooth muscle via KCa channels.[3][6] 5,6-EET is a potent renal vasodilator.[8]Attenuates Vasodilation . Inhibits acetylcholine- and histamine-induced vasorelaxation.[9][10]
Vascular Permeability Effects are less characterized compared to inflammation and tone.Reduces Hyperpermeability . Inhibits histamine-induced endothelial barrier disruption.[9][13]
Vascular Inflammation Anti-inflammatory . Reduces leukocyte adhesion by downregulating VCAM-1 and ICAM-1.[3][4]Anti-inflammatory . Inhibits histamine-induced inflammatory reactions in vasculature.[9]
Angiogenesis Pro-angiogenic . 5,6-EET and 8,9-EET stimulate endothelial cell proliferation, migration, and tube formation.[3][15]Role not well-characterized.
Primary Mechanism Activation of KCa channels, leading to hyperpolarization.[3][6] Involves Gαs, Src, PI3K, and MAPK pathways.[3][5]Inhibition of endothelial [Ca2+]i elevation.[9] Antagonism of TRPV4 channels.[10]

Signaling Pathways

The distinct vascular effects of this compound and EETs are rooted in their unique signaling pathways within vascular endothelial and smooth muscle cells.

EETs Signaling Pathway in Vasodilation

EETs, produced in the endothelium from arachidonic acid, diffuse to adjacent vascular smooth muscle cells. There, they activate BKCa channels, leading to potassium ion efflux, membrane hyperpolarization, and ultimately, vasorelaxation.[3]

EET_Vasodilation_Pathway cluster_EC Endothelial Cell cluster_SMC Vascular Smooth Muscle Cell Agonist Agonist (e.g., Bradykinin) AA Arachidonic Acid (AA) Agonist->AA CYP CYP Epoxygenase AA->CYP EETs_EC EETs CYP->EETs_EC EETs_SMC EETs EETs_EC->EETs_SMC Paracrine Signaling KCa KCa Channel (BKCa) EETs_SMC->KCa Activates Hyperpol Hyperpolarization KCa->Hyperpol K+ Efflux Relax Vasorelaxation Hyperpol->Relax DiHETE_Permeability_Pathway cluster_Vessel Vascular Endothelium Histamine Inflammatory Mediator (e.g., Histamine) Ca_Channel Ca2+ Channel (e.g., TRPV4) Histamine->Ca_Channel Activates Ca_Influx [Ca2+]i Elevation Ca_Channel->Ca_Influx eNOS eNOS Activation Ca_Influx->eNOS Barrier Endothelial Barrier Disruption eNOS->Barrier Perm Hyperpermeability Barrier->Perm DiHETE This compound DiHETE->Ca_Channel Inhibits Myography_Workflow A 1. Isolate Blood Vessel Segment B 2. Mount on Myograph System A->B C 3. Equilibrate in PSS at 37°C B->C D 4. Pre-constrict with Agonist (e.g., PE) C->D E 5. Add Test Compound (Cumulative Doses) D->E F 6. Record Tension/ Diameter Changes E->F G 7. Analyze Data & Plot Curves F->G

References

Validating 5,6-DiHETE as a Specific TRPV4 Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal cation channel implicated in a wide array of physiological processes, making it a significant target for therapeutic intervention. While several synthetic antagonists have been developed, the identification of endogenous modulators is crucial for understanding native regulatory mechanisms. This guide provides a comparative analysis of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), a recently identified endogenous TRPV4 antagonist, alongside other well-characterized synthetic antagonists.[1]

Comparative Analysis of TRPV4 Antagonists

The following table summarizes the potency of this compound in comparison to widely used synthetic TRPV4 antagonists: HC-067047, GSK2798745, and RN-1734. Potency is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an antagonist required to inhibit 50% of the TRPV4 response.

AntagonistTypeTarget SpeciesIC50 ValueReference
This compound EndogenousNot Specified (murine model used)Effective at 0.1-1 µM[1]
HC-067047 SyntheticHuman48 nM[2][3][4][5]
Mouse17 nM[2][3][4][5]
Rat133 nM[2][3][4][5]
GSK2798745 SyntheticHuman1.8 nM[6][7][8]
Rat1.6 nM[6][8]
RN-1734 SyntheticHuman2.3 µM[9]
Mouse5.9 µM[9]
Rat3.2 µM[9]

Note: The study on this compound demonstrated significant inhibition of TRPV4-agonist induced effects at concentrations between 0.1 and 1 µM, though a specific IC50 value was not provided in the abstract.[1]

Selectivity Profile of Common TRPV4 Antagonists

Selectivity is a critical factor in determining the utility of a pharmacological tool. An ideal antagonist should potently inhibit the target receptor with minimal off-target effects.

  • HC-067047 : This compound is highly selective for TRPV4 over other TRP channels such as TRPV1, TRPV2, TRPV3, and TRPM8.[3][10]

  • GSK2798745 : Demonstrates excellent selectivity against other TRP channels including TRPM5, TRPA1, TRPC3, and TRPC6.[7][11]

  • RN-1734 : Shows good selectivity for TRPV4, with significantly higher IC50 values for TRPV3, TRPM8, and TRPV1.[12][9]

The selectivity profile for this compound against other TRP channels has not been extensively reported in the provided search results.

Experimental Protocols for Antagonist Validation

Validating a novel TRPV4 antagonist requires a multi-faceted approach, typically involving cell-based assays to demonstrate direct channel inhibition and functional assays to show efficacy in a biological context.

Intracellular Calcium Influx Assay

This is a primary method for screening and characterizing TRPV4 modulators. The assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to a TRPV4 agonist, and the ability of a potential antagonist to block this response.

Objective: To determine if a test compound (e.g., this compound) can inhibit the increase in intracellular calcium triggered by a known TRPV4 agonist (e.g., GSK1016790A).

Methodology:

  • Cell Culture and Dye Loading:

    • HEK293T cells overexpressing the target TRPV4 channel (e.g., human TRPV4) are cultured on coverslips or in microplates.

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM. These dyes are cell-permeant, and once inside the cell, they are cleaved by intracellular esterases into their active, membrane-impermeant form.[13] The fluorescence properties of these dyes change upon binding to calcium.[13]

  • Baseline Measurement:

    • The baseline fluorescence is recorded before the addition of any compounds.

  • Antagonist Incubation:

    • The cells are pre-incubated with the test antagonist (e.g., this compound at various concentrations) for a defined period (e.g., 10-30 minutes).[1]

  • Agonist Stimulation:

    • A potent TRPV4 agonist, such as GSK1016790A, is added to the cells to activate the TRPV4 channels.

  • Data Acquisition and Analysis:

    • Changes in intracellular calcium are monitored using a fluorescence plate reader or a microscope. The ratio of fluorescence at two different wavelengths is often used to determine the calcium concentration.

    • The inhibitory effect of the antagonist is quantified by comparing the agonist-induced calcium influx in the presence and absence of the antagonist.

    • Dose-response curves are generated to calculate the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture HEK293T cells expressing TRPV4 c2 Load cells with calcium-sensitive dye (e.g., Fura-2 AM) c1->c2 e1 Measure baseline fluorescence c2->e1 e2 Pre-incubate with This compound (antagonist) e1->e2 e3 Add GSK1016790A (agonist) e2->e3 e4 Monitor fluorescence change (Calcium Influx) e3->e4 a1 Quantify inhibition e4->a1 a2 Generate dose-response curve a1->a2 a3 Calculate IC50 a2->a3

Calcium Influx Assay Workflow

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity by recording the currents flowing through the channel.[14]

Objective: To directly measure the inhibitory effect of an antagonist on TRPV4 channel currents.

Methodology:

  • Cell Preparation:

    • A single cell expressing TRPV4 is selected.

    • A glass micropipette with a very fine tip is brought into contact with the cell membrane.[14]

  • Whole-Cell Configuration:

    • A gentle suction is applied to rupture the cell membrane patch under the pipette tip, establishing electrical access to the cell's interior.[14] This allows for the control of the cell's membrane potential (voltage-clamp).

  • Current Recording:

    • The membrane potential is held at a constant voltage.

    • A TRPV4 agonist is applied to the cell, which opens the TRPV4 channels and allows ions to flow, generating a measurable electrical current.

  • Antagonist Application:

    • The antagonist (e.g., HC-067047) is then applied in the presence of the agonist.[15]

    • The reduction in the measured current indicates the degree of channel inhibition.

  • Data Analysis:

    • The amplitude of the agonist-activated current before and after antagonist application is compared to quantify the inhibition.

    • This method can confirm whether the antagonist is a direct channel blocker and can reveal details about the mechanism of inhibition.[5]

TRPV4 Signaling Pathway and Antagonist Action

TRPV4 can be activated by a variety of stimuli, leading to an influx of calcium and subsequent downstream signaling. Antagonists block this initial step.

G cluster_stimuli Activators Agonist Agonist (e.g., GSK1016790A) TRPV4 TRPV4 Channel Agonist->TRPV4 Heat Heat (>27°C) Heat->TRPV4 Osmotic Hypotonicity Osmotic->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Antagonist Antagonist (e.g., this compound) Antagonist->TRPV4 Downstream Downstream Signaling (e.g., Endothelial Barrier Disruption) Ca_influx->Downstream

TRPV4 Activation and Antagonism

References

Navigating Cross-Reactivity in 5,6-DiHETE Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid mediators is paramount to understanding complex biological processes. 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), a metabolite of eicosapentaenoic acid (EPA), has emerged as a significant anti-inflammatory agent that promotes the healing of colitis by acting as a transient receptor potential vanilloid 4 (TRPV4) antagonist.[1][2] Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and sensitive method for detecting such molecules. However, a critical challenge, especially with structurally similar lipids, is antibody cross-reactivity, which can lead to inaccurate measurements.

This guide provides a comparative framework for understanding and evaluating potential cross-reactivity in immunoassays for this compound. While specific commercial ELISA kits for this compound are not widely available, this document offers essential guidance for the development and validation of such assays, comparing potential cross-reactants and outlining robust experimental protocols. As an alternative, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for its superior specificity and multiplexing capabilities in eicosanoid analysis.[3]

Comparison of Potential Cross-Reactants in a this compound Immunoassay

The specificity of an antibody is the cornerstone of a reliable immunoassay. For a this compound assay, cross-reactivity is likely to occur with other eicosanoids that share structural similarities, such as precursors, isomers, or other metabolites. Below is a table of potential cross-reactants and the rationale for their inclusion in validation studies.

Compound NameAbbreviationRationale for Potential Cross-Reactivity
Eicosapentaenoic AcidEPAAs the precursor molecule, high concentrations of EPA could potentially interfere with the assay.
5-Hydroxyeicosapentaenoic acid5-HEPEA key intermediate in the lipoxygenase pathway of EPA metabolism with a similar carbon backbone.
5-Oxo-eicosapentaenoic acid5-oxo-EPEStructurally similar metabolite with a ketone group instead of a hydroxyl group at the 5-position.
Leukotriene B4LTB4A potent pro-inflammatory eicosanoid derived from arachidonic acid with a diol structure.
5(S)-Hydroxyeicosatetraenoic acid5(S)-HETEA major arachidonic acid metabolite with a hydroxyl group at the 5-position, which could be recognized by the antibody.[4]
Other DiHETEs(e.g., 8,9-DiHETE, 11,12-DiHETE)Positional isomers of DiHETE that may exhibit some degree of cross-reactivity depending on the antibody's epitope specificity.

Experimental Protocols

Accurate quantification using immunoassays relies on meticulous sample preparation and a validated assay protocol. The following are detailed methodologies for the analysis of this compound.

Sample Preparation from Biological Matrices

Proper sample handling is crucial to prevent the artificial generation or degradation of eicosanoids.

  • Collection: Collect biological samples (e.g., plasma, serum, cell culture supernatant) and immediately add an antioxidant, such as butylated hydroxytoluene (BHT), and a cyclooxygenase inhibitor, like indomethacin, to prevent ex vivo eicosanoid formation.[5] Keep samples on ice.

  • Acidification: Acidify the sample to a pH of approximately 3.5 using a dilute acid (e.g., 2M HCl). This step protonates the carboxylic acid group of the eicosanoids, making them less water-soluble and easier to extract.

  • Solid Phase Extraction (SPE):

    • Equilibrate a C18 SPE cartridge by washing with 100% methanol (B129727) followed by deionized water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with water and then a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

    • Elute the eicosanoids from the cartridge using a high-percentage organic solvent, such as methanol or ethyl acetate.[3][6]

  • Drying and Reconstitution: Evaporate the organic solvent from the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried lipid extract in the specific assay buffer provided with the immunoassay kit.

Competitive ELISA Protocol for this compound

The following is a generalized protocol for a competitive ELISA, which is the standard format for small-molecule quantification.[7][8][9]

  • Plate Preparation: The wells of a 96-well microplate are pre-coated with an antibody specific to this compound.

  • Standard Curve Preparation: Prepare a serial dilution of a known concentration of this compound standard to generate a standard curve.

  • Competitive Reaction:

    • Add the prepared standards and reconstituted samples to the appropriate wells of the microplate.

    • Add a fixed amount of enzyme-labeled this compound (tracer) to each well.

    • Incubate the plate to allow the sample/standard this compound and the tracer to compete for binding to the limited number of antibody sites on the well.

  • Washing: Wash the plate several times with a wash buffer to remove any unbound reagents.

  • Substrate Addition: Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.

  • Signal Detection: After a defined incubation period, stop the reaction and measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance values to the standard curve.

Visualizing Pathways and Workflows

This compound Signaling Pathway

5,6-DiHETE_Signaling_Pathway cluster_membrane Cell Membrane TRPV4 TRPV4 Channel Ca_Influx Ca2+ Influx TRPV4->Ca_Influx Activation EPA EPA This compound This compound EPA->this compound Metabolism This compound->TRPV4 Inhibition Inflammation Pro-inflammatory Responses Ca_Influx->Inflammation

Caption: Putative signaling pathway of this compound.

Experimental Workflow for a Competitive Immunoassay

Competitive_Immunoassay_Workflow start Start add_samples Add Standards & Samples to Antibody-Coated Plate start->add_samples add_tracer Add Enzyme-Labeled This compound (Tracer) add_samples->add_tracer incubate_compete Incubate (Competitive Binding) add_tracer->incubate_compete wash1 Wash Plate incubate_compete->wash1 add_substrate Add Substrate wash1->add_substrate incubate_develop Incubate (Color Development) add_substrate->incubate_develop add_stop Add Stop Solution incubate_develop->add_stop read_plate Read Absorbance add_stop->read_plate analyze Calculate Concentration vs. Standard Curve read_plate->analyze

Caption: Workflow of a competitive immunoassay.

References

Unveiling the Receptor Interactions of 5,6-DiHETE: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the receptor binding affinity of 5,6-dihydroxy-7,9,11,14-eicosatetraenoic acid (5,6-DiHETE), a lipid mediator with emerging therapeutic potential. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a clear perspective on its interactions with the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and the Cysteinyl Leukotriene Receptor 1 (CysLT1, also known as the LTD4 receptor).

Executive Summary

This compound, an anti-inflammatory lipid mediator, has been identified as a modulator of at least two distinct receptor systems: the TRPV4 channel, where it acts as an antagonist, and the CysLT1 receptor, where one of its stereoisomers, (5S,6R)-DiHETE, functions as a weak agonist. This guide presents a comparative analysis of these interactions, placing the binding affinities and functional potencies of this compound in the context of well-characterized synthetic agonists and antagonists for these receptors. The data compiled herein is essential for understanding the pharmacological profile of this compound and guiding future research and drug development efforts.

Comparison of Receptor Binding Affinities

The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and its stereoisomer in comparison to other relevant ligands for the TRPV4 and CysLT1 receptors.

Transient Receptor Potential Vanilloid 4 (TRPV4) Interaction

This compound has been shown to antagonize the activation of the TRPV4 channel. While a direct inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50) is not yet available in the literature, its inhibitory activity has been observed at micromolar concentrations. For comparison, data for a potent synthetic TRPV4 agonist and other known antagonists are provided.

CompoundTargetActionAffinity/Potency (IC50/EC50)Organism/System
This compound TRPV4Antagonist> 1 µM (Significant inhibition observed at 1 µM)Not specified
GSK1016790ATRPV4AgonistEC50: 2.1 - 18 nM[1][2]Human/Mouse HEK cells
HC-067047TRPV4AntagonistIC50: 17 - 133 nMHuman, Rat, Mouse
Cysteinyl Leukotriene Receptor 1 (CysLT1/LTD4 Receptor) Interaction

The (5S,6R) stereoisomer of this compound has been identified as a weak agonist of the CysLT1 receptor. Its potency is significantly lower than that of the endogenous ligand, Leukotriene D4 (LTD4). The table below compares their functional potencies alongside a potent and selective CysLT1 receptor antagonist.

CompoundTargetActionAffinity/Potency (Ki/EC50)Organism/System
(5S,6R)-DiHETE CysLT1Weak AgonistEC50: 1.3 µM[3]Guinea pig ileum
Leukotriene D4 (LTD4)CysLT1AgonistEC50: 0.9 - 4.9 nM[4][5]Human cell lines
MK-571CysLT1AntagonistKi: 0.22 nMGuinea pig lung membranes[6][7]
MK-571CysLT1AntagonistKi: 2.1 nMHuman lung membranes[6][7]

Experimental Protocols

The following sections detail the methodologies typically employed in the characterization of ligand binding to TRPV4 and CysLT1 receptors.

TRPV4 Antagonism Assay (Functional)

Objective: To determine the inhibitory effect of a test compound (e.g., this compound) on the activation of the TRPV4 channel by a known agonist.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with a plasmid encoding the human TRPV4 channel.

  • Calcium Imaging:

    • Transfected cells are plated on glass coverslips and loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • The baseline intracellular calcium concentration is measured using a fluorescence microscope or a plate reader.

    • Cells are pre-incubated with varying concentrations of the test antagonist (this compound) for a defined period.

    • A potent TRPV4 agonist, such as GSK1016790A, is then added to the cells.

    • The change in intracellular calcium concentration is monitored over time.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the agonist-induced calcium influx. A concentration-response curve is generated to determine the IC50 value of the antagonist.

CysLT1 Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the CysLT1 receptor.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from tissues known to express CysLT1 receptors, such as guinea pig or human lung tissue.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled CysLT1 receptor ligand (e.g., [3H]LTD4 or a radiolabeled antagonist like [3H]MK-571) is incubated with the prepared membranes.

    • Increasing concentrations of the unlabeled test compound (e.g., (5S,6R)-DiHETE) are added to compete for binding with the radioligand.

    • The reaction is incubated at a specific temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

  • Separation and Detection:

    • The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8][9]

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of CysLT1 receptor activation and the experimental workflow for a competitive radioligand binding assay.

G cluster_0 CysLT1 Receptor Signaling Pathway LTD4 LTD4 CysLT1R CysLT1 Receptor (GPCR) LTD4->CysLT1R Binds Gq Gq Protein CysLT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: CysLT1 Receptor Signaling Pathway.

G cluster_1 Competitive Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (with CysLT1 Receptors) Incubation 2. Incubation Membrane_Prep->Incubation Filtration 3. Separation by Filtration Incubation->Filtration Radioligand [³H]LTD4 (Radioligand) Radioligand->Incubation Competitor This compound (Unlabeled Competitor) Competitor->Incubation Scintillation 4. Scintillation Counting Filtration->Scintillation Data_Analysis 5. Data Analysis (IC₅₀ → Ki) Scintillation->Data_Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

References

Establishing the Therapeutic Window for 5,6-DiHETE: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) with alternative therapies for inflammatory conditions, focusing on available preclinical data. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to aid in the objective evaluation of this compound's therapeutic potential.

Executive Summary

This compound, a metabolite of eicosapentaenoic acid (EPA), has emerged as a promising anti-inflammatory agent. Preclinical studies have demonstrated its efficacy in animal models of colitis, primarily through the antagonism of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This guide aims to delineate the therapeutic window of this compound by comparing its effective doses and mechanisms with established treatments for inflammatory bowel disease (IBD), such as sulfasalazine, mesalamine, dexamethasone, and infliximab. While effective therapeutic doses of this compound have been identified, a complete therapeutic window cannot be established due to the current lack of publicly available toxicology data, including information on maximum tolerated dose or potential adverse effects.

Comparative Efficacy of this compound and Alternatives in a Murine Colitis Model

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely used preclinical model for IBD. The following tables summarize the effective doses and key findings for this compound and its comparators in this model.

Compound Route of Administration Effective Dose Range Key Therapeutic Effects Citations
This compound Intraperitoneal (i.p.)50 µg/kg/dayAccelerated recovery, inhibited edema and leukocyte infiltration.[1][2]
Oral150 - 600 µg/kg/daySuppressed diarrhea and colon inflammation.[3]
Sulfasalazine Oral30 - 100 mg/kg/dayAmeliorated intestinal inflammation, prolonged survival.
Mesalamine (5-ASA) Oral50 mg/kg/day (pretreatment)Reduced weight loss, stool consistency, bleeding, and colon shortening.
Dexamethasone Intraperitoneal (i.p.)1 - 10 mg/kg/dayMixed results; some studies show exacerbation of colitis.
Infliximab Intraperitoneal (i.p.) / Enema5 - 10 mg/kgAmeliorated severity of colitis.

Mechanism of Action: this compound as a TRPV4 Antagonist

This compound exerts its anti-inflammatory effects primarily by acting as an antagonist of the TRPV4 channel, a non-selective cation channel. In inflammatory conditions, TRPV4 activation in endothelial cells leads to an influx of calcium ions (Ca²⁺), which in turn triggers a cascade of pro-inflammatory events. By inhibiting TRPV4, this compound attenuates these downstream signaling pathways.

Signaling Pathway of this compound in Endothelial Cells

G This compound Signaling Pathway in Endothelial Cells cluster_0 Inflammatory Stimuli cluster_1 TRPV4 Channel Activation cluster_2 Downstream Pro-inflammatory Effects Histamine (B1213489) Histamine TRPV4 TRPV4 Histamine->TRPV4 Mechanical_Stress Mechanical_Stress Mechanical_Stress->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Opens eNOS_Activation eNOS Activation Ca_Influx->eNOS_Activation NO_Production NO Production eNOS_Activation->NO_Production Vascular_Hyperpermeability Vascular Hyperpermeability NO_Production->Vascular_Hyperpermeability Edema_Leukocyte_Infiltration Edema & Leukocyte Infiltration Vascular_Hyperpermeability->Edema_Leukocyte_Infiltration 5_6_DiHETE This compound 5_6_DiHETE->TRPV4 Inhibits caption This compound inhibits TRPV4, blocking downstream inflammation.

Caption: this compound inhibits TRPV4, blocking downstream inflammation.

Experimental Protocols

DSS-Induced Colitis in Mice

A widely accepted method for inducing colitis in mice that mimics aspects of human IBD involves the oral administration of dextran sulfate sodium (DSS).

Objective: To induce acute colitis in mice to evaluate the efficacy of therapeutic compounds.

Materials:

  • Dextran sulfate sodium (DSS), molecular weight 36,000-50,000

  • 8- to 12-week-old C57BL/6 mice

  • Drinking water

  • Animal balance

  • Scoring system for disease activity index (DAI)

Procedure:

  • House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Prepare a 2-5% (w/v) solution of DSS in drinking water. The concentration can be adjusted to modulate the severity of colitis.

  • Replace the regular drinking water with the DSS solution for a period of 5-7 consecutive days.

  • Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool.

  • Calculate the Disease Activity Index (DAI) based on these parameters.

  • On the final day of the experiment, euthanize the mice and collect the colon for macroscopic and histological analysis. Macroscopic evaluation includes measuring colon length and observing for signs of inflammation. Histological analysis is performed on stained tissue sections to assess epithelial damage and inflammatory cell infiltration.

Measurement of Endothelial Barrier Function

Objective: To assess the effect of this compound on endothelial barrier integrity in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Electric Cell-substrate Impedance Sensing (ECIS) system

  • 96-well electrode arrays

  • This compound

  • TRPV4 agonist (e.g., GSK1016790A)

  • Histamine

Procedure:

  • Culture HUVECs on gold microelectrodes in 96-well arrays until a confluent monolayer is formed.

  • Continuously measure the transendothelial electrical resistance (TER) using the ECIS system. A decrease in TER indicates a disruption of the endothelial barrier.

  • Pre-treat the HUVEC monolayers with varying concentrations of this compound (e.g., 0.1-1 µM) for a specified period (e.g., 30 minutes).

  • Induce endothelial barrier disruption by adding a TRPV4 agonist or histamine to the cell culture medium.

  • Continue to monitor TER to determine if this compound pre-treatment can inhibit the agonist-induced decrease in TER.

  • Analyze the data by comparing the TER changes in the treated groups to the control groups.

Workflow for Evaluating Therapeutic Efficacy

G Workflow for Preclinical Evaluation of this compound Start Start In_Vitro_Assays In Vitro Assays Start->In_Vitro_Assays Endothelial_Barrier_Assay Endothelial Barrier Function (ECIS) In_Vitro_Assays->Endothelial_Barrier_Assay Calcium_Imaging Calcium Imaging (Fura-2 AM) In_Vitro_Assays->Calcium_Imaging In_Vivo_Model In Vivo Model Selection (DSS-induced colitis) Endothelial_Barrier_Assay->In_Vivo_Model Calcium_Imaging->In_Vivo_Model Dose_Ranging_Study Dose-Ranging Efficacy Study In_Vivo_Model->Dose_Ranging_Study Efficacy_Evaluation Efficacy Evaluation (DAI, Histology, Colon Length) Dose_Ranging_Study->Efficacy_Evaluation Comparison_Study Comparison with Standard of Care Efficacy_Evaluation->Comparison_Study Data_Analysis Data Analysis & Interpretation Comparison_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion caption Preclinical evaluation workflow for this compound.

Caption: Preclinical evaluation workflow for this compound.

Discussion and Future Directions

The available preclinical data suggests that this compound is a promising therapeutic candidate for inflammatory diseases such as colitis, with a distinct mechanism of action centered on TRPV4 antagonism. Its efficacy at relatively low doses in animal models is encouraging. However, the lack of toxicology and safety data is a significant hurdle in establishing a clear therapeutic window.

Future research should prioritize:

  • Toxicology Studies: Comprehensive in vitro and in vivo toxicology studies are essential to determine the safety profile of this compound. This should include acute and chronic toxicity studies to identify any potential adverse effects and to establish a maximum tolerated dose and a no-observed-adverse-effect level (NOAEL).

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies will help in understanding the absorption, distribution, metabolism, and excretion of this compound, which is crucial for dose optimization and translation to clinical settings.

  • Head-to-Head Comparator Studies: Rigorous, well-controlled preclinical studies directly comparing the efficacy and safety of this compound with standard-of-care treatments at various doses will provide a clearer picture of its relative therapeutic potential.

  • Exploration in Other Inflammatory Models: Investigating the efficacy of this compound in other models of inflammation will help to broaden its potential therapeutic applications.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5,6-DiHETE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety of the laboratory environment. The proper handling and disposal of specialized lipid mediators like 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) are critical components of this commitment. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, ensuring the protection of personnel and the environment.

This compound is an anti-inflammatory lipid mediator derived from eicosapentaenoic acid (EPA) and is utilized in research concerning inflammatory diseases.[1] Adherence to strict disposal protocols is essential to mitigate any potential hazards associated with this class of compounds.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, a thorough hazard assessment must be conducted. This includes consulting the Safety Data Sheet (SDS) for this compound, if available from the supplier, and adhering to institutional and regional safety regulations.

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory when handling this compound and its waste.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.

  • Body Protection: A lab coat or a chemical-resistant apron is necessary.

Work should always be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with all local, regional, and national hazardous waste regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2]

  • Waste Identification and Collection: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.[2] This waste should be collected in a designated, properly labeled, and leak-proof container.[2]

  • Waste Segregation: It is crucial to segregate this compound waste from other laboratory waste streams to prevent potentially hazardous chemical reactions.[2] This waste should be stored separately from incompatible materials.

  • Container Management: The hazardous waste container must be kept securely closed when not in use and stored in a designated satellite accumulation area within the laboratory.[2][3] The container must be clearly marked as "Hazardous Waste" and list "this compound" as a primary constituent.[2]

  • Engage a Licensed Waste Disposal Service: The final disposal of this compound waste must be carried out by a licensed professional waste disposal company.[2] This service will ensure the waste is transported to an approved hazardous waste disposal facility for appropriate treatment, which may include incineration.

Quantitative Data and Properties

PropertyDataReference
Chemical Formula C₂₀H₃₂O₄
Molecular Weight 336.5 g/mol
Appearance Typically supplied as a solution or oil[1]
Storage Temperature -80°C for long-term (up to 6 months)[1]
-20°C for short-term (up to 1 month)[1]
Solubility Soluble in organic solvents like DMSO[1]

Experimental Protocol: Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and mitigate any potential exposure or environmental contamination.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity.
  • If the spill is large or in a poorly ventilated area, evacuate the area.

2. Contain the Spill:

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.

3. Collect the Waste:

  • Carefully collect the absorbed material and any contaminated debris.
  • Place all contaminated materials into a designated hazardous waste container.

4. Decontaminate the Area:

  • Clean the spill area thoroughly with an appropriate solvent or detergent and water.
  • All cleaning materials must also be disposed of as hazardous waste.

5. Ventilate the Area:

  • Ensure the area is well-ventilated following the cleanup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_hazard Assess Hazards (Consult SDS) start->assess_hazard ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazard->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_container Label Container ('Hazardous Waste', 'this compound') collect_waste->label_container segregate_waste Segregate from Incompatible Waste label_container->segregate_waste store_waste Store in Satellite Accumulation Area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Schedule Waste Pickup with Licensed Contractor contact_ehs->waste_pickup end_disposal End: Proper Disposal waste_pickup->end_disposal

References

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